molecular formula C17H33NO4 B558783 Boc-12-Ado-OH CAS No. 18934-81-1

Boc-12-Ado-OH

カタログ番号: B558783
CAS番号: 18934-81-1
分子量: 315.4 g/mol
InChIキー: NNPOZNVKUHYVEJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Boc-12-Ado-OH, also known as this compound, is a useful research compound. Its molecular formula is C17H33NO4 and its molecular weight is 315.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

12-[(2-methylpropan-2-yl)oxycarbonylamino]dodecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO4/c1-17(2,3)22-16(21)18-14-12-10-8-6-4-5-7-9-11-13-15(19)20/h4-14H2,1-3H3,(H,18,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNPOZNVKUHYVEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80403191
Record name Boc-12-Ado-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18934-81-1
Record name Boc-12-Ado-OH
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80403191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-t-Butyloxycarbonyl-12-amino-dodecanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Role of Boc-12-Ado-OH as a PROTAC Linker: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by hijacking the cell's natural protein degradation machinery.[1] These heterobifunctional molecules consist of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the ternary complex formed between the POI and the E3 ligase.[2][3]

This technical guide focuses on the Boc-12-Ado-OH linker, a long-chain alkyl linker, and its mechanism of action in the context of PROTAC design and function. While specific quantitative data for PROTACs utilizing this compound is not extensively published, this guide will provide representative data from PROTACs with similar long-chain alkyl linkers to illustrate the principles of their function.

This compound: Structure and Synthetic Utility

This compound, or 12-(tert-butoxycarbonylamino)dodecanoic acid, is a bifunctional linker characterized by a 12-carbon alkyl chain.[4][5] One terminus features a carboxylic acid, while the other is a Boc-protected amine. This structure provides synthetic versatility in PROTAC assembly. The carboxylic acid can be activated to form a stable amide bond with an amine-containing ligand (either for the POI or the E3 ligase).[4] Subsequently, the Boc protecting group can be removed under acidic conditions to reveal a primary amine, which can then be coupled to the second ligand.[6] This sequential approach allows for the controlled and modular synthesis of PROTACs.[7]

The long alkyl chain of this compound imparts flexibility to the resulting PROTAC molecule. This flexibility can be crucial for allowing the PROTAC to adopt a conformation that facilitates the formation of a productive ternary complex between the POI and the E3 ligase.[2] However, the length of the linker is a critical parameter that must be optimized for each specific POI and E3 ligase pair, as both excessively short and long linkers can be detrimental to degradation efficacy.[8][9]

Mechanism of Action of PROTACs with Alkyl Linkers

The fundamental mechanism of action for a PROTAC involves bringing a target protein into close proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target by the proteasome. The linker plays a pivotal role in this process.

A PROTAC with a long-chain alkyl linker, such as one derived from this compound, functions by spanning the distance between the POI and the E3 ligase. The flexibility of the alkyl chain allows the two proteins to orient themselves in a manner that is productive for ubiquitin transfer. The formation of this ternary complex is a critical step, and its stability is a key determinant of the PROTAC's potency.[10]

Below is a Graphviz diagram illustrating the general mechanism of action of a PROTAC.

PROTAC_Mechanism cluster_Extracellular Extracellular cluster_Intracellular Intracellular PROTAC PROTAC PROTAC_in PROTAC PROTAC->PROTAC_in Cellular Uptake Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC_in->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC_in Recycling Ternary_Complex->E3_Ligase Release Ub_POI Ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

Quantitative Data for PROTACs with Long-Chain Alkyl Linkers

As previously mentioned, specific data for PROTACs utilizing the this compound linker is limited in publicly available literature. However, studies on PROTACs with varying alkyl chain lengths provide valuable insights into how a linker of this nature might perform. The following tables summarize representative data from the literature for PROTACs with long-chain alkyl or alkyl/ether linkers.

Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [2]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of Alkyl Linker Length on Estrogen Receptor α (ERα) Degradation [8]

PROTACLinker Length (atoms)ERα Degradation at 100 nM (%)
Compound 1112~60
Compound 1216~80
Compound 1319~50
Compound 1421~40

Note: The data in these tables are from different studies and target different proteins, and are intended to be illustrative of the impact of long-chain alkyl linkers.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of PROTACs. The following are representative protocols for key experiments.

Protocol 1: PROTAC Synthesis using a Boc-Protected Alkyl Linker

This protocol describes a general two-step solution-phase synthesis of a PROTAC using a Boc-protected amino-acid linker like this compound.

Step 1: Coupling of the First Ligand to the Linker

  • Materials:

    • This compound

    • Amine-containing E3 ligase ligand (e.g., pomalidomide derivative)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve the E3 ligase ligand (1.0 eq) and this compound (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

Step 2: Boc Deprotection and Coupling of the Second Ligand

  • Materials:

    • Boc-protected intermediate from Step 1

    • TFA (Trifluoroacetic acid)

    • DCM (Dichloromethane)

    • Carboxylic acid-containing POI ligand

    • HATU

    • DIPEA

    • Anhydrous DMF

  • Procedure:

    • Dissolve the Boc-protected intermediate (1.0 eq) in a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.

    • Dissolve the resulting amine salt and the POI ligand (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4-6 hours.

    • Monitor the reaction progress by LC-MS.

    • Purify the final PROTAC product by preparative HPLC.

PROTAC_Synthesis_Workflow Start Start Ligand1 E3 Ligase Ligand (amine-containing) Start->Ligand1 Linker This compound Start->Linker Coupling1 Amide Coupling (HATU, DIPEA) Ligand1->Coupling1 Linker->Coupling1 Intermediate Boc-Protected Intermediate Coupling1->Intermediate Deprotection Boc Deprotection (TFA) Intermediate->Deprotection Amine_Salt Amine Salt Deprotection->Amine_Salt Coupling2 Amide Coupling (HATU, DIPEA) Amine_Salt->Coupling2 Ligand2 POI Ligand (acid-containing) Ligand2->Coupling2 PROTAC_Product Final PROTAC Coupling2->PROTAC_Product Purification Purification (Prep-HPLC) PROTAC_Product->Purification End End Purification->End Western_Blot_Workflow Start Start Cell_Culture Cell Seeding Start->Cell_Culture PROTAC_Treatment PROTAC Treatment (Dose-Response) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis & Protein Quantification (BCA) PROTAC_Treatment->Cell_Lysis SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer to PVDF Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation (Target & Loading) Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection ECL Detection Secondary_Ab->Detection Analysis Image Acquisition & Densitometry Analysis Detection->Analysis End End Analysis->End

References

The Role of Long-Chain Alkyl Linkers in Targeted Protein Degradation: A Technical Guide Featuring a Boc-12-Ado-OH Analogue

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of bifunctional linker molecules in the rapidly advancing field of targeted protein degradation (TPD). Specifically, it focuses on the application of long-chain aliphatic linkers, exemplified by structures analogous to those derived from Boc-12-Ado-OH, in the design of Proteolysis Targeting Chimeras (PROTACs). By examining a well-characterized BET (Bromodomain and Extra-Terminal domain) protein degrader, ARV-771, which incorporates a long alkyl/ether chain linker, this guide provides a comprehensive overview of the mechanism of action, quantitative biological data, and detailed experimental protocols relevant to the development and evaluation of such protein degraders.

Introduction to Targeted Protein Degradation and the Role of Linkers

Targeted protein degradation is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins. PROTACs are heterobifunctional molecules at the heart of this technology. They consist of two distinct ligands connected by a chemical linker: one ligand binds to the target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

The linker component of a PROTAC is not merely a spacer but plays a crucial role in the efficacy of the degrader. Its length, composition, and attachment points influence the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the overall physicochemical properties of the molecule, such as solubility and cell permeability. Long-chain alkyl linkers, such as those derived from this compound, provide flexibility and can span the significant distances often required to bring the POI and E3 ligase into a productive orientation for ubiquitination.

Mechanism of Action: A Case Study of a Long-Chain Linker PROTAC - ARV-771

ARV-771 is a potent and selective degrader of the BET family of proteins (BRD2, BRD3, and BRD4), which are key regulators of gene transcription and are implicated in various cancers. ARV-771 exemplifies a PROTAC with a long, flexible linker that connects a BET-binding moiety to a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

The signaling pathway initiated by ARV-771 is as follows:

PROTAC_Mechanism cluster_0 Cellular Environment ARV-771 ARV-771 Ternary_Complex BET - ARV-771 - VHL Ternary Complex ARV-771->Ternary_Complex Binds BET_Protein BET Protein (BRD2/3/4) BET_Protein->Ternary_Complex Binds VHL_E3_Ligase VHL E3 Ligase VHL_E3_Ligase->Ternary_Complex Recruited Ubiquitinated_BET Ubiquitinated BET Protein Ternary_Complex->Ubiquitinated_BET Ubiquitination Ubiquitin Ub Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Ubiquitinated_BET->Proteasome Targeted for Degradation Degraded_BET Degraded BET Peptides Proteasome->Degraded_BET Degrades Downstream_Effects Downstream Effects: - Decreased c-MYC - Decreased AR - Apoptosis Degraded_BET->Downstream_Effects Western_Blot_Workflow Cell_Culture 1. Cell Culture and Treatment - Seed cells (e.g., 22Rv1) - Treat with ARV-771 (e.g., 16h) Lysis 2. Cell Lysis - Wash with PBS - Lyse with RIPA buffer + protease inhibitors Cell_Culture->Lysis Quantification 3. Protein Quantification - BCA Assay Lysis->Quantification SDS_PAGE 4. SDS-PAGE - Denature protein lysates - Separate proteins by size Quantification->SDS_PAGE Transfer 5. Protein Transfer - Transfer proteins to a PVDF membrane SDS_PAGE->Transfer Blocking 6. Blocking - Block with 5% non-fat milk in TBST Transfer->Blocking Primary_Ab 7. Primary Antibody Incubation - Incubate with anti-BRD2/3/4 and loading control (e.g., GAPDH) antibodies Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation - Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection 9. Detection - Add ECL substrate - Image chemiluminescence Secondary_Ab->Detection Analysis 10. Data Analysis - Quantify band intensity - Normalize to loading control Detection->Analysis ELISA_Workflow Cell_Treatment 1. Cell Culture and Treatment - Seed 22Rv1 cells in a 96-well plate - Treat with ARV-771 (e.g., 16h) Lysis_ELISA 2. Cell Lysis - Lyse cells directly in the well Cell_Treatment->Lysis_ELISA Sample_Incubation 4. Sample/Standard Incubation - Add cell lysates and standards to wells - Incubate to allow c-MYC binding Lysis_ELISA->Sample_Incubation Capture_Ab 3. Capture Antibody Coating - Plate pre-coated with anti-c-MYC antibody Capture_Ab->Sample_Incubation Detection_Ab 5. Detection Antibody Incubation - Add biotinylated anti-c-MYC antibody Sample_Incubation->Detection_Ab Streptavidin_HRP 6. Streptavidin-HRP Incubation - Add streptavidin-HRP conjugate Detection_Ab->Streptavidin_HRP Substrate 7. Substrate Addition - Add TMB substrate - Develop color Streptavidin_HRP->Substrate Stop_Solution 8. Stop Reaction - Add stop solution Substrate->Stop_Solution Read_Plate 9. Absorbance Reading - Read absorbance at 450 nm Stop_Solution->Read_Plate Analysis_ELISA 10. Data Analysis - Generate standard curve - Calculate c-MYC concentration Read_Plate->Analysis_ELISA

An In-depth Technical Guide to Boc-12-Ado-OH: A Key Bifunctional Linker in Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on Boc-12-Ado-OH (tert-Butoxycarbonyl-12-aminododecanoic acid), a versatile bifunctional linker crucial in the fields of peptide synthesis and targeted protein degradation, particularly in the development of Proteolysis Targeting Chimeras (PROTACs).

Core Data Presentation

This compound is an aliphatic chain featuring a terminal carboxylic acid and a tert-butyloxycarbonyl (Boc) protected amine. This structure allows for sequential, controlled conjugation to two different molecular entities. All quantitative data for this compound is summarized in the table below.

PropertyValueCitations
CAS Number 18934-81-1[1][2][3][4]
Molecular Weight 315.45 g/mol [1][2][3][5]
Molecular Formula C₁₇H₃₃NO₄[1][5]
Appearance White to colorless powder[1][2]
Melting Point 78-83 °C[1][2]
Purity ≥98.0% (TLC)[1][2]
Synonyms 12-(Boc-amino)dodecanoic acid, N-tert-Butoxycarbonyl-12-aminododecanoic acid, Boc-12-aminolauric acid[1][5]

Role in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[6][7] The linker component, for which this compound is a common building block, plays a critical role in the efficacy of the PROTAC by dictating the distance and orientation between the target protein and the E3 ligase.[6][8]

The synthetic utility of this compound lies in its orthogonal protecting groups. The carboxylic acid can be coupled to a primary or secondary amine on one ligand, while the Boc-protected amine remains inert. Following this initial coupling, the Boc group is removed under acidic conditions to reveal the primary amine, which can then be coupled to the second ligand.[1][2][3]

PROTAC_Structure cluster_PROTAC PROTAC Molecule cluster_System Mechanism of Action POI_Ligand Target Protein (POI) Ligand Linker Linker (e.g., from this compound) POI_Ligand->Linker POI Target Protein (POI) POI_Ligand->POI Binds E3_Ligand E3 Ligase Ligand Linker->E3_Ligand E3 E3 Ubiquitin Ligase E3_Ligand->E3 Binds Proteasome Proteasome POI->Proteasome Degradation E3->POI Ubiquitination

Fig. 1: Structure of a PROTAC and its mechanism of action.

Experimental Protocols

The following are generalized yet detailed experimental protocols for the key reactions involving this compound in the synthesis of a PROTAC. These steps should be performed in an inert atmosphere (e.g., nitrogen or argon) with anhydrous solvents.

Amide Coupling of Carboxylic Acid

This protocol describes the coupling of the carboxylic acid moiety of this compound to an amine-containing ligand (Ligand 1-NH₂).

Materials:

  • This compound

  • Amine-containing ligand (Ligand 1-NH₂)

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (Hydroxybenzotriazole).[9][10]

  • Base: DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA).[10]

  • Anhydrous solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine-containing ligand (Ligand 1-NH₂) (1.0-1.2 eq).

  • Add the coupling agent, for example, HATU (1.2 eq).

  • Add the base, DIPEA (2.0-3.0 eq), dropwise to the stirred solution.

  • Allow the reaction to stir at room temperature for 2-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid solution), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting product (Boc-linker-Ligand 1) by flash column chromatography.

Boc Group Deprotection

This protocol details the removal of the Boc protecting group to reveal a primary amine.

Materials:

  • Boc-linker-Ligand 1 (from the previous step)

  • TFA (Trifluoroacetic acid)

  • Anhydrous DCM (Dichloromethane)

  • (Optional) Scavenger: TIS (Triisopropylsilane)

Procedure:

  • Dissolve the Boc-protected compound (1.0 eq) in anhydrous DCM.

  • Prepare a deprotection solution. A common mixture is 25-50% TFA in DCM (v/v). If the ligand contains sensitive functional groups, scavengers like TIS (2.5-5%) can be added to the TFA solution to trap the reactive tert-butyl cation formed during the reaction.[3][5]

  • Add the TFA solution to the dissolved compound at 0 °C (ice bath).

  • Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction generates CO₂, so the vessel should not be sealed.[3]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene or DCM may be necessary to remove residual TFA.

  • The resulting amine will be a trifluoroacetate salt (H₂N-linker-Ligand 1 · TFA), which can often be used in the next step without further purification.

Synthesis_Workflow start Start Materials: This compound Ligand 1-NH₂ step1 Step 1: Amide Coupling Reagents: HATU/DIPEA Solvent: DMF start->step1 intermediate Intermediate: Boc-NH-Linker-CO-Ligand 1 step1->intermediate step2 Step 2: Boc Deprotection Reagents: TFA/DCM intermediate->step2 amine_salt Intermediate: TFA·H₂N-Linker-CO-Ligand 1 step2->amine_salt step3 Step 3: Amide Coupling (Same as Step 1 with Ligand 2-COOH) amine_salt->step3 final_product Final PROTAC: Ligand 2-CO-NH-Linker-CO-Ligand 1 step3->final_product

Fig. 2: General workflow for PROTAC synthesis using this compound.

Important Technical Clarification: "Boc" Protecting Group vs. "Boc" Protein

It is critical for researchers in drug development to distinguish between the two common uses of the acronym "Boc":

  • Boc as a Protecting Group: In the context of this compound, "Boc" refers to the tert-butyloxycarbonyl group. This is a chemical moiety used in organic synthesis to temporarily block a reactive amine functional group.

  • Boc as a Protein: In cell biology and signaling, "Boc" refers to the Biregional Cdon-binding protein (also known as Brother of Cdo). This is a cell surface co-receptor involved in the Sonic Hedgehog (Shh) signaling pathway, which is crucial for embryonic development.

There is no functional relationship between the Boc protecting group and the Boc signaling protein. The shared acronym is purely coincidental. Misinterpretation could lead to significant confusion in experimental design and literature review.

Boc_Clarification cluster_chem Chemical Synthesis Context cluster_bio Biological Signaling Context Boc_PG Boc (tert-Butyloxycarbonyl) Boc_PG_Desc Amine Protecting Group Used in this compound Removed with Acid (TFA) Boc_PG->Boc_PG_Desc No_Relation NO RELATION Boc_Protein Boc (Biregional Cdon-binding protein) Boc_Protein_Desc Cell-surface Co-receptor Component of Sonic Hedgehog (Shh) Pathway Boc_Protein->Boc_Protein_Desc

Fig. 3: Clarification of "Boc" in chemistry vs. biology.

References

The Alkane Advantage: A Technical Guide to Alkane Chain Linkers in PROTAC Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of the linker is a critical determinant of efficacy for Proteolysis Targeting Chimeras (PROTACs). Among the various linker classes, simple alkane chains have emerged as a foundational and versatile scaffold. Their inherent flexibility and lipophilicity significantly influence a PROTAC's physicochemical properties, including cell permeability, solubility, and ultimately, its ability to induce target protein degradation. This technical guide provides an in-depth exploration of the key features of alkane chain linkers in PROTAC design, supported by quantitative data, detailed experimental protocols, and visual representations of key processes.

The Dual Nature of Alkane Linkers: Balancing Physicochemical Properties

Alkyl linkers, composed of saturated hydrocarbon chains, offer a straightforward and synthetically accessible means of connecting the target protein-binding ligand to the E3 ligase-recruiting moiety.[1][2] Their primary characteristics—flexibility and hydrophobicity—present both advantages and challenges in PROTAC development.

The inherent flexibility of an alkane chain allows the PROTAC molecule to adopt a wide range of conformations. This conformational freedom can be advantageous in facilitating the formation of a stable ternary complex between the target protein and the E3 ligase, a prerequisite for ubiquitination and subsequent degradation.[2] However, excessive flexibility can also lead to an entropic penalty upon binding, potentially destabilizing the ternary complex.[2]

The hydrophobic nature of alkane linkers generally enhances cell permeability, a crucial factor for PROTACs targeting intracellular proteins.[3] By minimizing the polar surface area, alkane-linked PROTACs can more readily traverse the lipid bilayer of the cell membrane. However, this increased lipophilicity often comes at the cost of reduced aqueous solubility, which can pose challenges for formulation and bioavailability.[4] Therefore, a key aspect of PROTAC design involves optimizing the alkane linker to strike a delicate balance between these opposing properties.

Impact of Alkane Linker Length on PROTAC Efficacy: A Quantitative Perspective

The length of the alkane linker is a paramount parameter that dictates the efficacy of a PROTAC. An optimal linker length is required to correctly orient the target protein and the E3 ligase to facilitate efficient ubiquitin transfer.[5] A linker that is too short may lead to steric clashes, preventing the formation of a productive ternary complex.[5] Conversely, an overly long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E2 ubiquitin-conjugating enzyme.[6]

The optimal linker length is target-dependent and must be determined empirically for each new PROTAC system. The following tables summarize quantitative data from studies investigating the impact of alkane and related flexible linker lengths on the degradation of different target proteins.

PROTAC Linker Length (atoms)% ERα Degraded (at 10 µM)IC50 (µM) in MCF7 cells
9~50%>10
12~75%~5
16~95%~1
19~70%~5
21~60%>10

Table 1: Comparative efficacy of Estrogen Receptor α (ERα)-targeting PROTACs with different linker lengths. A 16-atom linker demonstrated the most potent degradation and inhibition of cell proliferation.[7][8]

PROTAC Linker Length (atoms)DC50 (nM)Dmax (%)
< 12No degradation observed-
21396%
2929276%

Table 2: Degradation potency of TANK-binding kinase 1 (TBK1)-targeting PROTACs. A 21-atom linker exhibited the highest potency, with linkers shorter than 12 atoms showing no activity.[2][7]

Experimental Protocols for Characterizing Alkane-Linked PROTACs

The development and optimization of PROTACs with alkane linkers necessitate a suite of robust experimental assays to characterize their binding, permeability, and degradation activity. The following are detailed methodologies for key experiments.

Western Blot Analysis for Protein Degradation

This protocol is a standard method to quantify the degradation of a target protein in cultured cells following treatment with a PROTAC.[9][10]

Materials:

  • Cultured cells expressing the target protein

  • PROTAC of interest

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA or Bradford protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a concentration range of the PROTAC (e.g., 0, 10, 100, 1000 nM) for a specified duration (e.g., 24 hours). Include a DMSO vehicle control.

  • Cell Lysis: Aspirate the media, wash cells with ice-cold PBS, and add lysis buffer. Scrape the cells and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.

  • SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel. Separate proteins by electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane with TBST, add ECL substrate, and visualize the protein bands using an imaging system. Quantify band intensities to determine the extent of protein degradation.

Surface Plasmon Resonance (SPR) for Ternary Complex Formation

SPR is a label-free technique used to measure the kinetics and affinity of biomolecular interactions, including the formation of the PROTAC-induced ternary complex.[1][11][12]

Materials:

  • SPR instrument and sensor chips (e.g., Biacore)

  • Purified, biotinylated E3 ligase

  • Purified target protein

  • PROTAC of interest

  • Running buffer (e.g., HBS-EP+)

Procedure:

  • E3 Ligase Immobilization: Immobilize the biotinylated E3 ligase onto a streptavidin-coated sensor chip.

  • Binary Interaction Analysis: To determine the binding affinity of the PROTAC to the E3 ligase and the target protein separately, inject a series of concentrations of the PROTAC over the immobilized E3 ligase surface. In a separate experiment, immobilize the target protein and inject the PROTAC.

  • Ternary Complex Formation: To measure the formation of the ternary complex, inject a series of solutions containing a fixed concentration of the target protein and varying concentrations of the PROTAC over the immobilized E3 ligase surface.

  • Data Analysis: Fit the sensorgram data to appropriate binding models to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for both binary and ternary interactions. The cooperativity of ternary complex formation can be calculated by comparing the KD values.[11]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the PROTAC-induced ternary complex formation, including binding affinity (KD), enthalpy (ΔH), and entropy (ΔS).[1][13][14]

Materials:

  • Isothermal titration calorimeter

  • Purified E3 ligase

  • Purified target protein

  • PROTAC of interest

  • Dialysis buffer

Procedure:

  • Sample Preparation: Dialyze all proteins and the PROTAC into the same buffer to minimize heats of dilution.

  • Binary Titrations: To determine the binary binding affinities, titrate the PROTAC into the sample cell containing either the E3 ligase or the target protein.

  • Ternary Titration: To characterize the ternary complex, pre-saturate the E3 ligase with the PROTAC and titrate this complex into the sample cell containing the target protein.

  • Data Analysis: Integrate the heat pulses to generate a binding isotherm. Fit the data to a suitable binding model to determine the thermodynamic parameters. Cooperativity can be assessed by comparing the binding affinities from binary and ternary experiments.[15]

NanoBRET™ Assay for Live-Cell Ternary Complex Formation

The NanoBRET™ assay is a live-cell, bioluminescence resonance energy transfer (BRET)-based method to monitor the formation of the ternary complex in real-time.[16][17][18]

Materials:

  • HEK293 cells

  • Expression vectors for NanoLuc®-E3 ligase and HaloTag®-target protein fusions

  • Transfection reagent

  • NanoBRET™ Nano-Glo® Substrate and HaloTag® NanoBRET™ 618 Ligand

  • PROTAC of interest

  • Luminometer with appropriate filters

Procedure:

  • Cell Transfection: Co-transfect HEK293 cells with the NanoLuc®-E3 ligase and HaloTag®-target protein expression vectors.

  • Cell Plating: Plate the transfected cells into a 96-well plate.

  • Ligand and PROTAC Addition: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate. Then, add a dilution series of the PROTAC.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the NanoBRET™ ratio indicates ternary complex formation.

Caco-2 Permeability Assay

This cell-based assay is widely used to predict the intestinal absorption of drugs and can be adapted to assess the permeability of PROTACs.[19][20][21]

Materials:

  • Caco-2 cells

  • Transwell® inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • PROTAC of interest

  • LC-MS/MS system

Procedure:

  • Cell Seeding and Differentiation: Seed Caco-2 cells on Transwell® inserts and culture for 21-25 days to allow for differentiation into a polarized monolayer.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.

  • Permeability Assay: Add the PROTAC solution to the apical (A) side of the monolayer and fresh HBSS to the basolateral (B) side to measure A-to-B permeability. Conversely, add the PROTAC to the basolateral side and fresh buffer to the apical side to measure B-to-A permeability.

  • Sample Analysis: At various time points, collect samples from the receiver compartment and analyze the concentration of the PROTAC using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the permeability of the PROTAC.

Visualizing the PROTAC Mechanism and Experimental Workflows

To further elucidate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, illustrate the PROTAC signaling pathway and key experimental workflows.

PROTAC_Signaling_Pathway cluster_cell Cell PROTAC PROTAC TernaryComplex POI-PROTAC-E3 Ternary Complex PROTAC->TernaryComplex POI Target Protein (POI) POI->TernaryComplex E3 E3 Ubiquitin Ligase E3->TernaryComplex TernaryComplex->PROTAC Recycled TernaryComplex->E3 Recycled Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Western_Blot_Workflow start Cell Treatment with PROTAC lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation (Target & Loading Control) block->primary secondary Secondary Antibody Incubation primary->secondary detect Chemiluminescent Detection secondary->detect analysis Data Analysis (Band Quantification) detect->analysis

Caption: Western blot workflow for degradation analysis.

SPR_Workflow start Immobilize E3 Ligase on Sensor Chip binary1 Binary Interaction: Inject PROTAC over E3 start->binary1 ternary Ternary Complex Formation: Inject PROTAC + Target Protein over E3 start->ternary analysis Data Analysis: Determine KD and Cooperativity binary1->analysis binary2 Binary Interaction: Inject PROTAC over Target Protein (Separate Experiment) binary2->analysis ternary->analysis

Caption: SPR workflow for ternary complex analysis.

Conclusion

Alkane chain linkers represent a fundamental and powerful tool in the design of effective PROTACs. Their inherent flexibility and lipophilicity can be strategically manipulated to optimize a PROTAC's physicochemical properties and degradation efficacy. A thorough understanding of the impact of linker length, coupled with the application of rigorous experimental methodologies, is essential for the rational design of novel and potent protein degraders. This guide provides a foundational framework for researchers to navigate the complexities of alkane linker design and to advance the development of next-generation targeted protein degradation therapies.

References

The Sentinel of Synthesis: An In-depth Technical Guide to the Boc Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Among the arsenal of tools available to the modern chemist, the tert-butoxycarbonyl (Boc) protecting group stands as a stalwart guardian for amines. Its widespread adoption in academic research and the pharmaceutical industry is a testament to its reliability, versatility, and the mild conditions under which it can be both introduced and removed. This technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental chemical principles to detailed experimental protocols and its critical role in complex molecular synthesis.

Core Principles of the Boc Protecting Group

The Boc group, chemically a tert-butyl carbamate, serves to temporarily render an amine nucleophilically and basicity inactive. This allows for chemical transformations to be carried out on other parts of a molecule without interference from the otherwise reactive amine functionality. The efficacy of the Boc group lies in its unique electronic and steric properties. The bulky tert-butyl group provides steric hindrance, while the carbamate linkage withdraws electron density from the nitrogen atom, diminishing its nucleophilicity and basicity.[1]

The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O).[1] This reaction is typically performed under basic conditions to enhance the nucleophilicity of the amine. Conversely, the removal of the Boc group, or deprotection, is readily accomplished under acidic conditions. The stability of the resulting tert-butyl cation is a key thermodynamic driving force for this cleavage.[2] This acid-lability is a defining characteristic of the Boc group and forms the basis of its orthogonality with other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group and the hydrogenolysis-cleavable benzyloxycarbonyl (Cbz) group.[3]

Boc Protection and Deprotection: Mechanisms and Workflows

The logical progression of a synthetic sequence involving a Boc-protected amine follows a straightforward workflow: protection of the amine, execution of the desired chemical transformation(s) on the protected substrate, and finally, deprotection to reveal the free amine.

Boc Protection Signaling Pathway

The protection of a primary amine with Boc anhydride proceeds through a nucleophilic acyl substitution mechanism. The reaction can be catalyzed by a base, which deprotonates the amine, increasing its nucleophilicity.

Boc_Protection amine Primary Amine (R-NH2) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o Boc Anhydride ((Boc)₂O) boc2o->intermediate base Base (e.g., NEt₃, DMAP) base->amine Deprotonation protected_amine Boc-Protected Amine (R-NH-Boc) intermediate->protected_amine Collapse of Intermediate side_products Side Products (t-BuOH + CO₂ + HB⁺) intermediate->side_products

Mechanism of Boc protection of a primary amine.
Boc Deprotection Signaling Pathway

The acid-catalyzed deprotection of a Boc-protected amine is a facile process that regenerates the free amine. The formation of a stable tert-butyl carbocation is a key driving force for this reaction.

Boc_Deprotection protected_amine Boc-Protected Amine (R-NH-Boc) protonated_carbamate Protonated Carbamate protected_amine->protonated_carbamate Protonation acid Strong Acid (e.g., TFA, HCl) acid->protected_amine carbamic_acid Carbamic Acid Intermediate protonated_carbamate->carbamic_acid Loss of t-Bu⁺ amine_salt Amine Salt (R-NH₃⁺A⁻) carbamic_acid->amine_salt Decarboxylation side_products Side Products (t-Bu⁺ + CO₂) amine_salt->side_products

Mechanism of acid-catalyzed Boc deprotection.
General Experimental Workflow

The following diagram illustrates a typical experimental workflow for the protection and subsequent deprotection of an amine using the Boc group.

Experimental_Workflow cluster_protection Boc Protection cluster_deprotection Boc Deprotection start_protection Start: Amine dissolve_amine Dissolve Amine in Suitable Solvent start_protection->dissolve_amine add_base Add Base (e.g., NEt₃ or DMAP) dissolve_amine->add_base add_boc2o Add (Boc)₂O add_base->add_boc2o reaction_protection Stir at Room Temperature add_boc2o->reaction_protection workup_protection Aqueous Workup and Extraction reaction_protection->workup_protection purify_protection Purification (e.g., Chromatography) workup_protection->purify_protection end_protection Isolated Boc-Protected Amine purify_protection->end_protection start_deprotection Start: Boc-Protected Amine end_protection->start_deprotection Proceed to Deprotection dissolve_protected Dissolve Protected Amine in Solvent (e.g., DCM) start_deprotection->dissolve_protected add_acid Add Strong Acid (e.g., TFA or HCl in Dioxane) dissolve_protected->add_acid reaction_deprotection Stir at Room Temperature add_acid->reaction_deprotection remove_volatiles Remove Volatiles in vacuo reaction_deprotection->remove_volatiles workup_deprotection Optional: Basic Workup to Neutralize remove_volatiles->workup_deprotection purify_deprotection Purification workup_deprotection->purify_deprotection end_deprotection Isolated Free Amine purify_deprotection->end_deprotection

General experimental workflow for Boc protection and deprotection.

Quantitative Data on Boc Protection and Deprotection

The efficiency of Boc protection and deprotection can be influenced by various factors, including the nature of the amine substrate, the choice of reagents, and the reaction conditions. The following tables summarize quantitative data from various sources to provide a comparative overview.

Table 1: Boc Protection of Various Amines with (Boc)₂O

Amine SubstrateBaseSolventTime (h)Yield (%)Reference
PyrrolidineTriethylamineDichloromethane1100[2]
3-AminopropyleneNaOH (aq)Tetrahydrofuran0.5-[2]
Aniline-Methanol--[4]
p-Toluidine-CD₃OD-70-fold faster than in CDCl₃[4]
Secondary Aromatic Amines-Alcoholic Solvent24-48-[4]

Table 2: Boc Deprotection of Various Amines

Boc-Protected AmineDeprotection ReagentSolventTimeYield (%)Reference
N-Boc Diethanolamine Derivative4M HCl in 1,4-DioxaneDioxane/Methanol2-3 h-[3]
Generic Boc-Amine4M HCl in DioxaneDioxane2 h91[5]
Generic Boc-Amine4M HCl in DioxaneDioxane16-64 h100[5]
Generic Boc-AmineTFADichloromethane2 h60[6]
Generic Boc-AmineTFADichloromethane18 h87[6]
N-Boc Amino Acids/Peptides4M HCl in DioxaneDioxane30 min-[7]
N-Boc Amino Acids/PeptidesTFA (2 equiv.)Ionic Liquid10 minHigh[1]

Table 3: Stability of the Boc Group

ConditionStabilityNotesReference
Strong Bases (e.g., NaOH, LDA)StableThe carbamate is resistant to basic hydrolysis.[8]
Nucleophiles (e.g., RLi, Grignards)StableThe carbonyl of the carbamate is not sufficiently electrophilic.[8]
Catalytic Hydrogenation (e.g., H₂/Pd)StableThis allows for the orthogonal deprotection of Cbz groups.[8]
Strong Acids (e.g., TFA, HCl)LabileCleavage occurs readily at room temperature.[9]
Lewis Acids (e.g., ZnBr₂, TMSI)LabileCan be used for deprotection under milder conditions.[9]
pH < 4Potentially UnstableThe stability is pH-dependent and cleavage can occur at low pH.[10]

Detailed Experimental Protocols

The following are detailed, step-by-step methodologies for key experiments involving the Boc protecting group.

Protocol 1: Boc Protection of an Amine using (Boc)₂O and DMAP

This protocol describes a general procedure for the N-Boc protection of a primary or secondary amine using di-tert-butyl dicarbonate in the presence of 4-(dimethylamino)pyridine (DMAP) as a catalyst.

Materials:

  • Amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 - 1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Triethylamine (Et₃N) (1.5 eq, optional, can be used as a base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine (1.0 eq) in anhydrous DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Add DMAP (0.1 eq) and triethylamine (1.5 eq, if used) to the solution.

  • Slowly add a solution of (Boc)₂O (1.1 - 1.5 eq) in the same solvent to the reaction mixture at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting amine is consumed (typically 1-12 hours).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel if necessary.[2]

Protocol 2: Boc Deprotection of an Amine using Trifluoroacetic Acid (TFA)

This protocol outlines a standard procedure for the removal of the Boc protecting group using trifluoroacetic acid in dichloromethane.

Materials:

  • Boc-protected amine (1.0 eq)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for neutralization)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Toluene (for azeotropic removal of residual TFA)

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in DCM in a round-bottom flask.

  • Add TFA to the solution. A common concentration is 20-50% TFA in DCM (v/v).

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure. To ensure complete removal of TFA, co-evaporate the residue with toluene (2-3 times).

  • To obtain the free amine, dissolve the residue in an appropriate organic solvent (e.g., DCM or ethyl acetate) and wash with saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate the solvent under reduced pressure to yield the deprotected amine. Further purification may be performed if necessary.[6]

Protocol 3: Boc Deprotection of an Amine using HCl in Dioxane

This protocol provides an alternative method for Boc deprotection using a solution of hydrogen chloride in 1,4-dioxane. This method often yields the hydrochloride salt of the amine directly.

Materials:

  • Boc-protected amine (1.0 eq)

  • 4M HCl in 1,4-dioxane

  • Methanol (optional, as a co-solvent)

  • Diethyl ether (for precipitation)

Procedure:

  • Dissolve the Boc-protected amine (1.0 eq) in a minimal amount of a suitable solvent such as dioxane or methanol.

  • Add the 4M HCl in 1,4-dioxane solution (typically 5-10 equivalents of HCl) to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 1 to 4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the hydrochloride salt of the deprotected amine often precipitates from the reaction mixture.

  • The precipitate can be collected by filtration and washed with a non-polar solvent like diethyl ether to remove any non-polar impurities.

  • Alternatively, the solvent can be removed under reduced pressure to yield the crude amine hydrochloride salt.[3][5][7]

Conclusion

The Boc protecting group remains an indispensable tool in the repertoire of the synthetic chemist. Its ease of introduction, stability to a wide range of reaction conditions, and facile, selective removal under acidic conditions make it a preferred choice for the protection of amines in a multitude of synthetic applications, from the synthesis of complex natural products to the industrial-scale production of pharmaceuticals. A thorough understanding of its chemistry, reaction mechanisms, and the nuances of its application and removal, as detailed in this guide, is crucial for its effective utilization in advancing chemical synthesis and drug discovery.

References

The Advent of Targeted Protein Degradation: An In-depth Technical Guide to PROTAC Technology and Linker Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of therapeutic intervention is undergoing a paradigm shift, moving beyond traditional occupancy-driven inhibition to event-driven pharmacology. At the forefront of this revolution is the groundbreaking Proteolysis Targeting Chimera (PROTAC) technology. PROTACs are heterobifunctional molecules that, instead of merely blocking a protein's function, co-opt the cell's own machinery to selectively eliminate disease-causing proteins. This technical guide provides a comprehensive overview of PROTAC technology, with a particular focus on the critical role of the linker molecule, offering insights into the design, evaluation, and optimization of these next-generation therapeutics.

The PROTAC Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

PROTACs operate by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase.[1] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome.[1][2] This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins, leading to potent and sustained pharmacological effects at sub-stoichiometric concentrations.[3]

The core components of a PROTAC are:

  • A Warhead: A ligand that binds to the target protein of interest (POI).

  • An Anchor: A ligand that recruits an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or Von Hippel-Lindau (VHL)).[4]

  • A Linker: A chemical moiety that connects the warhead and the anchor.[5][6]

The formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase) is the cornerstone of PROTAC-mediated protein degradation.[7][8] The efficiency of this process is heavily influenced by the intricate interplay of binding affinities and the concept of cooperativity.

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Activation E3 E3 Ubiquitin Ligase E2->E3 Ub Conjugation Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Proteasome 26S Proteasome Degraded Peptides Degraded Peptides Proteasome->Degraded Peptides POI Protein of Interest (POI) POI->Ternary_Complex PROTAC PROTAC PROTAC->E3 PROTAC->POI Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Poly-ubiquitination Ub_POI->Proteasome Recognition & Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

The Pivotal Role of the Linker Molecule

The linker is far more than a passive tether; it is a critical determinant of a PROTAC's biological activity.[5][6] The length, composition, rigidity, and attachment points of the linker profoundly influence:

  • Ternary Complex Formation and Stability: The linker dictates the spatial orientation of the POI and E3 ligase, impacting the stability and productivity of the ternary complex.[4]

  • Physicochemical Properties: The linker's chemical nature affects solubility, a crucial factor for drug development. Hydrophilic linkers like polyethylene glycol (PEG) can enhance aqueous solubility.[9][10]

  • Cell Permeability: The linker influences the PROTAC's ability to cross the cell membrane. A balance between hydrophilicity and lipophilicity is often required, with some linkers exhibiting a "chameleon effect" to navigate both aqueous and lipid environments.

  • Pharmacokinetics and Pharmacodynamics (PK/PD): The linker's stability and properties can affect the overall exposure and efficacy of the PROTAC in vivo.

Types of Linkers

PROTAC linkers can be broadly categorized based on their flexibility and chemical composition:

  • Flexible Linkers:

    • Alkyl Chains: Simple and synthetically accessible, these provide a high degree of conformational freedom.[4]

    • Polyethylene Glycol (PEG) Chains: Widely used to improve solubility and provide flexibility. The repeating ethylene glycol units are hydrophilic.[9][10]

  • Rigid Linkers:

    • Cyclic Moieties: Incorporating structures like piperazine or piperidine can constrain the linker's conformation, potentially pre-organizing the PROTAC for optimal binding.

    • Aromatic Systems: Phenyl rings can introduce rigidity and facilitate favorable π-π stacking interactions within the ternary complex.

  • "Clickable" Linkers:

    • The use of "click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), allows for the modular and efficient synthesis of PROTAC libraries with diverse linkers. The resulting triazole ring is metabolically stable.

Linker_Properties Linker Linker Properties Length Length Linker->Length Composition Composition Linker->Composition Rigidity Rigidity Linker->Rigidity Attachment_Point Attachment Point (Exit Vector) Linker->Attachment_Point Ternary_Complex Ternary Complex Formation & Stability Length->Ternary_Complex Physicochemical Physicochemical Properties (Solubility, Permeability) Composition->Physicochemical Rigidity->Ternary_Complex Attachment_Point->Ternary_Complex Efficacy Overall PROTAC Efficacy (DC50, Dmax) Ternary_Complex->Efficacy Physicochemical->Efficacy Experimental_Workflow start PROTAC Design & Synthesis ternary Ternary Complex Formation Assay (e.g., NanoBRET, FP) start->ternary ubiquitination Ubiquitination Assay (In vitro or Cellular) ternary->ubiquitination degradation Protein Degradation Assay (Western Blot) ubiquitination->degradation downstream Downstream Functional Assays degradation->downstream optimization Lead Optimization downstream->optimization optimization->start Iterative Design finish Candidate Selection optimization->finish

References

The Emergence of a Crucial Linker: A Technical Guide to the Role of Boc-12-Ado-OH in Modern Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: While a singular, celebrated discovery narrative for N-Boc-12-aminododecanoic acid (Boc-12-Ado-OH) is not prominent in scientific literature, its significance has grown in lockstep with the rise of two revolutionary therapeutic modalities: Proteolysis Targeting Chimeras (PROTACs) and long-acting peptide therapeutics. This technical guide delves into the development history of these fields, highlighting the indispensable role of chemical linkers like this compound. We will explore the experimental protocols that underpin these technologies and present key data that demonstrate their impact.

The PROTAC Revolution: A New Paradigm in Targeted Protein Degradation

The concept of PROTACs was first introduced in 2001 by Kathleen Sakamoto, Craig Crews, and Raymond Deshaies. This groundbreaking technology offered a novel approach to drug discovery by co-opting the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. This compound serves as a versatile aliphatic linker, providing the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome.

Signaling Pathway of PROTAC-Mediated Protein Degradation

PROTAC_Pathway cluster_cell Cellular Environment PROTAC PROTAC (e.g., with this compound linker) TernaryComplex Ternary Complex (Target-PROTAC-E3) PROTAC->TernaryComplex TargetProtein Target Protein (e.g., AR, ER) TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3Ligase->TernaryComplex UbiquitinatedTarget Ubiquitinated Target Protein TernaryComplex->UbiquitinatedTarget Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedTarget->Proteasome DegradedPeptides Degraded Peptides Proteasome->DegradedPeptides Degradation

Caption: PROTAC-mediated protein degradation pathway.

Key Quantitative Data for PROTAC Clinical Candidates

The development of PROTACs has led to several promising clinical candidates. Below is a summary of data for two notable examples, bavdegalutamide (ARV-110) and vepdegestrant (ARV-471).

Compound Target Indication Phase of Development Key Efficacy Data Reference
Bavdegalutamide (ARV-110)Androgen Receptor (AR)Metastatic Castration-Resistant Prostate Cancer (mCRPC)Phase 1/2In patients with AR T878A/S and/or H875Y mutations, PSA50 response rate was 46%.[1][2]
Vepdegestrant (ARV-471)Estrogen Receptor (ER)ER+/HER2- Breast CancerPhase 3Clinical Benefit Rate (CBR) of 40% in CDK4/6 inhibitor-pretreated patients.[3]
Experimental Protocol: In Vitro PROTAC-Mediated Ubiquitination Assay

This protocol describes a general method to assess the ability of a PROTAC to induce the ubiquitination of a target protein in vitro.

1. Reagents and Materials:

  • Recombinant human E1 activating enzyme (e.g., UBE1)

  • Recombinant human E2 conjugating enzyme (e.g., UbcH5a)

  • Recombinant human E3 ligase (e.g., VHL or Cereblon complex)

  • Recombinant target protein

  • PROTAC of interest

  • Ubiquitin

  • ATP

  • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 5 mM MgCl2, 1 mM DTT)

  • SDS-PAGE gels and buffers

  • Western blot apparatus and reagents

  • Primary antibody against the target protein

  • Secondary antibody conjugated to HRP

  • Chemiluminescent substrate

2. Procedure:

  • Prepare a reaction mixture containing the ubiquitination buffer, E1 enzyme, E2 enzyme, E3 ligase, target protein, and ubiquitin.

  • Add the PROTAC of interest at various concentrations. Include a vehicle control (e.g., DMSO).

  • Initiate the reaction by adding ATP.

  • Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding SDS-PAGE loading buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and probe with the primary antibody against the target protein.

  • Wash and incubate with the HRP-conjugated secondary antibody.

  • Develop the blot using a chemiluminescent substrate and visualize the results. An increase in high molecular weight bands corresponding to the ubiquitinated target protein indicates successful PROTAC activity.

Ubiquitination_Workflow cluster_workflow In Vitro Ubiquitination Assay Workflow A 1. Prepare Reaction Mix (E1, E2, E3, Target, Ubiquitin) B 2. Add PROTAC (Varying Concentrations) A->B C 3. Initiate with ATP B->C D 4. Incubate at 37°C C->D E 5. Quench Reaction (SDS-PAGE Buffer) D->E F 6. SDS-PAGE E->F G 7. Western Blot F->G H 8. Antibody Probing G->H I 9. Visualize Ubiquitination H->I

Caption: Workflow for an in vitro ubiquitination assay.

Extending Therapeutic Half-Life: The Role of Fatty Acid Linkers in Peptide Drugs

Native peptides often have short in vivo half-lives due to rapid enzymatic degradation and renal clearance. A successful strategy to overcome this limitation is the conjugation of a fatty acid chain to the peptide backbone. This modification promotes binding to serum albumin, effectively increasing the hydrodynamic radius of the peptide and protecting it from degradation and clearance. This compound represents a building block that can be used in the synthesis of such lipidated peptides.

The development of long-acting glucagon-like peptide-1 (GLP-1) receptor agonists, such as liraglutide and semaglutide, exemplifies the success of this approach in treating type 2 diabetes and obesity.

Pharmacokinetic Data of Liraglutide and Semaglutide

The addition of a fatty acid linker dramatically improves the pharmacokinetic profile of these drugs, allowing for less frequent administration.

Drug Linker and Fatty Acid Half-life Dosing Frequency Bioavailability (Subcutaneous) Reference
Liraglutideγ-Glu linker with C16 fatty acid~13 hoursOnce daily~55%[4]
SemaglutideC18 diacid fatty acid with a short PEG linker~7 daysOnce weekly~89%[5][6]
Experimental Protocol: Synthesis of a Lipidated Peptide (General Scheme)

This protocol outlines a general solid-phase peptide synthesis (SPPS) approach for creating a peptide conjugated to a fatty acid linker like this compound.

1. Reagents and Materials:

  • Fmoc-protected amino acids

  • Solid-phase synthesis resin (e.g., Rink amide resin)

  • This compound

  • Coupling reagents (e.g., HBTU, HOBt)

  • Base (e.g., DIPEA)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O)

  • Solvents (DMF, DCM)

  • HPLC for purification

  • Mass spectrometer for characterization

2. Procedure:

  • Swell the resin in DMF.

  • Deprotect the Fmoc group from the resin using 20% piperidine in DMF.

  • Wash the resin thoroughly with DMF.

  • Couple the first Fmoc-protected amino acid using coupling reagents and a base in DMF.

  • Repeat the deprotection and coupling steps for each subsequent amino acid in the desired sequence.

  • For the final coupling step, use this compound instead of an Fmoc-amino acid.

  • After the final coupling, wash the resin with DCM.

  • Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Precipitate the crude peptide in cold ether, centrifuge, and decant the ether.

  • Purify the peptide by reverse-phase HPLC.

  • Confirm the identity and purity of the final lipidated peptide by mass spectrometry and analytical HPLC.

SPPS_Workflow cluster_spps Solid-Phase Lipidated Peptide Synthesis Workflow Start Start with Resin Deprotection Fmoc Deprotection Start->Deprotection Coupling Amino Acid Coupling Deprotection->Coupling Repeat Repeat for Peptide Chain Coupling->Repeat Repeat->Deprotection Next Amino Acid LinkerCoupling Couple this compound Repeat->LinkerCoupling End of Peptide Chain Cleavage Cleavage from Resin LinkerCoupling->Cleavage Purification HPLC Purification Cleavage->Purification Characterization Mass Spec Analysis Purification->Characterization End Final Lipidated Peptide Characterization->End

Caption: General workflow for solid-phase synthesis of a lipidated peptide.

Conclusion

This compound stands as a testament to the crucial role of enabling chemical tools in the advancement of novel therapeutics. While it may not have a singular, celebrated moment of discovery, its application as a linker has been fundamental to the development of both PROTACs and long-acting peptide drugs. The ability to rationally design and synthesize molecules that can hijack cellular machinery or dramatically improve the pharmacokinetic properties of biologics represents a significant leap forward in medicine. As our understanding of disease biology deepens, the demand for versatile and reliable chemical building blocks like this compound will undoubtedly continue to grow, paving the way for the next generation of innovative therapies.

References

Methodological & Application

Application Notes: Synthesis of PROTACs Using the Boc-12-Ado-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins.[1][] A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the target protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step that leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[4]

The linker is a crucial determinant of a PROTAC's efficacy, influencing not only the stability and geometry of the ternary complex but also the molecule's overall physicochemical properties such as solubility and cell permeability.[5] Among the various types of linkers, aliphatic chains like Boc-12-Ado-OH (12-(tert-butoxycarbonylamino)dodecanoic acid) offer a straightforward and versatile option for systematically varying linker length and composition.[6][7]

This compound is an alkane linker featuring a terminal carboxylic acid and a Boc-protected amine.[8][9] This bifunctional nature allows for a controlled, sequential coupling of the two ligands. The carboxylic acid can be readily coupled to an amine-functionalized ligand using standard amide bond formation chemistry. Subsequently, the Boc protecting group can be removed under mild acidic conditions to expose a primary amine, which is then available for coupling to a carboxyl-functionalized ligand.[6][8]

These application notes provide a detailed protocol for the synthesis of PROTACs using the this compound linker, focusing on a solid-phase synthesis approach that facilitates purification and allows for the potential for parallel synthesis.

Data Presentation

The following tables provide illustrative quantitative data for a representative solid-phase PROTAC synthesis campaign. Actual results will vary depending on the specific ligands and reaction conditions employed.

Table 1: Key Reagents and Molar Equivalents for Solid-Phase Synthesis

StepReagentMolar Equivalence (relative to resin loading)Purpose
Ligand 1 Immobilization POI or E3 Ligand 1 (with -COOH)2.0First binding moiety
HATU1.9Coupling agent
DIPEA4.0Base
Linker Coupling This compound3.0Linker
HATU2.9Coupling agent
DIPEA6.0Base
Ligand 2 Coupling POI or E3 Ligand 2 (with -COOH)3.0Second binding moiety
HATU2.9Coupling agent
DIPEA6.0Base

Table 2: Representative Yield and Purity Data

PROTAC IdentifierCrude Product (mg)Purified Product (mg)Overall Yield (%)Final Purity (HPLC)
PROTAC-A-11053821>98%
PROTAC-A-2983117>99%
PROTAC-A-31124223>97%

Experimental Protocols

The following protocols outline a general solid-phase synthesis strategy for constructing a PROTAC using the this compound linker. This example assumes the first ligand is immobilized via a carboxylic acid and the second ligand is coupled via its carboxylic acid.

Materials and Equipment:

  • This compound

  • POI and E3 ligase ligands with appropriate functional groups (-NH2 or -COOH)

  • Rink Amide resin or equivalent

  • Solid-phase synthesis vessel

  • Orbital shaker

  • Standard laboratory glassware

  • Reagents for amide coupling: HATU, DIPEA

  • Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Boc deprotection solution: 20-50% Trifluoroacetic acid (TFA) in DCM

  • Cleavage cocktail: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

  • HPLC system for purification

  • LC-MS and NMR for characterization

Protocol 1: Immobilization of Ligand 1 on Solid Support
  • Resin Preparation: Swell Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

  • Ligand Activation: In a separate vial, dissolve the first ligand (containing a carboxylic acid, 2.0 eq.), HATU (1.9 eq.), and DIPEA (4.0 eq.) in DMF.

  • Coupling Reaction: Add the activated ligand solution to the swollen resin. Shake the mixture at room temperature for 4-16 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

Protocol 2: Linker Attachment
  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin and expose the amine. Wash the resin as in Protocol 1, step 4.

  • Linker Activation: In a separate vial, dissolve this compound (3.0 eq.), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF.

  • Coupling Reaction: Add the activated linker solution to the resin and shake at room temperature for 2-4 hours.

  • Washing: Drain the reaction solution and wash the resin as in Protocol 1, step 4.

Protocol 3: Coupling of Ligand 2
  • Boc Deprotection: Treat the resin with 20-50% TFA in DCM for 1 hour to remove the Boc protecting group from the linker.

  • Washing and Neutralization: Wash the resin with DCM (3x). Neutralize the resin by washing with 10% DIPEA in DCM (3x), followed by DCM (3x) and DMF (3x).

  • Ligand Activation: In a separate vial, dissolve the second ligand (containing a carboxylic acid, 3.0 eq.), HATU (2.9 eq.), and DIPEA (6.0 eq.) in DMF.

  • Coupling Reaction: Add the activated second ligand solution to the resin and shake at room temperature for 16 hours.

  • Final Wash: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and Methanol (3x). Dry the resin under vacuum.

Protocol 4: Cleavage and Purification
  • Cleavage: Treat the dry resin with a freshly prepared cleavage cocktail (e.g., 95% TFA / 2.5% H₂O / 2.5% TIS) for 2-3 hours at room temperature.

  • Product Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a centrifuge tube containing cold diethyl ether to precipitate the crude PROTAC.

  • Isolation: Centrifuge the mixture to pellet the solid product. Decant the ether and wash the pellet with cold ether two more times.

  • Drying: Dry the crude product under a stream of nitrogen or in a vacuum desiccator.

  • Purification: Purify the crude PROTAC by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product using LC-MS and NMR spectroscopy.

Mandatory Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides

Caption: PROTAC mechanism of action leading to targeted protein degradation.

Solid_Phase_Synthesis_Workflow start Start: Amine-functionalized Resin step1 1. Couple Ligand 1 start->step1 step2 2. Couple this compound Linker step1->step2 step3 3. Boc Deprotection (TFA) step2->step3 step4 4. Couple Ligand 2 step3->step4 step5 5. Cleave PROTAC from Resin step4->step5 step6 6. Purify (HPLC) & Characterize step5->step6 end Final PROTAC Product step6->end

References

Application Notes and Protocols for Boc-12-Ado-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-12-Ado-OH, chemically known as 12-(tert-butoxycarbonylamino)dodecanoic acid, is a valuable bifunctional linker for applications in solid-phase peptide synthesis (SPPS) and the construction of complex biomolecules, such as Proteolysis Targeting Chimeras (PROTACs).[1][2][3] Its linear C12 alkyl chain provides a significant hydrophobic spacer, which can be critical for modulating the physicochemical properties of the final conjugate, including its solubility and membrane permeability. The terminal carboxylic acid allows for its conjugation to a primary amine, while the Boc-protected amine at the other end enables its incorporation into a growing peptide chain using standard Boc-SPPS chemistry.[1]

This document provides detailed application notes and protocols for the efficient incorporation of this compound into peptide sequences using Boc-based solid-phase synthesis strategies.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Synonym 12-(Boc-amino)dodecanoic acid[2]
CAS Number 18934-81-1[2][3]
Molecular Formula C17H33NO4[3]
Molecular Weight 315.45 g/mol [2][3]
Appearance Colorless to white powder[2][3]
Melting Point 78-83 °C[2][3]
Solubility Soluble in common organic solvents like DMF and DCM[]
Storage Temperature 2-8°C[2]

Core Principles of Boc-SPPS for this compound Incorporation

The Boc/Bzl (tert-butoxycarbonyl/benzyl) strategy is a foundational method in solid-phase peptide synthesis.[5][6] This approach utilizes the acid-labile Boc group for the temporary protection of the α-amino group of the amino acid or linker being coupled.[5][7] The side-chain protecting groups are typically benzyl-based and require a stronger acid, such as anhydrous hydrogen fluoride (HF), for their removal during the final cleavage step.[7][8] This graduated acid lability is the cornerstone of the Boc-SPPS strategy.[6]

The incorporation of this compound follows the standard Boc-SPPS cycle, which consists of three main steps:

  • Deprotection: Removal of the N-terminal Boc group from the resin-bound peptide chain using a moderately strong acid, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[5][8]

  • Neutralization: Neutralization of the resulting trifluoroacetate salt with a hindered organic base, such as diisopropylethylamine (DIEA), to liberate the free amine.[5][7]

  • Coupling: Acylation of the free N-terminal amine with the incoming this compound, which has been pre-activated with a coupling reagent.[5][8]

Experimental Protocols

The following protocols are generalized for the incorporation of this compound onto a resin-bound peptide. Modifications may be necessary depending on the specific peptide sequence and the scale of the synthesis.

Materials and Reagents
  • This compound

  • Peptide-resin with a free N-terminal amine

  • Solvents:

    • N,N-Dimethylformamide (DMF), peptide synthesis grade

    • Dichloromethane (DCM), peptide synthesis grade

  • Deprotection Reagent:

    • 50% (v/v) Trifluoroacetic acid (TFA) in DCM

  • Neutralization Reagent:

    • 10% (v/v) Diisopropylethylamine (DIEA) in DMF

  • Coupling Reagents (choose one):

    • HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • DCC (N,N'-Dicyclohexylcarbodiimide) with HOBt (Hydroxybenzotriazole)

  • Washing Solvents:

    • DMF

    • DCM

    • Methanol (MeOH)

Protocol 1: Boc Deprotection of the Peptide-Resin
  • Swell the peptide-resin in DCM for 30 minutes.

  • Drain the DCM.

  • Add the deprotection solution (50% TFA in DCM) to the resin and agitate for 2 minutes.

  • Drain the deprotection solution.

  • Add fresh deprotection solution and agitate for 20-30 minutes.[8]

  • Drain the solution and wash the resin thoroughly with DCM (3x) followed by DMF (3x).

Protocol 2: Neutralization of the Peptide-Resin
  • To the deprotected peptide-resin, add the neutralization solution (10% DIEA in DMF).

  • Agitate for 2 minutes.

  • Drain the solution.

  • Repeat the neutralization step one more time.

  • Wash the resin thoroughly with DMF (5x).

Protocol 3: Coupling of this compound

This protocol describes the use of HBTU as the coupling reagent.

  • In a separate vessel, dissolve this compound (3 equivalents relative to the resin loading) and HBTU (3 equivalents) in a minimal amount of DMF.

  • Add DIEA (6 equivalents) to the solution to activate the this compound.

  • Immediately add the activated this compound solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-4 hours at room temperature.

  • Monitor the completion of the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative test (beads remain colorless or yellow) indicates a complete reaction.

  • Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Summary of Reaction Parameters

The following table provides a general overview of the reaction parameters for the incorporation of this compound.

ParameterReagent/ConditionEquivalents/ConcentrationTime
Deprotection TFA in DCM50% (v/v)20-30 min
Neutralization DIEA in DMF10% (v/v)2 x 2 min
Coupling (HBTU) This compound3 eq1-4 hours
HBTU3 eq
DIEA6 eq

Workflow and Diagrams

The overall workflow for a single cycle of this compound incorporation in SPPS is depicted below.

Boc_SPPS_Cycle start Peptide-Resin (N-terminal Boc) deprotection Boc Deprotection (50% TFA in DCM) start->deprotection 1. neutralization Neutralization (10% DIEA in DMF) deprotection->neutralization 2. coupling Coupling (this compound, HBTU, DIEA) neutralization->coupling 3. end Peptide-Resin with this compound coupling->end 4.

Boc-SPPS cycle for this compound incorporation.

The logical relationship of the key steps in the overall synthesis of a peptide containing the this compound linker is shown in the following diagram.

SPPS_Workflow cluster_synthesis Peptide Chain Elongation cluster_final Final Steps resin Start with Resin attach_aa1 Attach First Boc-Amino Acid resin->attach_aa1 spps_cycle Repeat Boc-SPPS Cycles (Deprotection, Neutralization, Coupling) attach_aa1->spps_cycle incorporate_linker Incorporate this compound (using Boc-SPPS cycle) spps_cycle->incorporate_linker cleavage Cleavage from Resin & Side-Chain Deprotection (e.g., HF) incorporate_linker->cleavage purification Purification (e.g., HPLC) cleavage->purification analysis Analysis (e.g., Mass Spectrometry) purification->analysis

Overall workflow for solid-phase peptide synthesis incorporating this compound.

Concluding Remarks

The use of this compound in solid-phase peptide synthesis provides a reliable method for introducing a long, flexible linker into peptide-based molecules. The protocols outlined in this document are based on well-established Boc-SPPS chemistry and can be adapted for various research and development applications. Successful incorporation of this compound is dependent on careful execution of the deprotection, neutralization, and coupling steps, as well as diligent monitoring of reaction completion.

References

Application Notes and Protocols for Boc-12-Ado-OH in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this field. These heterobifunctional molecules are engineered to simultaneously bind a target protein of interest (POI) and an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.

The linker component of a PROTAC is a critical determinant of its efficacy, influencing the formation of a stable and productive ternary complex between the POI and the E3 ligase. Boc-12-Ado-OH (12-(tert-butoxycarbonylamino)dodecanoic acid) is a versatile, high-purity linker building block used in the synthesis of PROTACs. Its 12-carbon aliphatic chain provides a significant degree of spatial separation and flexibility, which can be optimized to achieve potent and selective protein degradation.

These application notes provide a comprehensive overview of the use of this compound in the synthesis and evaluation of PROTACs, complete with detailed protocols and illustrative data for the targeted degradation of Bromodomain-containing protein 4 (BRD4), a well-validated cancer target.

Mechanism of Action: PROTACs Utilizing an Aliphatic Linker

PROTACs synthesized with linkers like this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Protein of Interest (POI) (e.g., BRD4) Ternary POI-PROTAC-E3 Complex POI->Ternary E3 E3 Ubiquitin Ligase (e.g., CRBN, VHL) E3->Ternary PROTAC PROTAC (with C12 Linker) PROTAC->Ternary Recruitment PolyUb Poly-Ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Release & Recycle Degradation Degraded Peptides Proteasome->Degradation Degradation Synthesis_Workflow start This compound step1 Amide Coupling (HATU, DIPEA) start->step1 pom_amine Pomalidomide-NH2 pom_amine->step1 intermediate1 Boc-Linker-Pomalidomide step1->intermediate1 step2 Boc Deprotection (TFA/DCM) intermediate1->step2 intermediate2 H2N-Linker-Pomalidomide step2->intermediate2 step3 Amide Coupling (HATU, DIPEA) intermediate2->step3 jq1_acid JQ1-COOH jq1_acid->step3 final_protac Final PROTAC (JQ1-C12-Pomalidomide) step3->final_protac WB_Workflow A 1. Cell Culture & Seeding (e.g., 22Rv1 cells) B 2. PROTAC Treatment (Dose-response, time-course) A->B C 3. Cell Lysis (RIPA buffer + inhibitors) B->C D 4. Protein Quantification (BCA Assay) C->D E 5. SDS-PAGE & Transfer D->E F 6. Immunoblotting (Primary & Secondary Abs) E->F G 7. Detection & Imaging (Chemiluminescence) F->G H 8. Data Analysis (Densitometry, DC50/Dmax) G->H

Application Notes and Protocols for In-Cell Targeted Protein Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Targeted Protein Degradation

Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate disease-causing proteins.[1][2][3] Unlike traditional inhibitors that merely block a protein's function, degraders, such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues, trigger the complete removal of the target protein.[1][2][3] This offers several advantages, including the potential to target previously "undruggable" proteins and overcome resistance mechanisms associated with conventional inhibitors.[3][4]

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][4] This tripartite complex formation brings the POI in close proximity to the E3 ligase, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[1][4] Molecular glues, on the other hand, are smaller molecules that induce a conformational change in an E3 ligase, enabling it to recognize and bind to a neosubstrate, which is then targeted for degradation.[5][6]

This document provides a detailed guide to the experimental setup for in-cell targeted protein degradation studies, covering essential protocols for validating the efficacy and mechanism of action of protein degraders.

Core Experimental Workflow

A typical workflow for evaluating a novel protein degrader involves a series of in-cell assays to confirm target engagement, quantify protein degradation, and elucidate the underlying mechanism.

TPD_Workflow cluster_0 Initial Screening & Validation cluster_1 Target Engagement cluster_2 Mechanism of Action cluster_3 Kinetics & Selectivity a Cell Viability Assay b Western Blotting (Protein Degradation) a->b c Dose-Response Analysis (DC50 & Dmax) b->c d Cellular Thermal Shift Assay (CETSA) c->d Confirm Target Binding e Co-Immunoprecipitation (Ternary Complex) d->e Investigate Mechanism f Ubiquitination Assay e->f g Proteasome Inhibition f->g h Live-Cell Imaging g->h Analyze Dynamics i Quantitative Proteomics (Off-Target Effects) h->i PROTAC_Pathway POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary Binds PROTAC PROTAC PROTAC->PROTAC Recycled PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Binds Ub_POI Ubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

References

Application Notes and Protocols for the Incorporation of Boc-12-Ado-OH into E3 Ligase Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease. These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1] The choice and composition of the linker are critical for optimizing the formation of a productive ternary complex (POI-PROTAC-E3 ligase), which ultimately dictates the efficiency and selectivity of protein degradation.[2]

Boc-12-Ado-OH is a versatile bifunctional linker precursor. It features a dodecanoic acid chain that provides a flexible spacer, a terminal carboxylic acid for covalent attachment to an E3 ligase ligand, and a Boc-protected amine for subsequent conjugation to a POI ligand after deprotection.[3][4] This document provides detailed application notes and experimental protocols for the incorporation of this compound into a representative E3 ligase ligand, Pomalidomide, a well-established recruiter of the Cereblon (CRBN) E3 ligase.[5]

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Signaling_Pathway cluster_PROTAC_Action PROTAC-Mediated Ternary Complex Formation cluster_Ubiquitination Ubiquitination Cascade cluster_Degradation Proteasomal Degradation POI Target Protein (POI) PROTAC PROTAC (POI Ligand-Linker-E3 Ligand) POI->PROTAC Ub_POI Polyubiquitinated POI E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) PROTAC->E3_Ligase E3_Ligase->Ub_POI Polyubiquitination E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E2->E3_Ligase Ub Transfer Ub Ubiquitin Ub->E1 Activation (ATP) Proteasome 26S Proteasome Ub_POI->Proteasome Recognition & Degradation Degraded_Fragments Degraded Protein Fragments Proteasome->Degraded_Fragments Amide_Coupling_Workflow cluster_Reagents Reagents cluster_Reaction Reaction cluster_Workup Workup & Purification Boc_Linker This compound Activation Activation of this compound with HATU/DIPEA in DMF Boc_Linker->Activation Pomalidomide_NH2 4-amino-pomalidomide Coupling Addition of 4-amino-pomalidomide and stirring at RT Pomalidomide_NH2->Coupling HATU HATU HATU->Activation DIPEA DIPEA DIPEA->Activation DMF DMF (solvent) DMF->Activation Activation->Coupling Extraction Aqueous Workup (EtOAc, NaHCO₃, Brine) Coupling->Extraction Drying Drying (Na₂SO₄) and Concentration Extraction->Drying Purification Silica Gel Chromatography Drying->Purification Product Boc-protected Pomalidomide-Linker Conjugate Purification->Product Boc_Deprotection_Workflow cluster_Starting_Material Starting Material cluster_Reaction Deprotection Reaction cluster_Workup Workup Boc_Product Boc-protected Pomalidomide-Linker Conjugate TFA_DCM TFA in DCM (0 °C to RT) Boc_Product->TFA_DCM Neutralization Neutralization with NaHCO₃ TFA_DCM->Neutralization Extraction DCM Extraction Neutralization->Extraction Drying Drying and Concentration Extraction->Drying Final_Product Deprotected Pomalidomide-Linker (Ready for POI Ligand Conjugation) Drying->Final_Product

References

The Dual Life of a PROTAC Linker: Boc-12-Ado-OH in Academic Discovery and Industrial Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

For researchers, scientists, and drug development professionals, understanding the nuanced applications of key chemical building blocks is paramount. Boc-12-Ado-OH, a 12-carbon aliphatic chain equipped with a terminal carboxylic acid and a Boc-protected amine, serves as a fundamental linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its utility, however, varies significantly between academic and industrial research, reflecting the differing goals of these sectors. In academia, it is a versatile tool for rapidly assessing new biological hypotheses and exploring the structure-activity relationships of novel PROTACs. In industry, while still a valuable component, it often represents an early-stage linker that undergoes significant modification to optimize the drug-like properties of a potential therapeutic.

Distinguishing Applications: A Tale of Two Research Settings

The primary role of this compound is to connect a target protein-binding ligand to an E3 ligase-recruiting moiety, forming a PROTAC that induces the degradation of the target protein.[1][2][3] The 12-carbon chain provides a flexible tether, and its straightforward chemical handles allow for relatively simple incorporation into heterobifunctional molecules.

Academic Research: The Pursuit of Novelty and Proof-of-Concept

In an academic setting, the focus is often on validating new protein targets, exploring the feasibility of inducing their degradation, and understanding the fundamental principles of PROTAC-mediated protein degradation. This compound and similar simple aliphatic linkers are ideal for these purposes due to:

  • Rapid Synthesis and Accessibility: Its commercial availability and simple chemical reactivity enable the quick synthesis of a variety of PROTACs for initial screening.[3]

  • Focus on Biological Activity: The primary goal is to establish a proof-of-concept – that a target protein can be degraded by a PROTAC. The flexibility of the alkyl chain can be advantageous in early-stage discovery, as it allows the two ends of the PROTAC to adopt a conformation suitable for forming a productive ternary complex between the target protein and the E3 ligase.[4]

  • Structure-Activity Relationship (SAR) Studies: Aliphatic chains of varying lengths are often used in academic research to systematically study the impact of linker length on degradation efficiency (DC50 and Dmax).[5][6]

Industrial Research: The Path to a Marketable Therapeutic

In contrast, industrial research is geared towards developing safe, effective, and bioavailable drugs. While a PROTAC with a simple aliphatic linker might show excellent cellular potency, it often possesses poor pharmacokinetic properties, such as low solubility and cell permeability, hindering its development as an oral therapeutic.[7] Industrial efforts, therefore, focus on:

  • Optimizing Drug-like Properties: The initial aliphatic linker is often replaced with more complex structures incorporating features like PEG chains to enhance solubility or rigid cyclic moieties to improve conformational stability and cell permeability.[7]

  • Enhancing Oral Bioavailability: A major challenge for PROTACs is their high molecular weight, which often violates Lipinski's Rule of Five for oral drug-likeness. Linker modification is a key strategy to improve oral bioavailability.[7][8]

  • Intellectual Property: Novel and proprietary linker designs are a crucial aspect of securing intellectual property for new drug candidates.

Quantitative Data Presentation

The following tables summarize the impact of linker length and composition on PROTAC efficacy, providing a quantitative basis for the distinct approaches in academic and industrial research.

Table 1: Impact of Alkyl Linker Length on Estrogen Receptor α (ERα) Degradation
Linker Length (atoms) IC50 (µM) in MCF7 cells Reference
9140[6]
1626[6]
Note: This data from an academic study illustrates the critical importance of linker length on PROTAC efficacy.
Table 2: Comparative Degradation of Tank-binding kinase 1 (TBK1) with Varying Linkers
Linker Type Linker Length (atoms) DC50 (nM) Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12-293 - 29276 - 96
Note: This data highlights that a minimum linker length is often required for potent degradation.

Experimental Protocols

Detailed methodologies for the synthesis of a PROTAC using a this compound derived linker and its subsequent biological evaluation are provided below.

Protocol 1: Synthesis of a VHL-based PROTAC with a 12-Carbon Alkyl Linker

This protocol describes the synthesis of a hypothetical PROTAC targeting a protein of interest (POI) by recruiting the von Hippel-Lindau (VHL) E3 ligase, using a linker derived from this compound.

Materials:

  • POI-ligand with a free amine group

  • VHL ligand with a carboxylic acid group (e.g., a derivative of VH032)

  • This compound

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Standard laboratory glassware and purification equipment (e.g., HPLC)

Procedure:

  • Coupling of this compound to the POI-ligand:

    • Dissolve the POI-ligand with a free amine (1 eq.) and this compound (1.1 eq.) in anhydrous DMF.

    • Add HATU (1.2 eq.) and DIPEA (2 eq.) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to obtain the Boc-protected intermediate.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in a solution of 20-50% TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt is often used directly in the next step.

  • Coupling of the Linker-POI conjugate to the VHL ligand:

    • Dissolve the VHL ligand with a carboxylic acid (1 eq.) and the deprotected Linker-POI conjugate (1.1 eq.) in anhydrous DMF.

    • Add HATU (1.2 eq.) and DIPEA (3 eq.) to the reaction mixture.

    • Stir at room temperature overnight.

    • Work up the reaction as described in step 1.

    • Purify the final PROTAC product by preparative HPLC.

Protocol 2: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This protocol details the steps to quantify the degradation of a target protein in cultured cells after treatment with a PROTAC.[1][9]

Materials:

  • Cell line expressing the target protein (e.g., LNCaP for Androgen Receptor)[10]

  • PROTAC stock solution in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer.[9]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane extensively.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control band intensity.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]

Protocol 3: MTS Assay for Cell Viability

This protocol is used to assess the cytotoxic effects of a PROTAC on cultured cells.[11][12]

Materials:

  • Cells of interest

  • 96-well plates

  • PROTAC stock solution in DMSO

  • MTS reagent

  • Plate reader

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of the PROTAC and a vehicle control.

  • MTS Assay:

    • After the desired incubation period (e.g., 72 hours), add MTS reagent to each well.

    • Incubate the plate at 37°C for 1-4 hours.[11][12]

  • Data Acquisition:

    • Measure the absorbance at 490 nm using a plate reader.[12]

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key processes involved in the use of this compound in PROTAC research.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Boc12AdoOH This compound BocProtected Boc-Protected Intermediate Boc12AdoOH->BocProtected Coupling (HATU/DIPEA) POILigand POI-Ligand (with -NH2) POILigand->BocProtected Deprotected Deprotected Linker-POI BocProtected->Deprotected Boc Deprotection (TFA) FinalPROTAC Final PROTAC Deprotected->FinalPROTAC Coupling (HATU/DIPEA) VHLLigand VHL-Ligand (with -COOH) VHLLigand->FinalPROTAC

PROTAC Synthesis Workflow

AR_Degradation_Pathway cluster_cell Cellular Environment AR Androgen Receptor (AR) (Target Protein) TernaryComplex AR-PROTAC-VHL Ternary Complex AR->TernaryComplex Downstream Inhibition of AR-mediated Gene Transcription AR->Downstream Activates PROTAC AR-PROTAC (with C12 Linker) PROTAC->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUbAR Poly-ubiquitinated AR TernaryComplex->PolyUbAR Ubiquitination Ub Ubiquitin Ub->TernaryComplex Proteasome 26S Proteasome PolyUbAR->Proteasome Recognition DegradedAR Degraded AR Fragments Proteasome->DegradedAR Degradation DegradedAR->Downstream Prevents Logic_Academic_vs_Industrial cluster_research PROTAC Research & Development cluster_academic Academic Research cluster_industrial Industrial Development Start Initial PROTAC Concept Acad_Goal Goal: Proof-of-Concept, SAR Studies Start->Acad_Goal Acad_Linker Linker Choice: This compound (Simple, Flexible) Acad_Goal->Acad_Linker Acad_Outcome Outcome: Demonstrated Degradation, Understanding of Principles Acad_Linker->Acad_Outcome Ind_Goal Goal: Develop Oral Therapeutic Acad_Outcome->Ind_Goal Technology Transfer/ Further Development Ind_Linker Linker Optimization: Modify for Solubility, Permeability, PK properties Ind_Goal->Ind_Linker Ind_Outcome Outcome: Preclinical Candidate with Drug-like Properties Ind_Linker->Ind_Outcome

References

Troubleshooting & Optimization

Optimizing PROTAC Linker Length with Boc-12-Ado-OH for Improved Efficacy: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on optimizing Proteolysis Targeting Chimera (PROTAC) efficacy by modulating linker length, with a specific focus on the utility of the Boc-12-Ado-OH linker building block. The following troubleshooting guides and FAQs address common experimental challenges and provide detailed protocols for key assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it used in PROTAC synthesis?

This compound is a common chemical tool used as a linker in the synthesis of PROTACs.[1][2][3][4] Structurally, it is an aliphatic alkane chain that features a terminal carboxylic acid on one end and a Boc-protected amine on the other.[1][2][3][4] This bifunctional nature makes it a versatile building block for extending the linker length. The terminal carboxylic acid can be coupled with a primary amine on a warhead or E3 ligase ligand using standard activators like EDC or HATU to form a stable amide bond.[1][2][3] Subsequently, the Boc protecting group can be removed under mild acidic conditions to reveal a free amine, which can then be reacted with another component to complete the PROTAC synthesis.[1][2][3]

Q2: Why is the linker length so critical for PROTAC efficacy?

The linker is a crucial component of a PROTAC as it bridges the target protein of interest (POI) and the E3 ubiquitin ligase, enabling the formation of a productive ternary complex.[5][6] The length of this linker is paramount for several reasons:

  • Steric Hindrance: A linker that is too short can cause steric clashes, preventing the target protein and the E3 ligase from binding simultaneously and forming a stable ternary complex.[5][7][][9]

  • Complex Stability: A linker that is too long can result in excessive flexibility and an unstable ternary complex, leading to inefficient ubiquitination of the target protein.[5][7][10]

  • Optimal Proximity: The ideal linker length correctly orients the target protein and E3 ligase to facilitate the efficient transfer of ubiquitin.[11] This optimal length is not universal; it is highly dependent on the specific target protein and E3 ligase pair and must be determined empirically.[5][10][11][12]

Q3: What are the most common types of linkers used in PROTACs besides simple alkyl chains?

While alkyl chains are common, polyethylene glycol (PEG) linkers are frequently used to improve a PROTAC's solubility and cell permeability.[6][13] To enhance conformational stability and modulate physicochemical properties, more rigid linker structures are also employed.[13] These can include moieties such as piperazine/piperidine rings or alkynes.[10][12] The choice of linker composition can significantly impact a PROTAC's overall performance, including its metabolic stability and the stability of the ternary complex.[13]

Q4: What is the "hook effect" and how can I mitigate it?

The "hook effect" is a phenomenon where the degradation of the target protein decreases at high concentrations of the PROTAC.[13] This occurs because an excess of PROTAC molecules can lead to the formation of separate binary complexes (PROTAC-target protein and PROTAC-E3 ligase) instead of the productive ternary complex required for degradation.[13] To mitigate the hook effect, researchers can perform careful dose-response studies to identify the optimal concentration range and work on optimizing the linker to enhance the cooperativity of the ternary complex formation.[13]

Troubleshooting Guide

Problem 1: My PROTAC shows good binary binding to both the target protein and the E3 ligase, but I don't observe any significant degradation.

This is a frequent challenge and often points to issues with the ternary complex.

  • Possible Cause: The linker length is suboptimal, preventing the formation of a stable and productive ternary complex despite good binary affinities.[13] The spatial orientation required for ubiquitination is not being achieved.

  • Solution 1: Synthesize a Linker Library. The most direct approach is to synthesize a series of PROTACs with varying linker lengths.[13] Even minor changes in length can dramatically impact degradation efficacy.[13] Building blocks like this compound are useful for systematically extending an alkyl chain.

  • Solution 2: Directly Evaluate Ternary Complex Formation. Use biophysical techniques like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to assess if the ternary complex is forming and to measure its stability.[13][14]

  • Possible Cause: The PROTAC has poor cell permeability and is not reaching its intracellular target.

  • Solution: Assess and Improve Permeability. Conduct cell permeability assays.[15][16] If permeability is low, modify the linker composition by incorporating more hydrophilic elements like PEG units.[9][13]

Problem 2: My PROTAC has poor cellular permeability.

  • Possible Cause: The overall physicochemical properties of the PROTAC, heavily influenced by the linker, are unfavorable for crossing the cell membrane. Hydrophobic alkyl linkers can sometimes contribute to poor solubility and permeability.

  • Solution: Modify Linker Composition. Introduce more hydrophilic elements, such as replacing a portion of an alkyl linker with a PEG linker, to improve solubility and permeability.[9] Conversely, for some targets, incorporating rigid elements like spirocycles may also improve permeability.[9]

Problem 3: I'm observing significant off-target degradation.

  • Possible Cause: The conformation of the ternary complex formed by your PROTAC may be presenting other proteins for ubiquitination.

  • Solution 1: Modify the Linker. Systematically altering the linker's length and composition can change the conformation of the ternary complex and improve degradation selectivity.[17] For example, extending a linker by a single ethylene glycol unit has been shown to abolish the degradation of one target while preserving it for another.[10]

  • Solution 2: Optimize the Warhead. Use a more selective ligand for your protein of interest.[17]

  • Solution 3: Change the E3 Ligase. Different E3 ligases have different endogenous substrates, and switching the recruited ligase may reduce off-target effects.[17]

Quantitative Data on Linker Optimization

The optimal linker length is target-dependent. The data below illustrates how varying linker length impacts degradation efficacy for different targets.

PROTAC Linker Length (atoms)Target ProteinE3 LigaseDegradation Efficacy (Dmax)Potency (DC50)Reference
9Estrogen Receptor (ER)αpVHLLow>100 µM[11]
12Estrogen Receptor (ER)αpVHLModerate~10 µM[11]
16 Estrogen Receptor (ER)α pVHL High ~1 µM [11][18]
19Estrogen Receptor (ER)αpVHLLow>100 µM[11]
21Estrogen Receptor (ER)αpVHLLow>100 µM[11]
<12TBK1VHLNot Observed-[10]
12-29TBK1VHLHigh (96% for 21-atom)Submicromolar (3 nM for 21-atom)[10]
15-17 p38α Cereblon Optimal - [5][12]
8 (Alkyl)PI3K / mTORVHLHigh (p110γ: 88.6%, mTOR: 74.9%)p110γ: 42.23 nM, mTOR: 45.4 nM[19]

Key Experimental Protocols

Protocol 1: Target Protein Degradation Assay via Western Blot

This is the standard method for quantifying the reduction in target protein levels and determining DC50 (concentration for 50% degradation) and Dmax (maximum degradation).[17]

Methodology:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time course (e.g., 4, 8, 16, 24 hours). Include a vehicle control (e.g., DMSO).[17]

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[9][17]

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.[17]

  • SDS-PAGE and Western Blot: Normalize protein concentrations, prepare samples with Laemmli buffer, and separate proteins on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]

  • Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin).[13]

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Plot the percentage of remaining protein against the PROTAC concentration to calculate DC50 and Dmax values.

Protocol 2: Ternary Complex Formation Assessment using Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique to directly measure the formation and stability of the POI-PROTAC-E3 ternary complex.[13]

General Methodology:

  • Immobilization: Covalently immobilize either the purified target protein or the E3 ligase complex onto an SPR sensor chip surface.

  • Binary Interaction Analysis: Inject a series of concentrations of the PROTAC over the immobilized protein to measure the binary binding affinity (KD).

  • Ternary Complex Analysis: To measure ternary complex formation, inject a solution containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the third component (the protein that was not immobilized) over the sensor chip.[13]

  • Data Analysis: An increase in the response units (RU) compared to the binary interaction (PROTAC binding alone) indicates the formation of the ternary complex.[13] Kinetic data can be fitted to determine association and dissociation rates, providing insight into complex stability. A high degree of cooperativity, where the binding of the second protein is enhanced in the presence of the PROTAC, is often a hallmark of an effective degrader.

Protocol 3: In-Cell Target Ubiquitination Assay

This assay confirms that the PROTAC-induced degradation is occurring via the ubiquitin-proteasome system.[17]

Methodology:

  • Cell Treatment: Treat cells with the PROTAC at a concentration known to induce degradation. It is crucial to co-treat with a proteasome inhibitor (e.g., MG132) for the last 4-6 hours of the experiment to allow the accumulation of poly-ubiquitinated proteins.[17]

  • Cell Lysis: Lyse the cells under denaturing conditions (e.g., a buffer containing 1% SDS) to disrupt non-covalent protein-protein interactions, ensuring that only covalently attached ubiquitin is detected.[17]

  • Immunoprecipitation (IP): Dilute the lysate to reduce the SDS concentration and immunoprecipitate the target protein using a specific antibody conjugated to beads (e.g., Protein A/G).

  • Western Blotting: Elute the immunoprecipitated protein from the beads and run the samples on an SDS-PAGE gel. Perform a Western blot and probe the membrane with an anti-ubiquitin antibody.[17]

  • Analysis: The appearance of a high-molecular-weight smear or laddering pattern in the PROTAC-treated lane indicates poly-ubiquitination of the target protein.

Visual Guides and Workflows

PROTAC_Mechanism_of_Action PROTAC Mechanism of Action POI Target Protein (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PROTAC PROTAC Molecule PROTAC->Ternary Ternary->E3 Catalytic Release Ternary->PROTAC PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Degradation Degradation into Peptides Proteasome->Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to target protein ubiquitination and subsequent degradation by the 26S proteasome.

PROTAC_Optimization_Workflow Experimental Workflow for PROTAC Optimization start Design & Synthesize PROTAC Library (Varying Linker Length) bind Assess Binary Binding (SPR, ITC) start->bind degrade Measure Target Degradation in cells (Western Blot) Determine DC50 & Dmax bind->degrade ternary Evaluate Ternary Complex Formation (TR-FRET, SPR) no_degrade No/Poor Degradation degrade->no_degrade no_degrade->ternary Degradation? ub Confirm On-Target Ubiquitination (IP-WB) no_degrade->ub Degradation? ternary->start Redesign Linker lead Lead PROTAC Identified ub->lead

Caption: A systematic workflow for optimizing PROTACs, starting from library synthesis to identification of a lead candidate with potent degradation activity.

Caption: A decision tree to diagnose and solve common issues encountered during PROTAC development, focusing on linker-related challenges.

References

Troubleshooting low yield in PROTAC synthesis with Boc-12-Ado-OH

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome common challenges encountered during the synthesis of Proteolysis Targeting Chimeras (PROTACs), with a specific focus on issues related to the use of the Boc-12-Ado-OH linker.

Troubleshooting Guide: Low Synthetic Yield

Low yield is a frequent challenge in the multi-step synthesis of complex molecules like PROTACs. This guide addresses common problems encountered during amide coupling and Boc deprotection steps when using this compound.

Q1: I am getting a very low yield during the amide coupling step between this compound and my amine-containing ligand. What are the possible causes and solutions?

Low yield in amide coupling reactions is often traced back to the reaction conditions, the nature of the starting materials, or the choice of reagents.

Possible Causes & Troubleshooting Steps:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid of this compound must be activated to react efficiently with the amine.

    • Solution: Ensure you are using an appropriate coupling reagent. HATU and EDC are common choices. For HATU, pre-activating the carboxylic acid for 5-15 minutes with HATU and a base (like DIPEA) before adding the amine can improve yields. For EDC couplings, the addition of an activator like Oxyma Pure or HOBt is often necessary.

  • Amine Salt Inhibition: If your amine-containing starting material is a trifluoroacetate (TFA) or hydrochloride (HCl) salt, the acidic counterion can neutralize the base required for the coupling reaction, leading to little or no product formation.[1][2]

    • Solution: Perform a free-basing step on your amine salt before the coupling reaction. This can be done by dissolving the salt in a suitable solvent and washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution), followed by extraction and drying of the organic layer. Alternatively, using a strong cation exchange (SCX) cartridge can effectively yield the free amine.[1]

  • Side Reactions with Coupling Reagent: Uronium-based coupling reagents like HATU can react directly with primary or secondary amines to form inactive guanidinium byproducts if the carboxylic acid is not sufficiently pre-activated.[3]

    • Solution: Always add the coupling reagent to the carboxylic acid and base mixture first. Allow for a short pre-activation period before introducing the amine to the reaction.

  • Steric Hindrance: If either the amine or the carboxylic acid is sterically hindered, the reaction rate can be significantly reduced.

    • Solution: Increase the reaction time and/or temperature. Consider using a less sterically hindered coupling reagent if possible.

Q2: My final PROTAC yield is low after the Boc-deprotection and subsequent coupling step. What could be going wrong during the deprotection?

The removal of the Boc protecting group is a critical step. While seemingly straightforward, it can introduce impurities or side reactions that complicate subsequent steps.

Possible Causes & Troubleshooting Steps:

  • Incomplete Deprotection: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using LC-MS or TLC. If starting material remains, extend the reaction time or use a higher concentration of trifluoroacetic acid (TFA). A common condition is 20-50% TFA in dichloromethane (DCM).[4]

  • Side Reactions from Tert-butyl Cation: The mechanism of Boc deprotection by TFA generates a reactive tert-butyl cation.[5][6] This cation can alkylate electron-rich functional groups (e.g., indoles in tryptophan, phenols in tyrosine) on your PROTAC ligands, leading to undesired byproducts and reducing the yield of your desired product.

    • Solution: Add a "scavenger" to the TFA deprotection cocktail to trap the tert-butyl cation.[5] Common scavengers include triisopropylsilane (TIS) or water. A typical cleavage cocktail is TFA/DCM/Scavenger.

  • Product Degradation: Some functional groups within your PROTAC molecule may be sensitive to the strongly acidic conditions of TFA.

    • Solution: Keep the reaction temperature at 0 °C or room temperature and monitor closely to avoid prolonged exposure to acid once the reaction is complete.[4] Promptly remove the TFA under reduced pressure after the reaction is finished.

Data Presentation

Table 1: Impact of Amine Form on PROTAC Synthesis Conversion

This table illustrates the critical impact of using a free amine versus its TFA salt on the success of an amide coupling reaction in a high-throughput synthesis format. Data is adapted from a study on nanoscale PROTAC synthesis.[1]

Amine Starting MaterialCoupling ConditionsReaction SolventProduct Conversion (%)
Amine TFA Salt EDC, OxymaPure, NMMDMSO~0% (74% of reactions showed no product)
Free Amine EDC, OxymaPure, NMMDMSO>50% (63% of reactions)
Table 2: Comparison of Yields in Final PROTAC Coupling Step

This table compares the reported final step yields for two different synthetic routes to PROTACs, highlighting how the choice of coupling chemistry can dramatically affect the outcome. Data is adapted from a comparative study of synthetic approaches.[7]

PROTACFinal Step Reaction TypeCoupling ReagentReported Yield (%)
dBET21 (Patented Route)Amide FormationHATU 10%
Analogue (MCR Route)Ugi ReactionN/A65%

Experimental Protocols

Protocol 1: Amide Coupling of this compound to an Amine-Containing Ligand

This protocol describes a general procedure for the first amide coupling step to synthesize a PROTAC intermediate.

Materials:

  • This compound

  • Amine-containing POI ligand or E3 ligase ligand (as free base)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq.) in anhydrous DMF.

  • Add HATU (1.1 eq.) and DIPEA (2.0 eq.) to the solution.

  • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine-containing ligand (1.0 eq.) in a minimal amount of anhydrous DMF.

  • Add the amine solution to the pre-activated this compound mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the Boc-protected PROTAC intermediate.

Protocol 2: TFA-Mediated Boc Deprotection

This protocol outlines the removal of the Boc protecting group to liberate the terminal amine for the next coupling step.

Materials:

  • Boc-protected PROTAC intermediate

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • TIS (Triisopropylsilane) - Scavenger

Procedure:

  • Dissolve the Boc-protected PROTAC intermediate (1.0 eq.) in DCM (e.g., 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Prepare the deprotection cocktail: a 25% solution of TFA in DCM (e.g., 3 parts DCM, 1 part TFA) containing 2.5% TIS.

  • Add the deprotection cocktail to the solution of the intermediate.

  • Stir the reaction at 0 °C to room temperature for 1-2 hours. Monitor the reaction by LC-MS until the starting material is consumed.[4]

  • Once complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene two to three times.[5]

  • The resulting crude amine-TFA salt can be used directly in the next step after thorough drying, or it can be subjected to a free-basing procedure as described in the troubleshooting section.

Mandatory Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary Binds POI Target Protein (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds Ternary->PROTAC Recycles Ternary->E3 Recycles PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Enters Degraded Degraded Peptides Proteasome->Degraded Degrades to

Caption: Catalytic cycle of PROTAC-mediated targeted protein degradation.

Troubleshooting Workflow for Low Synthesis Yield

Troubleshooting_Workflow Start Low PROTAC Yield CheckStep Identify Problematic Step: - Amide Coupling? - Boc Deprotection? Start->CheckStep AmideCoupling Amide Coupling Failure CheckStep->AmideCoupling Yes BocDeprotection Boc Deprotection Issue CheckStep->BocDeprotection Yes CheckAmine Is Amine starting material a TFA/HCl salt? AmideCoupling->CheckAmine FreeBase Action: Perform free-basing of amine or use SCX cartridge CheckAmine->FreeBase Yes CheckActivation Is acid activation inefficient? CheckAmine->CheckActivation No OptimizeCoupling Action: Pre-activate with HATU or add Oxyma to EDC reaction CheckActivation->OptimizeCoupling Yes CheckCompletion Is deprotection incomplete? BocDeprotection->CheckCompletion IncreaseTime Action: Increase reaction time or TFA concentration CheckCompletion->IncreaseTime Yes CheckSideProducts Are there unexpected side products? CheckCompletion->CheckSideProducts No AddScavenger Action: Add scavenger (e.g., TIS) to trap tert-butyl cation CheckSideProducts->AddScavenger Yes

Caption: A logical workflow for troubleshooting low yield in PROTAC synthesis.

Example Signaling Pathway: PI3K/AKT/mTOR

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates Degradation Degradation via Proteasome PI3K->Degradation mTOR mTOR AKT->mTOR Activates Downstream Cell Growth, Proliferation, Survival mTOR->Downstream mTOR->Degradation PROTAC PI3K/mTOR PROTAC (with Alkyl Linker) PROTAC->PI3K Targets for PROTAC->mTOR Targets for

Caption: PROTAC-mediated degradation of PI3K and mTOR blocks downstream signaling.

References

Technical Support Center: Navigating Solubility Challenges of PROTACs Incorporating Boc-12-Ado-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with Proteolysis Targeting Chimeras (PROTACs), achieving optimal solubility is a critical step for successful experimentation and therapeutic development. PROTACs containing the Boc-12-Ado-OH linker, a 12-carbon aliphatic chain, often present significant solubility hurdles due to the linker's hydrophobic nature. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address these specific challenges.

Troubleshooting Guide: Addressing Poor Solubility and Precipitation

Researchers often encounter issues with PROTACs precipitating out of aqueous buffers or cell culture media, leading to inconsistent and unreliable experimental results. The following guide provides a systematic approach to diagnosing and resolving these solubility problems.

Issue: Your PROTAC containing a this compound linker is precipitating from your aqueous experimental solution.

Troubleshooting Workflow:

G start Precipitation Observed check_stock 1. Verify Stock Solution Is it clear? start->check_stock re_dissolve Re-dissolve stock. Gentle heating or sonication may be needed. check_stock->re_dissolve No check_dilution 2. Review Dilution Method Was stock added to aqueous buffer? check_stock->check_dilution Yes re_dissolve->check_dilution prep_fresh Prepare fresh stock solution. reverse_dilution Reverse the process: Add aqueous buffer to stock solution. check_dilution->reverse_dilution No slow_addition Add stock to vigorously stirring aqueous buffer dropwise. check_dilution->slow_addition Yes check_solvent 3. Assess Final Co-solvent Concentration Is it sufficient? reverse_dilution->check_solvent slow_addition->check_solvent increase_cosolvent Gradually increase co-solvent %. (e.g., DMSO, ethanol) Monitor for cell toxicity. check_solvent->increase_cosolvent No optimize_buffer 4. Optimize Buffer Conditions (pH, salts, additives) check_solvent->optimize_buffer Yes increase_cosolvent->optimize_buffer formulation_strat 5. Consider Advanced Formulation (ASDs, SEDDS) optimize_buffer->formulation_strat

Caption: A stepwise workflow for troubleshooting PROTAC precipitation.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the solubility of PROTACs with hydrophobic linkers.

Q1: Why are PROTACs with this compound linkers poorly soluble?

PROTACs containing this compound, an aliphatic alkyl linker, often exhibit poor aqueous solubility primarily due to the hydrophobicity of the long carbon chain.[1] This characteristic, combined with the often large and complex nature of the two ligands it connects, results in a molecule with a high molecular weight and significant lipophilicity, which are unfavorable for aqueous solubility.[2]

Q2: How can I improve the solubility of my PROTAC during experimental setup?

Several strategies can be employed to enhance the solubility of your PROTAC for in vitro assays:

  • Co-solvents: The use of water-miscible organic solvents, or co-solvents, can significantly improve the solubility of hydrophobic compounds.[3] Dimethyl sulfoxide (DMSO) and ethanol are commonly used. It is crucial to determine the appropriate final concentration of the co-solvent that maintains PROTAC solubility without adversely affecting the experimental system (e.g., cell viability).

  • pH Adjustment: The solubility of a PROTAC can be influenced by the pH of the buffer. If the molecule has ionizable groups, adjusting the pH away from its isoelectric point can increase solubility.

  • Use of Excipients: The inclusion of certain excipients can aid in solubilization. For instance, surfactants can help to form micelles that encapsulate the hydrophobic PROTAC, increasing its apparent solubility.

  • Biorelevant Media: For studies simulating physiological conditions, using biorelevant media such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF) can provide a more accurate assessment of solubility, as these media contain bile salts and phospholipids that aid in solubilization.[4][5]

Q3: What are Amorphous Solid Dispersions (ASDs) and how can they help with PROTAC solubility?

Amorphous Solid Dispersions (ASDs) are a formulation strategy where the crystalline drug is converted into a higher-energy amorphous state and dispersed within a polymer matrix.[3] This amorphous form is generally more soluble than its crystalline counterpart.[3] ASDs can enhance the dissolution of poorly soluble PROTACs by generating a supersaturated solution, which can lead to improved oral bioavailability.[3][6]

Formulation Strategy Principle Potential Solubility Enhancement Reference
Co-solvents (e.g., DMSO) Increases the polarity of the solvent mixture.Varies depending on the PROTAC and co-solvent concentration.[3]
Amorphous Solid Dispersions (ASDs) Stabilizes the PROTAC in a higher-energy, more soluble amorphous state within a polymer matrix.Can lead to a significant increase in apparent solubility and supersaturation. For example, ASDs of the PROTAC ARCC-4 showed pronounced supersaturation without precipitation.[3][6]
Self-Emulsifying Drug Delivery Systems (SEDDS) The PROTAC is dissolved in a mixture of oils, surfactants, and co-solvents that form a fine emulsion upon contact with aqueous media.Can significantly enhance solubility in aqueous and biorelevant media.[2]

Caption: Comparison of common formulation strategies to enhance PROTAC solubility.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using the Shake-Flask Method

This protocol provides a general method for determining the kinetic solubility of a PROTAC, which is a measure of how much of the compound, initially dissolved in an organic solvent, will remain in solution when diluted into an aqueous buffer.

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of the PROTAC in 100% DMSO (e.g., 10 mM).

  • Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations.

  • Incubation: Add a small volume of each DMSO stock dilution to a larger volume of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS) in a microplate. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

  • Shaking: Seal the plate and shake at room temperature for a defined period (e.g., 2 hours).

  • Precipitate Removal: Centrifuge the plate to pellet any precipitated compound.

  • Quantification: Carefully transfer the supernatant to a new plate and determine the concentration of the dissolved PROTAC using a suitable analytical method, such as HPLC-UV or LC-MS/MS.

  • Data Analysis: The highest concentration at which the PROTAC remains in solution is considered its kinetic solubility under the tested conditions.

Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Solvent Evaporation

This protocol outlines a laboratory-scale method for preparing an ASD to enhance PROTAC solubility.

  • Component Dissolution: Dissolve the PROTAC and a selected polymer (e.g., HPMCAS, PVPVA) in a suitable volatile organic solvent or solvent mixture (e.g., dichloromethane/ethanol).

  • Solvent Evaporation: Evaporate the solvent under reduced pressure or in an oven at a controlled temperature. This will leave a thin film of the PROTAC dispersed within the polymer.

  • Collection: Scrape the solid dispersion from the flask.

  • Characterization: Characterize the solid state of the ASD using techniques such as X-ray powder diffraction (XRPD) to confirm the absence of crystallinity and differential scanning calorimetry (DSC) to determine the glass transition temperature.

  • Dissolution Testing: Perform dissolution studies on the prepared ASD in the desired aqueous medium to assess the extent of solubility enhancement compared to the crystalline or amorphous PROTAC alone.

Signaling Pathway and Mechanism of Action

The solubility of a PROTAC is critical for it to reach its intracellular target and initiate the protein degradation process. The general mechanism of action for a PROTAC is a catalytic cycle involving the formation of a ternary complex.

PROTAC_MoA cluster_0 PROTAC Catalytic Cycle PROTAC PROTAC Ternary Ternary Complex (Target-PROTAC-E3) PROTAC->Ternary Target Target Protein Target->Ternary E3 E3 Ligase E3->Ternary Ubiquitination Ubiquitination of Target Ternary->Ubiquitination Ub transfer Recycle PROTAC Recycling Ternary->Recycle Dissociation Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Recycle->PROTAC

References

How to improve cell permeability of Boc-12-Ado-OH containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cell permeability of PROTACs, with a special focus on those incorporating linkers derived from long-chain amino acids like Boc-12-aminododecanoic acid (Boc-12-Ado-OH).

Troubleshooting Guide: Improving Cell Permeability

Poor cell permeability is a common obstacle in PROTAC development, often stemming from their high molecular weight and complex physicochemical properties, which place them "beyond the Rule of 5" (bRo5).[1][2] This guide addresses specific issues you may encounter.

Q1: My PROTAC shows potent biochemical activity but weak cellular degradation. How do I confirm if permeability is the problem?

A1: This discrepancy is a classic indicator of poor cell permeability. To diagnose the issue, a tiered approach is recommended:

  • Directly Measure Permeability: Utilize standard in vitro assays to quantify permeability. The two most common methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[1][3] PAMPA is a high-throughput, cell-free assay that measures passive diffusion and is excellent for initial screening.[4][5] The Caco-2 assay is more complex, using a monolayer of human intestinal cells, and can provide insights into both passive diffusion and active transport mechanisms, including efflux.[1][6]

  • Assess Physicochemical Properties: Analyze the calculated properties of your PROTAC. High molecular weight (MW > 800 Da), a large polar surface area (PSA), and a high number of hydrogen bond donors (HBDs) are common liabilities.[2][4]

  • Indirect Cellular Readouts: Use target engagement assays in a cellular context (e.g., NanoBRET, CETSA) to see if the PROTAC can reach its intracellular target, even if degradation is not observed. A lack of target engagement strongly points to a permeability barrier.

Q2: My PROTAC contains a long, flexible alkyl linker derived from this compound and exhibits low permeability. What are the likely causes and solutions?

A2: A long C12 alkyl linker introduces significant flexibility and lipophilicity. While lipophilicity can sometimes aid permeability, excessive flexibility and a high number of rotatable bonds can be detrimental.

  • Likely Cause 1: High Conformational Flexibility. Long, flexible linkers like polyethylene glycol (PEG) or alkyl chains can adopt many conformations.[7] While some folded, "chameleon-like" conformations can shield polar groups and facilitate membrane crossing, the molecule may not efficiently adopt this state.[7][8]

  • Solution 1: Linker Rigidification. Introducing rigid structural elements can pre-organize the PROTAC into a more favorable conformation for cell entry and ternary complex formation.[1][3] Consider replacing a portion of the alkyl chain with cyclic structures like piperidine, piperazine, or phenyl rings.[9][10] These modifications can improve permeability and metabolic stability.[1][9]

  • Likely Cause 2: Exposed Polar Groups. The amide bonds used to connect the linker are polar and contribute to a high PSA, which hinders passive diffusion.

  • Solution 2: Reduce Polarity. If possible, replace an amide bond in the linker with an ester bond to reduce the number of hydrogen bond donors, which can significantly improve permeability.[1] Additionally, strategic placement of intramolecular hydrogen bonds can help the molecule form a more compact, less polar shape to facilitate membrane passage.[10]

Q3: I have optimized my linker, but permeability remains suboptimal. What other parts of the PROTAC can be modified?

A3: The entire PROTAC molecule contributes to its overall physicochemical profile. If linker optimization is insufficient, consider modifying the warhead (POI ligand) or the E3 ligase ligand.

  • Modify the Ligands: Investigate if there are solvent-exposed positions on the POI or E3 ligands where polarity can be reduced without compromising binding affinity. For example, masking a polar hydroxyl or carboxyl group via esterification could be a viable strategy.

  • Employ a Prodrug Strategy: A prodrug approach involves masking polar functional groups with cleavable moieties that are removed by intracellular enzymes to release the active PROTAC.[1][11] This strategy can temporarily increase lipophilicity and improve cell uptake. For example, a carboxylic acid could be masked as an ester, or a hydroxyl group could be caged with a radiation-cleavable group for targeted release.[11]

  • Consider an Alternative E3 Ligase: Different E3 ligase ligands (e.g., for VHL, CRBN, IAPs) have distinct physicochemical properties. Switching from a more polar to a less polar E3 ligase ligand might improve the overall permeability of the PROTAC.[1]

Frequently Asked Questions (FAQs)

Q1: What are the ideal physicochemical properties for a cell-permeable PROTAC?

A1: Unlike traditional small molecules, PROTACs do not adhere to Lipinski's Rule of Five. However, general trends have emerged. Orally bioavailable PROTACs often exhibit high lipophilicity.[1] While there are no hard rules, successful PROTACs often find a balance by minimizing molecular weight where possible, reducing the number of hydrogen bond donors, and controlling flexibility.[2][9] Some studies suggest that the ability of a PROTAC to form folded conformations stabilized by intramolecular hydrogen bonds is crucial for permeability, allowing it to behave like a "molecular chameleon" that adapts to polar and non-polar environments.[7][8]

Q2: What are the main differences between PAMPA and Caco-2 assays for measuring PROTAC permeability?

A2: PAMPA and Caco-2 are complementary assays that measure different aspects of permeability.[12]

  • PAMPA measures only passive diffusion across an artificial lipid membrane. It is fast, inexpensive, and high-throughput, making it ideal for screening large numbers of compounds early in a project.[5][13]

  • Caco-2 assays use a live cell monolayer that mimics the human intestinal epithelium.[6] This model accounts for passive diffusion, active uptake, and active efflux by transporters like P-glycoprotein (P-gp).[1][6] An efflux ratio can be calculated by measuring permeability in both directions across the cell layer, which is critical information that PAMPA cannot provide.[6][14] However, PROTACs often suffer from low recovery in these assays due to poor solubility or nonspecific binding, which may require protocol optimization, such as the addition of bovine serum albumin (BSA) to the assay buffer.[12][15]

Q3: Can formulation strategies help improve PROTAC delivery in cellular assays?

A3: Yes, formulation can significantly impact the apparent solubility and delivery of a PROTAC. For preclinical studies, using strategies like amorphous solid dispersions or lipid-based formulations can improve solubility and exposure.[16][17] For in vitro cellular assays, ensuring the PROTAC is fully solubilized in the media (often with a small percentage of DMSO) is critical for obtaining reliable data.

Quantitative Data Summary

The following tables provide illustrative data to demonstrate how different properties and modifications can influence PROTAC permeability.

Table 1: Impact of Physicochemical Properties on PROTAC Permeability

PROTAC ID Molecular Weight (Da) cLogP TPSA (Ų) HBD Count Permeability (Papp, 10⁻⁶ cm/s) Assay
PROTAC A 850 3.5 150 5 0.5 PAMPA
PROTAC B 980 4.2 180 7 < 0.1 PAMPA
PROTAC C 870 5.0 130 4 1.2 PAMPA
ARV-110 813 4.1 134 4 Low (A-B), High (B-A) Caco-2

| dBET57 | 992 | 3.8 | 195 | 6 | Low (A-B), High (B-A) | Caco-2 |

Data is representative. HBD = Hydrogen Bond Donors. TPSA = Topological Polar Surface Area. A-B = Apical to Basolateral. B-A = Basolateral to Apical. A high B-A/A-B ratio indicates active efflux.[14]

Table 2: Effect of Chemical Modifications on Permeability

Modification Strategy Original PROTAC (Papp, 10⁻⁶ cm/s) Modified PROTAC (Papp, 10⁻⁶ cm/s) Key Change
Amide to Ester Substitution 0.2 1.5 Reduced HBD count[1]
Flexible to Rigid Linker 0.4 1.8 Reduced rotatable bonds[9]
Added Intramolecular H-Bond 0.3 2.1 Reduced 3D PSA[10]

| Prodrug (Ester Mask) | 0.1 | 3.5 (Apparent) | Increased lipophilicity[1] |

Data is illustrative to show general trends observed in literature.

Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)

This protocol provides a general framework for assessing the passive diffusion of a PROTAC.

  • Preparation of Solutions:

    • Prepare a stock solution of the PROTAC in 100% DMSO.

    • Prepare the donor solution by diluting the PROTAC stock to a final concentration (e.g., 10 µM) in a buffer solution (e.g., PBS, pH 7.4) with a final DMSO concentration of ~1-5%.[18]

    • Prepare the acceptor buffer (PBS, pH 7.4).

    • Prepare the artificial membrane solution (e.g., 1% lecithin in dodecane).[18]

  • Assay Plate Preparation:

    • Use a 96-well filter plate (donor plate) and a 96-well acceptor plate.

    • Carefully coat the filter membrane of each well in the donor plate with 5 µL of the artificial membrane solution.[18]

    • Add 300 µL of acceptor buffer to each well of the acceptor plate.

  • Permeability Assay:

    • Add 150-200 µL of the donor solution (containing the PROTAC) to each well of the coated donor plate.

    • Carefully place the donor plate into the acceptor plate, ensuring the bottom of the filter membrane is in contact with the acceptor buffer.

    • Incubate the plate assembly at room temperature for 4-18 hours in a humidified chamber to prevent evaporation.[18]

  • Quantification and Analysis:

    • After incubation, carefully separate the plates.

    • Determine the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which accounts for concentrations, volumes, incubation time, and membrane surface area.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines the steps for assessing permeability across a Caco-2 cell monolayer.

  • Cell Culture:

    • Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for approximately 21 days to allow for spontaneous differentiation into a polarized epithelial monolayer.

    • Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).

  • Assay Preparation:

    • Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).

    • To improve recovery of poorly soluble or "sticky" PROTACs, the transport buffer may be supplemented with 0.25-0.5% BSA.[15]

  • Permeability Measurement (Apical to Basolateral - A-B):

    • Add the PROTAC test solution (e.g., 10 µM in transport buffer) to the apical (upper) compartment.

    • Add fresh transport buffer to the basolateral (lower) compartment.

    • Incubate at 37°C with gentle shaking for 1-2 hours.

    • Take samples from both compartments at the end of the incubation period for LC-MS/MS analysis.

  • Permeability Measurement (Basolateral to Apical - B-A):

    • To determine the efflux ratio, perform the experiment in the reverse direction. Add the PROTAC test solution to the basolateral compartment and fresh buffer to the apical compartment.

  • Data Analysis:

    • Quantify the PROTAC concentration in all samples.

    • Calculate the Papp values for both A-B and B-A directions.

    • Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio >2 is generally considered indicative of active efflux.[6]

Visualizations

G cluster_0 Diagnosis cluster_1 Troubleshooting Strategies start Low Cellular Activity Despite Potent IC50 perm_assay Perform Permeability Assay (PAMPA / Caco-2) result Permeability Result linker_mod Strategy 1: Linker Modification result->linker_mod Low Papp ligand_mod Strategy 2: Ligand Modification result->ligand_mod Low Papp prodrug Strategy 3: Prodrug Approach result->prodrug Low Papp end Permeability is Not the Primary Issue result->end High Papp retest Synthesize & Retest Permeability and Activity linker_mod->retest ligand_mod->retest prodrug->retest retest->result Re-evaluate

G center PROTAC Cell Permeability mw Molecular Weight (Generally < 1000 Da) center->mw psa Polar Surface Area (Reduce via IMHB) center->psa hbd Hydrogen Bond Donors (e.g., Amide -> Ester) center->hbd rotb Rotatable Bonds (Rigidify Linker) center->rotb logp Lipophilicity (cLogP) (Balance with Solubility) center->logp chameleon Chameleonicity (Conformational Folding) center->chameleon

References

Optimizing Amide Bond Formation with Boc-12-Ado-OH: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for optimizing the coupling of Boc-12-Ado-OH (Boc-12-aminododecanoic acid). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of molecules incorporating this long-chain amino acid.

Frequently Asked Questions (FAQs)

Q1: What makes the coupling of this compound potentially challenging?

While this compound is not considered a sterically hindered amino acid at the alpha-carbon, its long aliphatic chain can sometimes lead to solubility issues or aggregation, especially in the context of solid-phase peptide synthesis (SPPS). The choice of solvent and coupling reagent is crucial to ensure efficient reaction kinetics and high yields.

Q2: Which coupling reagents are recommended for this compound?

A variety of coupling reagents can be successfully employed for this compound. The choice often depends on the specific requirements of the synthesis, such as the scale, the nature of the amine to be coupled, and cost considerations. Common and effective coupling reagents include:

  • Carbodiimides: such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC (N,N'-Diisopropylcarbodiimide), typically used with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure® to suppress racemization and improve efficiency.[1][2]

  • Uronium/Aminium Salts: such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). These are generally more reactive and faster than carbodiimides, making them a good choice for ensuring complete coupling.[3][4]

This compound's terminal carboxylic acid can react with primary amines using activators like EDC or HATU to form a stable amide bond.[5]

Q3: My coupling reaction with this compound is slow or incomplete. What can I do?

Several factors can contribute to a sluggish or incomplete reaction. Here are some troubleshooting steps:

  • Increase Reagent Equivalents: Using a higher excess of this compound and the coupling reagent (e.g., 2-4 equivalents relative to the free amine) can drive the reaction to completion.[1]

  • Extend Reaction Time: Particularly with less reactive amines, extending the reaction time (e.g., from 2-4 hours to overnight) may be necessary.[1]

  • Increase Reaction Temperature: Gently heating the reaction to 30-40°C can increase the rate. However, this should be monitored to avoid potential side reactions.[1][6]

  • Perform a "Double Coupling": If a monitoring test (like the Kaiser test in SPPS) indicates incomplete coupling, you can wash the resin and repeat the coupling procedure with a fresh solution of activated this compound.[7]

  • Check Solvent Quality: Ensure the use of high-purity, anhydrous solvents like DMF or NMP, as water can hydrolyze the activated intermediate.[6]

Q4: What are common side products, and how can they be minimized?

The most common side product when using carbodiimide reagents is the formation of N-acylurea. This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the amine. The use of additives like HOBt or HOAt can minimize this by rapidly converting the O-acylisourea to a more stable active ester.[6] For uronium/aminium reagents like HATU or HBTU, using them in excess should be avoided as they can react with the unprotected N-terminal amine, capping the chain.[3]

Troubleshooting Guide

Problem Potential Cause Recommended Solution Citation
Low or No Product Yield Incomplete activation of this compound.Use a more powerful coupling reagent like HATU or HCTU. Ensure your coupling reagent is fresh.[1][3]
Low reactivity of the amine component.Increase the equivalents of reagents and extend the reaction time. Consider gentle heating (30-40°C).[1]
Poor solubility of reagents or growing peptide chain.Screen different solvents (e.g., DMF, NMP, DCM). For SPPS, consider adding a chaotropic salt like LiCl to disrupt aggregation.[1]
Presence of Side Products N-acylurea formation (with carbodiimides).Ensure an adequate amount of an additive like HOBt or OxymaPure® is used.[6]
Racemization (if coupling to a chiral amine).Use of additives like HOBt or HOAt is crucial. Perform the coupling at a lower temperature (e.g., 0°C).[3][8]
Difficult Purification Excess reagents or byproducts co-eluting with the product.If using EDC, the urea byproduct is water-soluble and can be removed with an aqueous workup. If using DCC, the DCU byproduct is insoluble in many organic solvents and can often be removed by filtration.[3][6]

Experimental Protocols

The following are generalized protocols that can be adapted for the coupling of this compound. The exact equivalents and reaction times may need to be optimized for your specific substrate.

Protocol 1: EDC/HOBt Mediated Coupling in Solution Phase
  • Preparation: In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.[6]

  • Activation: Add EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes.[6]

  • Coupling: Add the amine (1.1 eq) followed by a non-nucleophilic base such as DIPEA (1.5 eq).[6]

  • Reaction: Stir the mixture at room temperature overnight. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 0.5 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]

  • Purification: Purify the crude product by silica gel column chromatography.

Protocol 2: HATU Mediated Coupling in Solid-Phase Peptide Synthesis (SPPS)
  • Resin Preparation: Swell the resin in DMF for at least 30 minutes.

  • Deprotection: Remove the N-terminal protecting group of the resin-bound peptide (e.g., with 20% piperidine in DMF for Fmoc-SPPS).

  • Washing: Wash the resin thoroughly with DMF (3-5 times).[4]

  • Activation Mixture Preparation: In a separate vial, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.[4]

  • Coupling: Add DIPEA (6 equivalents) to the activation mixture and vortex for 1-2 minutes. Immediately add the activated solution to the deprotected resin.[4]

  • Reaction: Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring: Perform a Kaiser test to check for completion. If the test is positive (blue), indicating free amines, a second coupling may be necessary.

  • Washing: Once the coupling is complete (Kaiser test is negative), drain the reaction vessel and wash the resin thoroughly with DMF (3x) and DCM (3x).

Visualizing the Workflow

G cluster_prep Preparation cluster_activation Activation cluster_coupling Coupling cluster_analysis Analysis & Workup start Dissolve this compound and Additive (e.g., HOBt) in Anhydrous Solvent activate Add Coupling Reagent (e.g., EDC, HATU) Stir/Vortex start->activate Pre-activation add_amine Add Amine Component and Base (e.g., DIPEA) activate->add_amine In situ activation react Stir at Room Temperature (1-24h) add_amine->react monitor Monitor Reaction (TLC, LC-MS, Kaiser Test) react->monitor monitor->react Incomplete, Extend Time workup Aqueous Workup or Resin Washing monitor->workup Reaction Complete purify Purification workup->purify end end purify->end Final Product

Caption: A generalized experimental workflow for the coupling of this compound.

G cluster_reagents Reagent Check cluster_conditions Condition Optimization cluster_strategy Strategy Change start Low Coupling Yield? check_reagents Are reagents fresh and anhydrous? start->check_reagents Yes end Yield Improved start->end No increase_eq Increase equivalents of acid, coupling reagent, base (2-4 eq.) check_reagents->increase_eq Yes extend_time Extend reaction time (e.g., overnight) increase_eq->extend_time increase_temp Increase temperature (e.g., 30-40°C) extend_time->increase_temp stronger_reagent Use a more potent coupling reagent (e.g., Carbodiimide -> HATU) increase_temp->stronger_reagent double_couple Perform a double coupling stronger_reagent->double_couple double_couple->end

Caption: A troubleshooting decision tree for low-yield coupling reactions.

References

Common side reactions with Boc-12-Ado-OH and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Boc-12-Ado-OH. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound, also known as 12-(Boc-amino)dodecanoic acid, is a bifunctional linker molecule. It features a 12-carbon aliphatic chain with a terminal carboxylic acid on one end and a tert-butyloxycarbonyl (Boc)-protected amine on the other. Its primary application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a flexible linker to connect a target protein-binding ligand to an E3 ligase-binding ligand.[1]

Q2: What are the key reactive handles on this compound?

The two key reactive groups are:

  • Carboxylic acid (-COOH): This group is readily activated for amide bond formation with primary or secondary amines on a target molecule.

  • Boc-protected amine (-NHBoc): The Boc group is a stable protecting group that can be removed under mild acidic conditions to reveal a primary amine, which can then be coupled to another molecule.

Q3: What are the recommended storage conditions for this compound?

For long-term stability, this compound powder should be stored at -20°C. In solvent, it should be stored at -80°C.

Troubleshooting Guides

Amide Coupling Reactions

Issue: Low yield of the coupled product.

Possible Cause Recommended Solution
Inefficient activation of the carboxylic acid. - Ensure your coupling reagent (e.g., HATU, HBTU, EDC) is fresh and stored under anhydrous conditions. - Increase the equivalents of the coupling reagent and/or the activating additive (e.g., HOBt, HOAt). - Switch to a more potent coupling reagent like HATU or COMU for sterically hindered substrates.[2]
Poor solubility of reactants. - Screen for a more suitable solvent. DMF, DMSO, and NMP are good starting points for sparingly soluble peptides.[3][4] - A co-solvent system, such as a mixture of trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) with dichloromethane (DCM), can enhance the solubility of hydrophobic peptides.[5]
Side reactions of the activated ester. - Add HOBt or HOAt to the reaction mixture to form a more stable active ester, which can minimize side reactions like N-acylurea formation when using carbodiimides.[2]
Steric hindrance. - Increase the reaction temperature, but monitor for potential racemization. - Prolong the reaction time.

Issue: Presence of unreacted starting material.

Possible Cause Recommended Solution
Insufficient equivalents of coupling partner. - Ensure you are using a slight excess of the amine coupling partner.
Incomplete reaction. - Monitor the reaction progress using TLC or LC-MS and allow it to proceed until the starting material is consumed.
Deactivation of coupling reagent. - Use fresh, high-quality reagents and anhydrous solvents.
Boc-Deprotection

Issue: Incomplete removal of the Boc group.

Possible Cause Recommended Solution
Insufficient acid strength or concentration. - Use a higher concentration of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically 20-50%. - For substrates sensitive to strong acid, 4M HCl in dioxane is a common alternative.
Short reaction time. - Increase the reaction time and monitor the deprotection by TLC or LC-MS. Most deprotections are complete within 1-2 hours at room temperature.

Issue: Formation of side products during deprotection.

Possible Cause Recommended Solution
Alkylation of nucleophilic residues. The tert-butyl cation generated during Boc deprotection can alkylate electron-rich amino acids like tryptophan and methionine. - Add a scavenger to the deprotection cocktail to trap the tert-butyl cation. Common scavengers include triethylsilane (TES), triisopropylsilane (TIS), and thioanisole.
Degradation of acid-sensitive functional groups. - If your molecule contains other acid-labile protecting groups, consider a milder deprotection method or an alternative protecting group strategy.

Data Presentation

Table 1: Solubility of Boc-Protected Long-Chain Amino Acids

The following data is representative for long-chain Boc-protected amino acids and should be used as a guideline. Actual solubility of this compound may vary.

SolventSolubility
Dimethylformamide (DMF) Generally high
N-Methyl-2-pyrrolidone (NMP) High
Dimethyl sulfoxide (DMSO) High
Dichloromethane (DCM) Moderate to high
Tetrahydrofuran (THF) Moderate
Methanol (MeOH) Low to moderate
Water Insoluble

Table 2: Comparison of Common Coupling Reagents for Amide Bond Formation

Yields are illustrative and can vary based on substrates and reaction conditions.

Coupling ReagentAdditiveBaseTypical SolventTypical YieldNotes
HATU NoneDIPEADMF>90%Highly efficient, low racemization.
HBTU HOBtDIPEADMF85-95%Effective, but can cause guanidinylation of the free amine if used in excess.[6]
EDC HOBtDIPEADCM/DMF70-90%Cost-effective, but can lead to N-acylurea byproduct formation.[7]
PyBOP NoneDIPEADMF80-95%Good for sterically hindered couplings.

Experimental Protocols

Protocol 1: Amide Coupling of this compound with a Primary Amine

This protocol describes a general procedure for the coupling of this compound to a primary amine-containing substrate using HATU as the coupling reagent.

  • Dissolution: Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Addition of Reagents: To the solution, add the primary amine substrate (1.0-1.2 eq) and HATU (1.1 eq).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Protocol 2: Boc-Deprotection of the Coupled Product

This protocol outlines the removal of the Boc protecting group using TFA with a scavenger.

  • Dissolution: Dissolve the Boc-protected product from Protocol 1 in DCM.

  • Scavenger Addition: Add triethylsilane (TES) (5-10 eq) to the solution.

  • Deprotection: Add an equal volume of TFA to the reaction mixture (creating a 50% TFA in DCM solution).

  • Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. The crude product can be precipitated and washed with cold diethyl ether.

  • Purification: The resulting amine salt can be further purified by reverse-phase HPLC if necessary.

Visualizations

experimental_workflow cluster_coupling Amide Coupling cluster_deprotection Boc Deprotection A Dissolve this compound and Amine Substrate in DMF B Add HATU and DIPEA A->B C Reaction at RT (1-4h) B->C D Work-up and Purification C->D E Dissolve Coupled Product in DCM D->E Coupled Product F Add Scavenger (e.g., TES) E->F G Add TFA F->G H Reaction at RT (1-2h) G->H I Work-up and Purification H->I logical_relationship cluster_troubleshooting Troubleshooting Low Amide Coupling Yield LowYield Low Yield Cause1 Poor Reagent Quality LowYield->Cause1 Cause2 Suboptimal Conditions LowYield->Cause2 Cause3 Reactant Insolubility LowYield->Cause3 Solution1 Use Fresh Reagents Cause1->Solution1 Solution2 Optimize Stoichiometry and Reaction Time Cause2->Solution2 Solution3 Screen Solvents Cause3->Solution3 signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_signaling Downstream Signaling PROTAC PROTAC with Aliphatic Linker Membrane Increased Cell Permeability PROTAC->Membrane Adopts Folded Conformation TernaryComplex POI-PROTAC-E3 Ligase Ternary Complex Membrane->TernaryComplex Target Engagement Ubiquitination POI Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome DegradedPOI Degraded POI Proteasome->DegradedPOI Signaling Modulation of Downstream Signaling Pathways DegradedPOI->Signaling CellularResponse Altered Cellular Response Signaling->CellularResponse

References

Technical Support Center: Purification of PROTACs Synthesized with Boc-12-Ado-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of Proteolysis Targeting Chimeras (PROTACs) synthesized using the Boc-12-Ado-OH linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found after synthesizing a PROTAC with this compound?

A1: Common impurities can originate from several sources throughout the synthesis process:

  • Unreacted Starting Materials: This includes the unreacted E3 ligase ligand, the warhead for the protein of interest, or the this compound linker itself.

  • Coupling Reagent Byproducts: Reagents like HATU or EDC, used for amide bond formation, generate byproducts (e.g., dicyclohexylurea (DCU) from DCC or the urea byproduct from EDC) that need to be removed.[1][2]

  • Incomplete Deprotection: Residual Boc-protected PROTAC can be a significant impurity if the trifluoroacetic acid (TFA) deprotection step is not driven to completion.

  • Side-Reaction Products: Side reactions during Boc deprotection can lead to t-butylation of sensitive residues in your warhead or E3 ligase ligand, creating closely related impurities that can be difficult to separate.[3]

  • Hydrolyzed PROTAC: The final PROTAC molecule, particularly if it contains ester functionalities, may be susceptible to hydrolysis during workup or purification.

Q2: What are the recommended chromatographic techniques for purifying my this compound-containing PROTAC?

A2: Due to the typically high molecular weight and lipophilic nature of these PROTACs, reversed-phase chromatography is the most effective method.

  • Reversed-Phase Flash Chromatography: This is an excellent initial purification step to remove major impurities and excess reagents. It is a faster, lower-resolution technique suitable for handling larger quantities of crude material.[4][5]

  • Preparative Reversed-Phase High-Performance Liquid Chromatography (Prep-HPLC): This is the preferred method for final purification to achieve high purity (>95%). C18 columns are the most commonly used stationary phase.[6][7][8]

  • Supercritical Fluid Chromatography (SFC): For certain PROTACs, especially those with challenging solubility or stereoisomers, SFC can be a powerful alternative or complementary technique to HPLC, often providing faster and more efficient separations.

Q3: My PROTAC appears to be degrading on the silica gel column during flash chromatography. What can I do?

A3: PROTACs can be sensitive to the acidic nature of standard silica gel. If you observe degradation, consider the following:

  • Use Neutralized or Deactivated Silica: Employ silica gel that has been treated to neutralize its acidic sites.

  • Switch to a Different Stationary Phase: Consider using a less acidic stationary phase like alumina for your flash chromatography.

  • Minimize Time on Column: Run the chromatography as quickly as possible.

  • Bypass Flash Chromatography: If the crude material is relatively clean, you might proceed directly to Prep-HPLC, though this may require more injections and solvent.

Q4: How can I monitor the purification process effectively?

A4: Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool for monitoring your purification. It allows you to track your desired product and identify impurities in the collected fractions based on their mass-to-charge ratio.[9][10]

Troubleshooting Guides

Issue 1: Poor Separation in Reversed-Phase Flash Chromatography
Symptom Possible Cause(s) Suggested Solution(s)
PROTAC elutes with the solvent front. The mobile phase is too strong (too much organic solvent).Start with a lower percentage of organic solvent in your gradient.
PROTAC and impurities co-elute. Poor selectivity of the mobile phase. The gradient is too steep.Try a different organic modifier (e.g., methanol instead of acetonitrile). Use a shallower gradient to improve resolution.
Broad, tailing peaks. The column is overloaded. Secondary interactions with the stationary phase.Reduce the amount of crude material loaded onto the column. Add a small amount of an ion-pairing agent like TFA (0.1%) to both mobile phases to improve peak shape.
No product is eluting from the column. The PROTAC is too hydrophobic and has irreversibly bound to the column. The mobile phase is too weak.Flush the column with a very strong solvent like isopropanol or a mixture of dichloromethane and methanol. Ensure your gradient goes to a high enough percentage of organic solvent.
Issue 2: Challenges in Preparative HPLC Purification
Symptom Possible Cause(s) Suggested Solution(s)
Split or shouldered peaks. The presence of diastereomers or rotamers. The column is degrading.If diastereomers are present, you may need to use a specialized chiral column or optimize the mobile phase to improve separation. If rotamers are suspected, try running the HPLC at an elevated temperature (e.g., 40-60°C) to promote interconversion and sharpen the peak. Check the column's performance with a standard; it may need to be replaced.
Poor recovery of the PROTAC. The PROTAC is precipitating on the column. The PROTAC is adsorbing to the column hardware.Ensure the PROTAC is fully dissolved in the injection solvent. The injection solvent should be similar in composition to the initial mobile phase. Use columns with bio-inert hardware to minimize non-specific binding.
Baseline drift during the gradient. The mobile phases are not properly mixed or degassed. The UV detector is not suitable for gradient elution.Ensure thorough mixing and degassing of your mobile phases.[11][12] Use a detector with good gradient performance.
Difficulty removing TFA from the final product. TFA forms a salt with basic functional groups on the PROTAC.After lyophilization, dissolve the PROTAC in a minimal amount of a suitable solvent and re-lyophilize from a dilute HCl solution (e.g., 0.1 M) to replace the TFA with HCl, which is often more easily removed. Alternatively, use a different mobile phase modifier like formic acid if compatible with your separation.

Experimental Protocols

Protocol 1: General Method for Reversed-Phase Flash Chromatography
  • Column: C18 functionalized silica gel cartridge.

  • Mobile Phase A: Water + 0.1% Formic Acid or 0.1% TFA.

  • Mobile Phase B: Acetonitrile or Methanol + 0.1% Formic Acid or 0.1% TFA.

  • Sample Preparation: Dissolve the crude PROTAC in a minimal amount of DMSO or DMF, then dilute with the initial mobile phase composition to minimize solvent strength.

  • Gradient: Run a linear gradient from a low to a high percentage of Mobile Phase B. A typical scouting gradient is 5-95% B over 20-30 minutes.

  • Fraction Collection: Collect fractions based on UV absorbance.

  • Analysis: Analyze fractions by LC-MS to identify those containing the pure PROTAC.

Protocol 2: General Method for Preparative HPLC
  • Column: C18 column (e.g., 19 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water + 0.1% TFA.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Flow Rate: Adjust based on column dimensions (e.g., 15-20 mL/min for a 19 mm ID column).

  • Gradient: Develop a shallow gradient around the elution point of the PROTAC determined from analytical LC-MS. For example, if the PROTAC elutes at 60% B in a fast analytical gradient, a preparative gradient might be 50-70% B over 30 minutes.[13]

  • Injection: Dissolve the partially purified PROTAC from flash chromatography in a suitable solvent (e.g., DMSO/water mixture) and inject.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification: Combine pure fractions, remove the organic solvent under reduced pressure, and lyophilize the aqueous solution to obtain the purified PROTAC as a solid.

Quantitative Data Summary

Table 1: Example Solvent Gradients for PROTAC Purification

Chromatography Type Column Mobile Phase A Mobile Phase B Example Gradient Flow Rate
Flash Chromatography C18, 40-63 µmWater + 0.1% FAAcetonitrile + 0.1% FA10% to 100% B over 30 min40 mL/min
Preparative HPLC C18, 5 µmWater + 0.1% TFAAcetonitrile + 0.1% TFA45% to 65% B over 25 min20 mL/min

Table 2: Typical Purity and Yields

Purification Step Typical Purity Achieved Typical Recovery/Yield
Post-Flash Chromatography 60-90%50-80%
Post-Preparative HPLC >95%70-95% (from flash purified material)

Visualizations

PROTAC_Purification_Workflow PROTAC Purification Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude_PROTAC Crude PROTAC Mixture (Product, Impurities, Reagents) Flash_Chromatography Reversed-Phase Flash Chromatography Crude_PROTAC->Flash_Chromatography LCMS_Analysis_1 LC-MS Analysis of Fractions Flash_Chromatography->LCMS_Analysis_1 Fraction Pooling Prep_HPLC Preparative HPLC Lyophilization Lyophilization Prep_HPLC->Lyophilization LCMS_Analysis_2 LC-MS Purity Check Lyophilization->LCMS_Analysis_2 LCMS_Analysis_1->Prep_HPLC Pooled Fractions NMR_Analysis NMR for Structure Confirmation LCMS_Analysis_2->NMR_Analysis Pure_PROTAC Pure PROTAC (>95%) NMR_Analysis->Pure_PROTAC

Caption: A typical workflow for the purification and analysis of PROTACs.

Troubleshooting_Logic Troubleshooting Logic for Poor HPLC Separation cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_recovery Recovery Issues Start Poor Separation in HPLC Peak_Shape Assess Peak Shape Start->Peak_Shape Resolution Assess Resolution Start->Resolution Recovery Assess Recovery Start->Recovery Is_Tailing Tailing Peaks? Peak_Shape->Is_Tailing Is_Coeluting Co-elution? Resolution->Is_Coeluting Is_Low_Recovery Low Recovery? Recovery->Is_Low_Recovery Is_Splitting Split/Shoulder Peaks? Is_Tailing->Is_Splitting No Tailing_Solution Add TFA/FA Reduce Loading Is_Tailing->Tailing_Solution Yes Splitting_Solution Increase Temperature Check for Isomers Is_Splitting->Splitting_Solution Yes Coeluting_Solution Optimize Gradient (make shallower) Change Organic Solvent Is_Coeluting->Coeluting_Solution Yes Low_Recovery_Solution Check Solubility Use Bio-inert Column Is_Low_Recovery->Low_Recovery_Solution Yes

References

Technical Support Center: Optimizing PROTAC Activity by Modulating Linker Rigidity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals. The content focuses on the impact of linker rigidity on PROTAC (Proteolysis Targeting Chimera) activity and offers strategies for modification and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of the linker in a PROTAC?

A PROTAC is a heterobifunctional molecule composed of three parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[1][2][3] The linker is a critical determinant of the PROTAC's efficacy.[1][4] Its primary role is to position the POI and the E3 ligase in a spatially optimal orientation to form a stable and productive ternary complex (POI-PROTAC-E3 ligase).[1][3][5] This complex formation is essential for the subsequent ubiquitination of the POI and its degradation by the proteasome.[1][3] The linker's characteristics, including its length, composition, and rigidity, also significantly influence the PROTAC's physicochemical properties, such as solubility, cell permeability, and metabolic stability.[2][][7]

Q2: How does linker rigidity specifically impact PROTAC activity?

Linker rigidity plays a crucial role in modulating PROTAC activity by influencing the stability and conformation of the ternary complex.

  • Flexible Linkers (e.g., PEG, alkyl chains): These are the most common linker types due to their synthetic accessibility.[4][8] Their conformational flexibility can help the PROTAC adapt to the surfaces of the target protein and E3 ligase, facilitating the initial formation of the ternary complex.[][10] However, high flexibility can also introduce an entropic penalty upon binding, potentially leading to a less stable complex.[10][11]

  • Rigid Linkers (e.g., containing piperazine, piperidine, alkynes, or triazoles): Rigid linkers restrict the conformational freedom of the PROTAC.[4][] This can "pre-organize" the molecule into a bioactive conformation that is optimal for ternary complex formation, reducing the entropic penalty and leading to a more stable complex.[4][10] Increased rigidity can also improve metabolic stability and other pharmacokinetic properties.[1][8] For example, the PROTAC drug candidate ARV-110 uses a rigid piperidine and piperazine-containing linker, which significantly increased its metabolic stability and therapeutic potency.[1]

Q3: My PROTAC with a rigid linker shows weak or no target degradation. What are the common causes and troubleshooting steps?

Low degradation efficiency with a rigid linker is a common challenge. The primary causes often relate to suboptimal ternary complex formation or poor physicochemical properties.

Possible Causes:

  • Steric Hindrance: The rigid linker may lock the PROTAC in a conformation that prevents the target protein and E3 ligase from coming together effectively, leading to steric clashes.[][7]

  • Unproductive Ternary Complex Geometry: A stable ternary complex may form, but its geometry might not be productive for the transfer of ubiquitin from the E2 ligase to the target protein.[12][13]

  • Poor Cell Permeability: PROTACs are large molecules, and increasing linker rigidity can sometimes negatively impact solubility and the ability to cross the cell membrane.[2][12][13]

  • Incorrect Linker Attachment Points: The points where the linker connects to the two ligands are crucial for achieving a productive orientation.[1][3]

Troubleshooting Workflow:

  • Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) or NanoBRET™ assay to verify that the PROTAC can bind to its target protein and the E3 ligase inside the cell.[13][14] A lack of engagement points to a permeability issue.

  • Evaluate Ternary Complex Formation: Use biophysical assays like TR-FRET, SPR, or ITC to directly measure the formation and stability of the ternary complex in vitro.[12][13] This can help determine if the issue is a failure to form the complex or the formation of an unproductive one.

  • Systematically Modify the Linker: Synthesize a small library of PROTACs with variations in the rigid linker.

    • Vary Length: Even with rigid motifs, the overall length can be adjusted.[15]

    • Alter Rigidity: Introduce some flexible elements (e.g., a short PEG or alkyl segment) into the rigid design to create a "semi-rigid" linker.[16]

    • Change Attachment Points: If possible, connect the linker to different positions on the warhead or anchor ligands.[1][8]

  • Assess Physicochemical Properties: Evaluate the solubility and permeability of your PROTAC using assays like the Caco-2 permeability assay.[10]

Q4: How can I strategically modify the rigidity of my PROTAC linker?

Modifying linker rigidity is a key optimization strategy that involves balancing conformational control with favorable physicochemical properties.[17]

  • To Increase Rigidity:

    • Incorporate Cyclic Structures: Saturated heterocycles like piperazine and piperidine are commonly used to add rigidity and can improve solubility.[1][8][18]

    • Introduce Alkynes or Triazoles: Alkynes can be used to create a linear, rigid connection. The triazole ring, often formed via a "click chemistry" reaction, is metabolically stable and adds rigidity.[4][8]

    • Use Phenyl Groups: Aromatic rings can be introduced to create rigid linkers and may form additional stacking interactions that stabilize the ternary complex.[1]

  • To Decrease Rigidity (or introduce flexibility):

    • Incorporate Alkyl Chains: Simple hydrocarbon chains are highly flexible and synthetically straightforward.[4]

    • Use Polyethylene Glycol (PEG) Units: PEG linkers are flexible and hydrophilic, which can improve the solubility and cell permeability of the PROTAC.[3][4][11]

The most successful approach often involves a "Goldilocks" principle, creating semi-rigid/semi-flexible linkers that combine the benefits of both strategies.[16]

Quantitative Data Summary

The choice of linker can dramatically alter the degradation potency (DC₅₀) and efficacy (Dₘₐₓ) of a PROTAC. The table below summarizes representative data on how modifying linker composition and rigidity impacts performance.

Target ProteinLinker ModificationDC₅₀Dₘₐₓ (%)Key FindingReference
Androgen Receptor (AR)Flexible linker modified to a more rigid structure with piperidine/piperazine connections.< 1 nMNot SpecifiedIncreased metabolic stability and therapeutic potency.[1]
BRD4Extension of a flexible linker by a single ethylene glycol unit.ImprovedNot SpecifiedFacilitated the formation of a more stable ternary complex.[1]
PI3K/mTORCompared flexible (PEG/alkyl) vs. rigid (piperidine/piperazine) linkers.42-227 nM (PI3K), 45 nM (mTOR) for optimal flexible linker.>90%PROTACs with flexible linkers exhibited superior degradation efficiency.[16]
Tank-binding kinase 1 (TBK1)Compared Alkyl/Ether vs. PEG linkers of varying lengths.No degradation with Alkyl/Ether; 1.3 µM with PEG linker.~75%PEG linkers were more effective than alkyl/ether linkers for this target.[4]

Visualizations

PROTAC Mechanism of Action

PROTAC_Mechanism cluster_cell Cell cluster_ternary Ternary Complex Formation POI Target Protein (POI) TC POI-PROTAC-E3 POI->TC Binds PROTAC PROTAC PROTAC->TC E3 E3 Ligase E3->TC Binds Ub_POI Poly-ubiquitinated POI TC->Ub_POI Ubiquitination Ub Ubiquitin (Ub) Ub->TC Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: The PROTAC brings a target protein and an E3 ligase together, leading to ubiquitination and degradation.

Troubleshooting Workflow for Low PROTAC Activity

Troubleshooting_Workflow cluster_decisions cluster_solutions Start Start: PROTAC shows low or no activity Permeability 1. Assess Cell Permeability & Target Engagement (e.g., CETSA, NanoBRET) Start->Permeability Engaged Target Engaged? Permeability->Engaged Ternary 2. Evaluate Ternary Complex Formation (in vitro) (e.g., TR-FRET, SPR) Complex Complex Forms? Ternary->Complex Redesign 3. Redesign Linker ModifyLinker Systematically vary linker: - Length - Rigidity - Attachment Points Redesign->ModifyLinker Success Activity Restored Fail Further Optimization Needed Engaged->Ternary Yes ImprovePerm Modify linker to improve physicochemical properties Engaged->ImprovePerm No Complex->Redesign No / Unstable Complex->Redesign Yes, but no degradation (unproductive geometry) ImprovePerm->Permeability ModifyLinker->Success ModifyLinker->Fail

Caption: A logical workflow for troubleshooting a PROTAC that exhibits low cellular activity.

Strategies for Modifying Linker Rigidity

Linker_Modification Flexible Flexible Linkers (e.g., PEG, Alkyl Chains) + High flexibility + Good solubility (PEG) - High entropic penalty SemiRigid Semi-Rigid / Semi-Flexible (e.g., Piperazine, Piperidine) + Balances flexibility & rigidity + Can improve PK properties Flexible->SemiRigid Incorporate cyclic structures Optimization Optimization Goal: Productive Ternary Complex with Good Drug-like Properties Flexible->Optimization Rigid Rigid Linkers (e.g., Alkynes, Phenyl Rings) + Pre-organizes conformation + Reduces entropic penalty - Can cause steric clash Rigid->SemiRigid Incorporate flexible segments Rigid->Optimization SemiRigid->Flexible Increase PEG/alkyl length SemiRigid->Rigid Introduce alkynes/triazoles SemiRigid->Optimization

Caption: Balancing linker flexibility and rigidity is key to optimizing PROTAC performance.

Experimental Protocols

Protocol 1: Western Blotting for Protein Degradation

Objective: To quantify the relative amount of a target protein in cells following PROTAC treatment.[4]

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at a density that will result in 70-80% confluency on the day of treatment.

    • Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 6, 12, or 24 hours). Include a vehicle control (e.g., DMSO).[10]

  • Cell Lysis:

    • Aspirate the media and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[4]

    • Scrape the cells, transfer the lysate to a microcentrifuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blot:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH, β-actin).

    • Wash the membrane three times with TBST.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Add an enhanced chemiluminescent (ECL) substrate and image the blot using a digital imager.[14]

    • Perform densitometry analysis to quantify the band intensities. Normalize the target protein signal to the loading control signal.

    • Calculate the percentage of remaining protein relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.

Protocol 2: NanoBRET™ Ternary Complex Formation Assay

Objective: To measure the proximity of the target protein and the E3 ligase in living cells as induced by a PROTAC, confirming ternary complex formation.[10][19]

Methodology:

  • Cell Preparation:

    • Co-transfect cells (e.g., HEK293T) with two plasmids: one encoding the target protein fused to NanoLuc® luciferase and another encoding the E3 ligase (e.g., VHL or Cereblon) fused to HaloTag®.

    • Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Labeling and Treatment:

    • Add the HaloTag® NanoBRET™ 618 Ligand (the acceptor) to the cells at a final concentration recommended by the manufacturer and incubate for at least 2 hours.

    • Prepare a serial dilution of your PROTAC.

    • Add the PROTAC dilutions to the wells containing the labeled cells. Include a vehicle-only control.

  • Substrate Addition and Measurement:

    • Add the Nano-Glo® Luciferase Assay Substrate (the donor substrate) to all wells.

    • Immediately measure the luminescence at two wavelengths using a plate reader equipped with two filters: one for the donor emission (~460 nm) and one for the acceptor emission (~618 nm).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission signal by the donor emission signal for each well.

    • Subtract the vehicle control ratio from all experimental ratios.

    • Plot the corrected NanoBRET™ ratio as a function of PROTAC concentration to generate a dose-response curve and determine the EC₅₀ for ternary complex formation.[10]

References

Validation & Comparative

A Head-to-Head Battle of PROTAC Linkers: Boc-12-Ado-OH vs. PEG Linkers in Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical determinant in the design of effective Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive comparison of two prominent flexible linker classes: the alkyl-based Boc-12-Ado-OH and the widely used polyethylene glycol (PEG) linkers. We delve into their respective impacts on PROTAC performance, supported by experimental data and detailed protocols to inform rational drug design.

The linker in a PROTAC, a heterobifunctional molecule designed to hijack the cell's ubiquitin-proteasome system for targeted protein degradation, is far more than a simple spacer. It critically influences a PROTAC's efficacy by modulating its physicochemical properties, cell permeability, and the stability of the crucial ternary complex formed between the target protein, the PROTAC, and an E3 ubiquitin ligase. The two most common flexible linkers employed in PROTAC design are alkyl chains and PEG chains, with approximately 30% and 55% representation in published degraders, respectively.[1]

This guide will compare and contrast this compound, a representative 12-carbon alkyl linker, with a variety of PEG linkers, providing a framework for selecting the optimal linker strategy for your PROTAC development program.

Chemical Properties and Synthesis

This compound is a linear C12 alkyl chain functionalized with a terminal carboxylic acid and a Boc-protected amine.[2] This structure offers a synthetically versatile and flexible linker. The carboxylic acid can be readily coupled to an amine on either the target protein ligand or the E3 ligase ligand using standard amide bond formation chemistries, such as HATU-mediated coupling. The Boc protecting group can then be removed under acidic conditions to reveal a free amine for subsequent conjugation to the other end of the PROTAC.

PEG linkers, on the other hand, are composed of repeating ethylene glycol units and are characterized by their hydrophilicity.[3] They are available in various lengths (e.g., PEG2, PEG4, PEG8, PEG12) and can be synthesized with a variety of terminal functional groups (e.g., carboxylic acids, amines, azides, alkynes) to facilitate conjugation.[2][4][5]

Performance Comparison: A Data-Driven Analysis

Degradation Efficiency (DC50 and Dmax)

The primary measure of a PROTAC's efficacy is its ability to induce the degradation of the target protein, quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

One study investigating PI3K/mTOR dual-targeting PROTACs found that flexible linkers, including both alkyl chains and PEG linkers, generally led to superior degradation efficiency.[6] Notably, a PROTAC incorporating a C8 alkyl linker (GP262) demonstrated optimal dual-target degradation activity.[6] In another instance, the replacement of a nine-atom alkyl linker with a three-unit PEG linker resulted in weaker degradation of the target protein, suggesting that for certain systems, the hydrophobicity of the alkyl chain may be advantageous for productive ternary complex formation.[1]

Conversely, for other targets, PEG linkers have shown superior performance. For example, in the development of BRD4 degraders, PEG linkers were found to be more effective than aliphatic linkers in promoting the degradation of BRD2.

Table 1: Comparative Degradation Efficiency of PROTACs with Alkyl vs. PEG Linkers (Illustrative Data)

Target ProteinE3 LigaseLinker TypeLinker LengthCell LineDC50DmaxReference
PI3K/mTORVHLAlkylC8Cancer CellsOptimalHigh[6]
CRBNVHLAlkyl9 atomsHEK293T--[1]
CRBNVHLPEG3 unitsHEK293TWeaker degradation-[1]
BRD4CRBNAlkylVariousH661> 5 µM (for some lengths)-[1]
BRD4CRBNPEG0, 4, 5 unitsH661< 0.5 µM-[1]
TBK1VHLAlkyl/Ether21 atomsNot Specified3 nM96%[1]

Note: The data in this table is compiled from different studies and should be interpreted with caution as experimental conditions vary.

Cell Permeability and Physicochemical Properties

A significant challenge in PROTAC development is achieving adequate cell permeability due to their typically high molecular weight and polar surface area. The linker plays a crucial role in modulating these properties.

Recent comparative studies have indicated that at matched lipophilicity, PROTACs with alkyl linkers can exhibit superior membrane permeability compared to their PEGylated counterparts in parallel artificial membrane permeability assays (PAMPA).[] This is attributed to the reduction in polar surface area and the ability of the more lipophilic alkyl chain to partition into the lipid bilayer.

However, the hydrophilicity of PEG linkers can be advantageous in improving the overall solubility of the PROTAC molecule, which is often a prerequisite for good oral absorption.[8] The optimal balance between hydrophilicity and lipophilicity is target-dependent and often requires empirical determination.

Table 2: Physicochemical Properties of this compound and Representative PEG Linkers

LinkerMolecular Weight ( g/mol )Calculated logPTopological Polar Surface Area (Ų)
This compound315.454.875.7
Boc-NH-PEG4-CH2COOH307.361.1102.1
Boc-NH-PEG8-CH2COOH485.570.3179.7
Boc-NH-PEG12-CH2COOH663.78-0.5257.3

Calculated values are estimates and may vary depending on the software used.

Experimental Protocols

To facilitate the systematic evaluation and comparison of different linkers, detailed experimental protocols are essential.

PROTAC Synthesis via HATU Coupling

This protocol describes the general procedure for coupling a carboxylic acid-containing linker (like this compound or a carboxylated PEG linker) to an amine-functionalized ligand (either for the target protein or the E3 ligase).

Materials:

  • Carboxylic acid-functionalized linker (1.0 eq)

  • Amine-functionalized ligand (1.0-1.2 eq)

  • HATU (1.0-1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0-5.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, dissolve the carboxylic acid-functionalized linker and HATU in anhydrous DMF.

  • Add DIPEA to the reaction mixture and stir at room temperature for 15-30 minutes for pre-activation.

  • Add the amine-functionalized ligand to the reaction mixture.

  • Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.[9][10]

Western Blot for Determination of DC50 and Dmax

This protocol is used to quantify the levels of the target protein following PROTAC treatment.

Procedure:

  • Cell Treatment: Seed cells in appropriate culture plates and treat with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Lyse the cells and quantify the total protein concentration.

  • SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Antibody Incubation: Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle control.

  • Data Analysis: Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.

NanoBRET™ Assay for Ternary Complex Formation

The NanoBRET™ assay is a live-cell method to monitor the formation of the PROTAC-induced ternary complex.

Procedure:

  • Cell Preparation: Co-transfect cells with plasmids encoding the target protein fused to NanoLuc® luciferase (energy donor) and the E3 ligase component (e.g., VHL or CRBN) fused to HaloTag® (energy acceptor).

  • Compound Treatment: Treat the transfected cells with varying concentrations of the PROTAC.

  • Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand (acceptor) and the Nano-Glo® Live Cell Substrate (donor).

  • Signal Measurement: Measure the donor and acceptor emissions using a luminometer.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[11][12][13]

Visualizing Key Processes in PROTAC Development

To better understand the concepts discussed, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a general workflow for evaluating PROTAC linkers.

PROTAC_Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Polyubiquitination Polyubiquitination Ternary_Complex->Polyubiquitination Ub Transfer Ubiquitin Ubiquitin Ubiquitin->Polyubiquitination Proteasome 26S Proteasome Polyubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Recycling PROTAC Recycling Degradation->Recycling Recycling->PROTAC PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Ligand_Synthesis Ligand Synthesis (POI & E3) PROTAC_Assembly PROTAC Assembly (e.g., HATU coupling) Ligand_Synthesis->PROTAC_Assembly Linker_Synthesis Linker Synthesis (this compound / PEG) Linker_Synthesis->PROTAC_Assembly Purification Purification & Characterization PROTAC_Assembly->Purification Ternary_Complex_Assay Ternary Complex Assay (e.g., NanoBRET) Purification->Ternary_Complex_Assay Degradation_Assay Degradation Assay (Western Blot for DC50/Dmax) Ternary_Complex_Assay->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA, Caco-2) Degradation_Assay->Permeability_Assay PK_Study Pharmacokinetic Study (in vivo) Permeability_Assay->PK_Study

References

Validating PROTAC-Mediated Protein Degradation: A Comparative Guide to Western Blotting and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of protein degradation is a critical step in the development of Proteolysis-Targeting Chimeras (PROTACs). This guide provides an objective comparison of Western Blotting with alternative validation methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate assays for robust and reliable results.

PROTACs are a novel class of therapeutic agents that induce the degradation of specific target proteins by hijacking the cell's own ubiquitin-proteasome system.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the elimination of the target protein.[1] Therefore, accurately quantifying the extent and selectivity of protein degradation is paramount. While Western Blotting is a widely used and trusted technique, a multi-faceted approach using orthogonal methods is crucial for comprehensive validation.[1] This guide will compare Western Blotting with Mass Spectrometry-based Proteomics and In-Cell Western Assays, providing insights into their respective strengths and limitations.

The Mechanism of PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules composed of a ligand that binds to the protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[2][3] The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical first step.[1][4] This proximity induces the E3 ligase to transfer ubiquitin molecules to the POI, marking it for recognition and subsequent degradation by the proteasome.[2][5]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds PolyUb Polyubiquitinated POI E3 E3 Ubiquitin Ligase E3->Ternary Binds E3->PolyUb Polyubiquitinates Ternary->E3 Recruits Ub Ubiquitin Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degraded Degraded Peptides Proteasome->Degraded Degrades into

PROTAC Mechanism of Action.

Comparison of Key Validation Methods

A multi-pronged approach to validation provides a higher degree of confidence in the efficacy and specificity of a PROTAC.[1] The choice of method depends on the experimental goals, throughput requirements, and available resources.

MethodPrincipleThroughputQuantitative CapabilityKey AdvantagesKey Limitations
Quantitative Western Blot Antibody-based detection of a specific protein in a complex lysate separated by size.[6][7]Low to MediumSemi-quantitative to QuantitativeWidely established, provides molecular weight information.[7]Multiple steps leading to potential variability, can be time-consuming, dependent on high-quality antibodies.[7][8]
Mass Spectrometry (Proteomics) Unbiased identification and quantification of thousands of proteins in a cell lysate.[1]LowHighly QuantitativeGold standard for assessing selectivity and identifying off-target degradation.[1]Technically demanding, expensive, lower throughput.
In-Cell Western™ Assay Antibody-based immunofluorescent detection of proteins in fixed cells in a microplate format.[9]HighQuantitativeHigher throughput than traditional Western blot, reduced sample processing.[9]Requires high-quality antibodies that work in fixed cells, no molecular weight information.[9]

Quantitative Data Comparison

The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[10] The following table provides a representative comparison of data obtained for a hypothetical BRD4-targeting PROTAC using different validation methods.

PROTAC Concentration (nM)% BRD4 Degradation (Western Blot)% BRD4 Degradation (Mass Spec)% BRD4 Degradation (In-Cell Western)
0 (Vehicle)000
1151218
10555260
100929095
100085 (Hook Effect)83 (Hook Effect)88 (Hook Effect)
DC50 ~8 nM ~9 nM ~7 nM
Dmax ~92% ~90% ~95%

Note: The "Hook effect" is a phenomenon observed with high concentrations of PROTACs where the formation of binary complexes (PROTAC-POI or PROTAC-E3) dominates over the formation of the productive ternary complex, leading to reduced degradation.[5]

Detailed Experimental Protocols

Quantitative Western Blot

Western blotting is a widely used technique to separate proteins by size and detect a specific protein of interest using antibodies.[6]

Western_Blot_Workflow cluster_workflow Western Blot Workflow SamplePrep 1. Sample Preparation (Cell Lysis & Protein Quantification) SDSPAGE 2. SDS-PAGE (Protein Separation by Size) SamplePrep->SDSPAGE Transfer 3. Protein Transfer (Gel to Membrane) SDSPAGE->Transfer Blocking 4. Blocking (Prevent Non-specific Binding) Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation (Binds to POI) Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation (Binds to Primary Ab) PrimaryAb->SecondaryAb Detection 7. Detection (Chemiluminescence) SecondaryAb->Detection Analysis 8. Data Analysis (Quantify Band Intensity) Detection->Analysis

A simplified workflow for quantitative Western blotting.[7]

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density and allow them to adhere overnight.[11]

  • Treat cells with varying concentrations of the PROTAC and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 4, 8, 16, or 24 hours).[11]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash cells with ice-cold PBS.[11]

  • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[10]

  • Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[12]

3. SDS-PAGE and Protein Transfer:

  • Normalize the protein concentration of all samples.[12]

  • Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.[12]

  • Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[12]

  • Separate proteins by electrophoresis.[13]

  • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[12][13]

4. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[12]

  • Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, α-tubulin) overnight at 4°C.[12]

  • Wash the membrane with TBST.[12]

  • Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

  • Wash the membrane with TBST.[12]

5. Detection and Analysis:

  • Prepare an ECL substrate and incubate the membrane.[12]

  • Capture the chemiluminescent signal using an imaging system.[12]

  • Quantify the band intensities using densitometry software (e.g., ImageJ).[12]

  • Normalize the intensity of the target protein band to the corresponding loading control band.[12]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.[12]

Mass Spectrometry-Based Proteomics

This unbiased approach identifies and quantifies thousands of proteins, making it ideal for assessing PROTAC selectivity.[1]

1. Sample Preparation:

  • Treat cells with the PROTAC at a concentration that gives maximal degradation (Dmax) and a vehicle control.[1]

  • Lyse the cells and quantify the protein content.[1]

2. Protein Digestion and Labeling:

  • Digest the proteins into peptides using an enzyme like trypsin.[1]

  • For quantitative analysis, label the peptides from different samples with isobaric tags (e.g., TMT or iTRAQ).[1]

3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Separate the labeled peptides by liquid chromatography.[1]

  • Analyze the peptides by tandem mass spectrometry to identify and quantify the corresponding proteins.[1]

4. Data Analysis:

  • Process the raw data using specialized software to identify differentially expressed proteins between the PROTAC-treated and control samples.

  • This will reveal on-target degradation as well as any off-target effects.

In-Cell Western™ Assay

This plate-based quantitative immunofluorescent method offers higher throughput for monitoring protein degradation.[9]

1. Cell Culture and Treatment:

  • Seed adherent cells in a 96-well plate and allow them to attach overnight.

  • Treat cells with a serial dilution of the PROTAC and a vehicle control.

2. Cell Fixation and Permeabilization:

  • After treatment, remove the media and fix the cells with a solution such as 4% paraformaldehyde in PBS.

  • Permeabilize the cells with a detergent like Triton X-100 to allow antibody entry.

3. Immunostaining:

  • Block the cells to prevent non-specific antibody binding.

  • Incubate with a primary antibody against the target protein.

  • Wash the cells.

  • Incubate with a fluorescently labeled secondary antibody.

4. Data Acquisition and Analysis:

  • Scan the plate using an imaging system that can detect the fluorescent signal.

  • Quantify the fluorescence intensity in each well.

  • Normalize the signal to a cell number marker or a housekeeping protein.

  • Calculate the percentage of protein degradation relative to the vehicle control.

Conclusion

The validation of PROTAC-mediated protein degradation is a critical step in the development of this exciting new class of therapeutics.[1] While Western Blotting remains a fundamental and informative technique, relying on a single method is insufficient.[1] A comprehensive understanding of a PROTAC's efficacy, selectivity, and mechanism of action can only be achieved through the use of multiple, orthogonal validation methods.[1] By combining traditional techniques like Western Blotting with high-throughput approaches such as the In-Cell Western™ assay and unbiased methods like mass spectrometry, researchers can build a robust data package that provides a high degree of confidence in their PROTAC candidates.[1]

References

Navigating the PROTAC Frontier: A Comparative Analysis of Protein Degradation via Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise evaluation of proteolysis-targeting chimeras (PROTACs) is paramount. This guide offers a comparative analysis of protein degradation by PROTACs, with a focus on those synthesized using the aliphatic linker, Boc-12-Ado-OH, versus alternative linkers. By leveraging quantitative mass spectrometry data, we provide an objective look at their performance, supported by detailed experimental protocols to aid in the design and assessment of these novel therapeutic agents.

PROTACs have emerged as a revolutionary therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A key architectural component of these bifunctional molecules is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The composition and length of this linker are critical determinants of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (Target Protein-PROTAC-E3 Ligase) and, consequently, the efficiency of protein degradation.

This guide delves into the mass spectrometry analysis of proteins targeted by PROTACs, with a particular interest in those constructed with the this compound linker—a long-chain aliphatic linker. We will compare their performance with well-characterized PROTACs that utilize different linker types, such as the widely studied polyethylene glycol (PEG) linkers.

Quantitative Comparison of PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein. Key metrics for this evaluation are the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax). Mass spectrometry-based quantitative proteomics stands as the gold standard for accurately determining these parameters.

To illustrate the impact of linker composition on degradation efficiency, we will compare a hypothetical PROTAC synthesized with a long-chain aliphatic linker, analogous to one derived from this compound, against the well-characterized BRD4-targeting PROTAC, MZ1, which employs a PEG linker.

PROTACTarget ProteinLinker TypeE3 Ligase RecruitedCell LineDC50 (nM)Dmax (%)Reference
Aliphatic-Linker PROTAC (Hypothetical) BRD4Long-Chain AliphaticVHL22Rv125>90(Data synthesized for illustrative purposes)
MZ1 BRD4PEGVHLH661, H8388, 23Complete at 100 nM[1][2]
dBET1 BRD2, BRD3, BRD4PEGCRBNVarious<1>90[2]

Note: The data for the "Aliphatic-Linker PROTAC" is hypothetical and serves to illustrate a potential comparison. Actual performance would need to be experimentally determined.

This comparative table highlights that both linker type and the recruited E3 ligase can significantly influence a PROTAC's degradation potency. While MZ1, with its PEG linker, demonstrates potent, low nanomolar degradation of BRD4, a PROTAC with a long aliphatic linker might also achieve high levels of degradation, albeit potentially at a different concentration range. The choice of linker is therefore a critical parameter to optimize for each specific target and E3 ligase pairing.

Visualizing the PROTAC Mechanism and Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (Aliphatic or PEG Linker) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex Binds POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex Binds Ub_POI Poly-ubiquitinated POI E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Binds Ubiquitin Ubiquitin Ternary_Complex->Ubiquitin Recruits E2 PROTAC_released PROTAC (recycled) Ternary_Complex->PROTAC_released Releases Ubiquitin->Ub_POI Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognized by Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degrades

Caption: Mechanism of PROTAC-mediated protein degradation.

Exp_Workflow cluster_workflow Experimental Workflow for PROTAC Analysis A Cell Culture & Treatment (Dose-response & time-course with PROTAC) B Cell Lysis & Protein Extraction A->B C Protein Digestion (e.g., Trypsin) B->C D Peptide Labeling (e.g., TMT, iTRAQ for multiplexing) C->D E Liquid Chromatography (LC) (Peptide Separation) D->E F Tandem Mass Spectrometry (MS/MS) (Peptide Identification & Quantification) E->F G Data Analysis (Protein Identification, Quantification, DC50/Dmax Calculation) F->G

Caption: Workflow for quantitative proteomics analysis of PROTACs.

Experimental Protocols

Detailed and reproducible methodologies are essential for the accurate assessment of PROTAC performance. Below are protocols for key experiments in the mass spectrometry-based analysis of protein degradation.

Protocol 1: Global Quantitative Proteomics for DC50 and Dmax Determination

This protocol outlines the steps for a comprehensive, unbiased assessment of changes in the cellular proteome following PROTAC treatment, allowing for the determination of degradation potency and selectivity.

1. Cell Culture and Treatment:

  • Plate the chosen cell line (e.g., 22Rv1 for prostate cancer studies) at an appropriate density in multi-well plates and allow them to adhere overnight.

  • Prepare serial dilutions of the PROTACs (e.g., aliphatic-linker PROTAC and MZ1) in cell culture medium. A typical concentration range would span from 0.1 nM to 10 µM.

  • Treat the cells with the different concentrations of PROTACs or a vehicle control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).

2. Cell Lysis and Protein Digestion:

  • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a urea-based lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Take equal amounts of protein from each sample and perform an in-solution tryptic digestion.

3. Isobaric Labeling (TMT or iTRAQ):

  • Label the resulting peptide mixtures from each treatment condition with isobaric tags according to the manufacturer's protocol. This allows for the multiplexing of samples.

  • Combine the labeled peptide samples into a single tube.

4. Liquid Chromatography-Mass Spectrometry (LC-MS/MS):

  • Separate the combined, labeled peptides by reverse-phase liquid chromatography using a nano-flow HPLC system.

  • Analyze the eluted peptides using a high-resolution orbitrap mass spectrometer.

5. Data Analysis:

  • Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).

  • Identify and quantify the relative abundance of thousands of proteins across all samples.

  • For the target protein (e.g., BRD4), plot the normalized protein abundance against the log of the PROTAC concentration.

  • Fit the data to a dose-response curve to calculate the DC50 and Dmax values.

  • Use volcano plots to visualize all significantly downregulated proteins to assess selectivity and identify potential off-targets.

Protocol 2: Native Mass Spectrometry for Ternary Complex Analysis

Native MS is a powerful technique to study the formation of the non-covalent ternary complex, providing insights into the mechanism of action of the PROTAC.

1. Sample Preparation:

  • Purify the target protein (e.g., BRD4 bromodomain) and the E3 ligase complex (e.g., VCB complex for VHL).

  • Prepare a solution containing the target protein and the E3 ligase at a defined concentration (e.g., 5 µM each) in a volatile buffer such as ammonium acetate.

  • Add the PROTAC at varying concentrations to the protein mixture.

2. Nano-Electrospray Ionization Mass Spectrometry (nESI-MS):

  • Introduce the samples into the mass spectrometer using a nano-electrospray source under non-denaturing ("native") conditions.

  • Acquire mass spectra over a mass-to-charge (m/z) range that encompasses all expected species (apo proteins, binary complexes, and the ternary complex).

3. Data Analysis:

  • Deconvolute the raw spectra to determine the masses of the different protein complexes present.

  • Quantify the relative abundance of the ternary complex compared to the binary complexes and unbound proteins at each PROTAC concentration.

  • This analysis can reveal the cooperativity of ternary complex formation, a key factor in PROTAC efficiency.

Conclusion

The rational design of potent and selective PROTACs hinges on a thorough understanding of how their individual components, particularly the linker, influence their degradation capabilities. While PROTACs with long-chain aliphatic linkers like those derived from this compound hold promise, their efficacy must be rigorously evaluated against established alternatives. Mass spectrometry-based proteomics provides the necessary tools for this critical assessment, enabling researchers to quantify degradation potency and selectivity with high precision. The experimental protocols detailed in this guide provide a robust framework for these evaluations, ultimately facilitating the development of the next generation of targeted protein degraders.

References

The Strategic Backbone of Targeted Protein Degradation: A Comparative Guide to Boc-12-Ado-OH and Other Alkyl Chain Linkers in PROTAC Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker, a seemingly simple component connecting the target-binding warhead to the E3 ligase-recruiting moiety, plays a decisive role in the efficacy of these heterobifunctional molecules. This guide provides an in-depth comparison of the long-chain alkyl linker, Boc-12-Ado-OH, against other alkyl and polyethylene glycol (PEG) linkers, supported by experimental data to inform the strategic design of next-generation protein degraders.

The linker in a PROTAC is far more than a passive tether; it critically influences the formation and stability of the ternary complex between the target protein and the E3 ligase, which is the cornerstone of subsequent ubiquitination and degradation. The linker's length, composition, and rigidity dictate the spatial arrangement of the two proteins, ultimately determining the PROTAC's potency (DC50) and maximal degradation (Dmax).

The Case for Long-Chain Alkyl Linkers: A Focus on 12-Carbon Chains

Long-chain alkyl linkers, such as those derived from 12-(Boc-amino)dodecanoic acid (this compound), offer a unique set of properties. Their inherent flexibility can be advantageous in allowing the PROTAC to adopt an optimal conformation for ternary complex formation. However, this flexibility can also introduce an entropic penalty. The hydrophobicity of long alkyl chains can influence cell permeability, a critical factor for PROTAC efficacy.

While direct head-to-head comparative studies for PROTACs utilizing a this compound derived linker are not extensively published, we can infer performance characteristics by examining PROTACs with 12-carbon alkyl linkers targeting various proteins.

Comparative Performance of Alkyl and PEG Linkers in PROTACs

The choice between an alkyl and a PEG linker is a critical design consideration. Alkyl chains are generally more hydrophobic and rigid than their PEG counterparts of similar length. PEG linkers, with their repeating ethylene glycol units, are more hydrophilic, which can enhance the solubility of the PROTAC molecule.[1] However, PEG linkers may also lead to reduced metabolic stability.[1]

The optimal linker is highly dependent on the specific target protein and the E3 ligase being recruited. There is no universally superior linker, and empirical testing is often necessary to identify the most effective design for a given biological system.[2]

Quantitative Data Summary

The following tables summarize experimental data from various studies, comparing the performance of PROTACs with different linker types and lengths. It is important to note that direct comparisons across different studies should be made with caution due to variations in experimental conditions, cell lines, and target proteins.

Table 1: Impact of Alkyl Linker Length on Degradation of Tank-binding kinase 1 (TBK1) [3]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12-293 - 29276 - 96

This data suggests that for TBK1 degradation, a minimum linker length of 12 atoms is required to observe activity, with a 21-atom linker showing the highest potency.[3]

Table 2: Comparison of Alkyl vs. PEG Linkers for Epidermal Growth Factor Receptor (EGFR) Degradation [4]

PROTAC (Compound #)Linker TypeLinker CompositionDC50 (nM) in HCC-827 cells
6Alkyl9 methylene groups5.0
7PEGPEG linkerLess effective than alkyl linkers
8PEGPEG linkerLess effective than alkyl linkers
9Alkyl6 methylene groupsMore effective than PEG linkers
10Alkyl8 methylene groups3.3 (in H3255 cells)

In this study, PROTACs with all-carbon alkyl linkers were more effective at degrading EGFR than those with PEG linkers.[4] The longest alkyl chain (9 methylene groups) in one series and an 8-carbon chain in another demonstrated high potency.[4]

Signaling Pathways and Experimental Workflows

The mechanism of action for a PROTAC involves hijacking the cell's ubiquitin-proteasome system. The following diagrams illustrate the key signaling pathway and a general experimental workflow for evaluating PROTAC performance.

PROTAC_Signaling_Pathway PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded POI (Peptides) Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_invitro In Vitro / Biochemical Assays cluster_cellular Cell-Based Assays Ternary_Complex_Assay Ternary Complex Formation Assay (e.g., NanoBRET, SPR, ITC) Ubiquitination_Assay In Vitro Ubiquitination Assay Ternary_Complex_Assay->Ubiquitination_Assay Cell_Treatment Cell Treatment with PROTAC Degradation_Assay Protein Degradation Assay (e.g., Western Blot, In-Cell Western) Cell_Treatment->Degradation_Assay Viability_Assay Cell Viability / Proliferation Assay Degradation_Assay->Viability_Assay PROTAC_Design PROTAC Design & Synthesis (Varying Linkers) PROTAC_Design->Ternary_Complex_Assay PROTAC_Design->Cell_Treatment

References

In-cell target engagement assays for Boc-12-Ado-OH containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding and quantifying the interaction of Proteolysis Targeting Chimeras (PROTACs) with their intended targets within the complex cellular environment is a critical step in the development of effective therapeutics. This guide provides a detailed comparison of leading in-cell target engagement assays applicable to PROTACs, including those synthesized with linkers such as Boc-12-Ado-OH.

While the specific linker, such as this compound, is a crucial component of a PROTAC's design, the principles of measuring intracellular target engagement remain broadly applicable.[1][2][3][4] This guide will focus on two prominent methods: the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay and the Cellular Thermal Shift Assay (CETSA), offering a comparative analysis to aid in the selection of the most appropriate technique for your research needs.

At a Glance: Comparison of In-Cell Target Engagement Assays

FeatureNanoBRET AssayCellular Thermal Shift Assay (CETSA)
Principle Measures proximity-based energy transfer between a NanoLuc-tagged target and a fluorescent tracer.Measures the change in thermal stability of a target protein upon ligand binding.
Primary Readout Bioluminescence Resonance Energy Transfer (BRET) signal.Amount of soluble protein remaining after heat shock.
Cellular State Live cells.Live cells, cell lysates.[5][6]
Throughput High-throughput.[7][8]Lower to medium throughput.
Protein Modification Requires genetic modification (NanoLuc fusion protein).[9]No protein modification required.[5][6]
Compound Labeling Requires a fluorescently labeled tracer/ligand.[9]No compound labeling required.
Quantitative Data IC50/EC50 values for target engagement, ternary complex formation, and cell permeability index.[7][9]Thermal shift (ΔTm) indicating target engagement. Can be combined with MS for proteome-wide analysis.[10]
Measures Ternary Complex Yes, with specific assay configurations.[9]Indirectly, by observing stabilization of both target and E3 ligase.
Off-Target Effects Can be assessed by creating fusion proteins for potential off-targets.Can be assessed proteome-wide with CETSA-MS.[10]

In-Depth Assay Analysis

NanoBRET™ Target Engagement Assay

The NanoBRET assay is a powerful tool for quantifying PROTAC engagement with its target protein and the E3 ligase in living cells.[7][9] It provides real-time, quantitative data on intracellular affinity and can be adapted to assess cell permeability and the formation of the crucial ternary complex (Target-PROTAC-E3 Ligase).[8][9]

The general workflow for a NanoBRET target engagement assay involves expressing the target protein as a fusion with NanoLuc® luciferase. A cell-permeable fluorescent tracer that binds to the target protein is then added. The proximity of the NanoLuc® and the tracer results in energy transfer (BRET). When a PROTAC is introduced, it competes with the tracer for binding to the target protein, leading to a decrease in the BRET signal in a dose-dependent manner.[9]

NanoBRET Workflow cluster_cell Live Cell cluster_competition Competition NanoLuc_Target NanoLuc-Target Fusion Protein Tracer Fluorescent Tracer NanoLuc_Target->Tracer Binding BRET_Signal BRET Signal Tracer->BRET_Signal Proximity PROTAC PROTAC PROTAC->NanoLuc_Target Binding No_BRET No BRET Signal PROTAC->No_BRET Displacement of Tracer

NanoBRET Target Engagement Workflow
  • Cell Culture and Transfection: Plate cells (e.g., HEK293) in a 96-well plate. Transfect cells with a plasmid encoding the NanoLuc-target protein fusion. Incubate for 24-48 hours to allow for protein expression.

  • Tracer and PROTAC Addition: Prepare serial dilutions of the PROTAC. Add the fluorescent tracer to the cells at a predetermined optimal concentration. Immediately add the PROTAC dilutions.

  • Signal Detection: Incubate the plate for a specified time (e.g., 2 hours) at 37°C. Add the NanoBRET™ Nano-Glo® Substrate and read the BRET signal on a luminometer capable of detecting both donor and acceptor emission wavelengths.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). Plot the BRET ratio against the PROTAC concentration and fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of PROTAC required to displace 50% of the tracer.

A similar principle can be applied to measure engagement with the E3 ligase and to quantify the formation of the ternary complex.[9]

Cellular Thermal Shift Assay (CETSA®)

CETSA is a label-free method that assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding.[5][6] This technique can be performed in intact cells or cell lysates and does not require genetic modification of the target protein or labeling of the compound.[5][6]

In a CETSA experiment, cells are treated with the PROTAC, followed by heating to a range of temperatures. Unbound proteins will denature and aggregate at elevated temperatures, while proteins stabilized by PROTAC binding will remain soluble. The amount of soluble protein at each temperature is then quantified, typically by Western blot or mass spectrometry.[11]

CETSA Workflow cluster_steps CETSA Experimental Steps Cell_Treatment Treat Cells with PROTAC Heat_Shock Apply Heat Gradient Cell_Treatment->Heat_Shock Lysis Cell Lysis Heat_Shock->Lysis Centrifugation Separate Soluble & Insoluble Fractions Lysis->Centrifugation Quantification Quantify Soluble Target Protein Centrifugation->Quantification

Cellular Thermal Shift Assay (CETSA) Workflow
  • Cell Treatment: Culture cells to the desired confluency. Treat the cells with the PROTAC or vehicle control for a specific duration.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the samples to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler. Include a non-heated control.[6]

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer. Separate the soluble fraction from the aggregated proteins by centrifugation.

  • Protein Quantification: Collect the supernatant (soluble fraction). Quantify the amount of the target protein in the soluble fraction using methods like Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against the temperature for both PROTAC-treated and control samples. The shift in the melting curve (ΔTm) indicates target engagement.

Concluding Remarks

The choice between NanoBRET and CETSA for assessing in-cell target engagement of PROTACs depends on the specific experimental needs and available resources. NanoBRET offers a high-throughput, quantitative method to study the dynamics of PROTAC interactions in live cells, including ternary complex formation.[9] In contrast, CETSA provides a label-free approach to confirm target engagement in a more physiological context without the need for protein engineering, and its combination with mass spectrometry can offer insights into off-target effects.[5][6][10]

For PROTACs utilizing linkers like this compound, both assays can be effectively employed to characterize their intracellular behavior and guide the optimization process towards developing potent and selective protein degraders. A thorough understanding of the strengths and limitations of each assay is paramount for generating reliable and translatable data in the field of targeted protein degradation.

References

Comparative analysis of PROTACs with different linker lengths on degradation efficiency

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into how the length of the linker in Proteolysis Targeting Chimeras (PROTACs) critically influences their ability to degrade target proteins, supported by experimental data and detailed protocols for researchers.

In the rapidly evolving field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules leverage the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[1][2] A PROTAC molecule consists of three key components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[2][3] While the choice of ligands determines the target specificity, the linker, often considered a simple spacer, plays a profound and active role in the efficacy of the PROTAC.[1][4] The length, composition, and rigidity of the linker are critical parameters that dictate the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), ultimately governing the efficiency of protein degradation.[1][4][5]

This guide provides a comparative analysis of PROTACs with varying linker lengths, presenting quantitative data on their degradation efficiency, detailed experimental protocols for key assays, and visualizations to elucidate the underlying mechanisms.

Impact of Linker Length on Degradation Efficiency: A Data-Driven Comparison

The optimal linker length is highly dependent on the specific target protein and the recruited E3 ligase.[1] A linker that is too short may cause steric hindrance, preventing the formation of a stable and productive ternary complex. Conversely, an excessively long linker can lead to inefficient ubiquitination due to unfavorable proximity and orientation of the E3 ligase and the target protein.[4][6] The degradation efficiency of a PROTAC is typically quantified by two key parameters: DC50 (the concentration of the PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved).[1][7]

Below are tables summarizing experimental data from various studies that highlight the impact of linker length on the degradation of different target proteins.

Table 1: Impact of Alkyl/Ether Linker Length on Tank-binding kinase 1 (TBK1) Degradation [1]

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276

Table 2: Impact of PEG Linker Length on Estrogen Receptor α (ERα) Degradation [1]

Linker TypeLinker Length (atoms)Degradation Efficacy
PEG12Effective
PEG16More Potent

Table 3: Comparative Degradation of Estrogen Receptor α (ERα) by PROTACs with Varying Linker Lengths [3][8]

PROTAC CompoundLinker Length (atoms)ERα Degradation
119Moderate
1212High
1316Very High (Optimal)
1419Moderate
1521Low

As the data indicates, there is a clear correlation between linker length and degradation efficiency. For TBK1, a 21-atom linker demonstrated the highest potency and efficacy, while for ERα, a 16-atom PEG linker was found to be more potent than a 12-atom linker.[1] The study on ERα degradation further reinforces the concept of an optimal linker length, with the 16-atom linker proving to be the most effective.[3][8]

Visualizing the PROTAC Mechanism and Experimental Workflow

To better understand the processes involved in PROTAC-mediated protein degradation and the experimental steps to evaluate it, the following diagrams are provided.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC PROTAC PROTAC->PROTAC Recycled POI Target Protein (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits POI_PROTAC_E3 POI-PROTAC-E3 Ternary Complex Proteasome 26S Proteasome POI->Proteasome Recognition & Degradation Ub Ubiquitin Ub->POI Tags POI Degraded_POI Degraded Peptides Proteasome->Degraded_POI POI_PROTAC_E3->Ub Ubiquitination

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow General Workflow for PROTAC Evaluation start PROTAC Synthesis (Varying Linker Lengths) cell_culture Cell Culture & Treatment with PROTACs start->cell_culture cell_lysis Cell Lysis cell_culture->cell_lysis protein_quant Protein Quantification cell_lysis->protein_quant wb Western Blotting protein_quant->wb data_analysis Data Analysis (DC50 & Dmax) wb->data_analysis conclusion Determine Optimal Linker Length data_analysis->conclusion

Caption: A typical experimental workflow for assessing PROTAC efficacy.

Detailed Experimental Protocols

Accurate and reproducible experimental methods are crucial for the comparative analysis of PROTACs. Below are detailed protocols for key assays used to evaluate PROTAC-induced protein degradation.

Western Blotting for Protein Degradation

This is a standard method to quantify the reduction in the target protein levels following PROTAC treatment.[1]

  • Cell Culture and Treatment:

    • Plate cells (e.g., MCF7 for ERα, HEK293T) in 6-well plates at a density that ensures 70-80% confluency on the day of treatment.

    • Treat the cells with varying concentrations of the PROTACs for a specified duration (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis:

    • After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein samples to the same concentration and denature by boiling with Laemmli sample buffer.

    • Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.[7]

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax values.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation and Ubiquitination

Co-IP assays can provide evidence for the formation of the ternary complex and the subsequent ubiquitination of the target protein.[5]

  • Cell Treatment and Lysis:

    • Treat cells with the PROTAC of interest and a proteasome inhibitor (e.g., MG132) to allow the accumulation of ubiquitinated proteins.

    • Lyse the cells in a non-denaturing lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the cell lysates with protein A/G agarose beads.

    • Incubate the lysates with an antibody against the target protein or the E3 ligase overnight at 4°C.

    • Add protein A/G agarose beads to pull down the antibody-protein complexes.

    • Wash the beads several times with lysis buffer to remove non-specific binding.

  • Western Blotting:

    • Elute the protein complexes from the beads by boiling in sample buffer.

    • Perform Western blotting as described above.

    • Probe the membrane with antibodies against the other components of the ternary complex (e.g., if you immunoprecipitated the target protein, probe for the E3 ligase) and an antibody against ubiquitin to detect polyubiquitination.

NanoBRET™ Ternary Complex Assay

This is a live-cell assay to quantify the formation of the ternary complex.

  • Cell Preparation:

    • Genetically fuse one of the interacting partners (e.g., the E3 ligase) with NanoLuc® luciferase (the energy donor) and the other partner (the target protein) with a HaloTag® protein (the energy acceptor).

    • Co-transfect cells with both constructs.

  • Assay Procedure:

    • Add the HaloTag® NanoBRET™ 618 Ligand to the cells, which will label the HaloTag®-fused protein.

    • Add the PROTAC at various concentrations.

    • Add the Nano-Glo® Substrate.

    • Measure the luminescence at two wavelengths (donor and acceptor emission).

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (acceptor emission/donor emission).

    • An increase in the NanoBRET™ ratio indicates the proximity of the donor and acceptor, confirming the formation of the ternary complex.

Conclusion

The length of the linker is a paramount design consideration in the development of effective PROTACs. The experimental data clearly demonstrates that an optimal linker length exists for each PROTAC system, which is crucial for facilitating productive ternary complex formation and maximizing degradation efficiency. Researchers and drug developers must undertake a systematic approach to linker optimization, exploring a range of linker lengths and compositions to identify the ideal configuration for their specific target protein and E3 ligase combination. The detailed protocols and visualizations provided in this guide serve as a valuable resource for the rational design and rigorous evaluation of next-generation protein degraders.

References

A Comparative Guide to Confirming Ternary Complex Formation with Boc-12-Ado-OH PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality, hijacking the cell's natural protein disposal machinery to eliminate disease-causing proteins. A critical step in the mechanism of action of any PROTAC, including those synthesized with the Boc-12-Ado-OH linker, is the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.[][] Confirmation and characterization of this ternary complex are paramount for the successful development of effective protein degraders.[]

This guide provides a comparative overview of the primary biophysical and cellular methods used to confirm and quantify the formation of this crucial ternary complex. We will delve into the principles, detailed experimental protocols, and data presentation for four key techniques: Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and the Cellular Thermal Shift Assay (CETSA).

The Central Role of the Ternary Complex

The formation of a productive ternary complex is the linchpin of PROTAC efficacy.[] The PROTAC molecule acts as a molecular bridge, bringing the target protein and the E3 ligase into close proximity.[][] This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein, marking it for degradation by the proteasome.[][] The stability and kinetics of the ternary complex are critical determinants of the efficiency of this degradation process.[] Therefore, robust and quantitative methods to assess its formation are essential for optimizing PROTAC design and predicting in-cell activity.

Biophysical Methods for In Vitro Characterization

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free technique that allows for the real-time monitoring of biomolecular interactions.[4] It is a powerful tool for characterizing the kinetics (association and dissociation rates) and affinity of binary and ternary complex formation.[4]

Experimental Workflow for SPR-based Ternary Complex Analysis

cluster_immobilization Immobilization cluster_binding_analysis Binding Analysis cluster_data_analysis Data Analysis E3_Ligase E3 Ligase Sensor_Chip Sensor Chip E3_Ligase->Sensor_Chip Covalent Coupling Sensorgram Sensorgram Sensor_Chip->Sensorgram Real-time Monitoring PROTAC PROTAC PROTAC->Sensor_Chip Binary Binding PROTAC->Sensor_Chip Ternary Binding Target_Protein Target Protein Target_Protein->Sensor_Chip Ternary Binding Binary_Complex Binary Complex (E3-PROTAC) Ternary_Complex Ternary Complex (E3-PROTAC-Target) Kinetics_Affinity Kinetics (ka, kd) Affinity (KD) Sensorgram->Kinetics_Affinity Cooperativity Cooperativity (α) Kinetics_Affinity->Cooperativity

Caption: Workflow for SPR analysis of ternary complex formation.

Experimental Protocol for SPR

  • Immobilization of E3 Ligase:

    • Activate the surface of a sensor chip (e.g., CM5) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified E3 ubiquitin ligase (e.g., VHL or CRBN complex) over the activated surface to allow for covalent coupling via amine groups.

    • Deactivate any remaining active esters by injecting ethanolamine.

    • A reference flow cell should be prepared in parallel, following the same procedure but without the injection of the E3 ligase.

  • Binary Interaction Analysis:

    • To determine the binding of the this compound PROTAC to the immobilized E3 ligase, inject a series of concentrations of the PROTAC over the E3 ligase and reference flow cells.

    • Monitor the association and dissociation phases in real-time.

    • Regenerate the sensor surface between injections using an appropriate regeneration solution (e.g., a low pH buffer or a high salt concentration).

  • Ternary Complex Formation Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the this compound PROTAC.

    • Inject these mixtures over the E3 ligase and reference flow cells.

    • The increased binding response compared to the PROTAC alone indicates the formation of the ternary complex.

    • Alternatively, inject the PROTAC and the target protein sequentially to observe the stepwise formation of the complex.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes.

    • Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

    • Calculate the cooperativity factor (α) by comparing the affinity of the PROTAC for the E3 ligase in the presence and absence of the target protein.

Data Presentation

Interactionka (M⁻¹s⁻¹)kd (s⁻¹)KD (nM)Cooperativity (α)
PROTAC + E3 Ligase (Binary)1.5 x 10⁵3.0 x 10⁻³20-
PROTAC + Target Protein (Binary)2.0 x 10⁵4.0 x 10⁻³20-
(E3 Ligase + PROTAC) + Target Protein (Ternary)5.0 x 10⁵1.0 x 10⁻³210

Note: The data presented are hypothetical and for illustrative purposes only.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[5][6]

Signaling Pathway of PROTAC-induced Ternary Complex Formation

cluster_binary1 Binary Complex 1 cluster_binary2 Binary Complex 2 cluster_ternary Ternary Complex PROTAC This compound PROTAC PROTAC_Target PROTAC-Target PROTAC->PROTAC_Target PROTAC_E3 PROTAC-E3 PROTAC->PROTAC_E3 Target Target Protein Target->PROTAC_Target Ternary Target-PROTAC-E3 Target->Ternary E3 E3 Ligase E3->PROTAC_E3 E3->Ternary PROTAC_Target->Ternary PROTAC_E3->Ternary Start Start: Confirm Ternary Complex Formation Question1 Need Kinetic Data? Start->Question1 Question2 Need Thermodynamic Data? Question1->Question2 No SPR SPR Question1->SPR Yes Question3 High-Throughput Screening? Question2->Question3 No ITC ITC Question2->ITC Yes Question4 Confirm Cellular Target Engagement? Question3->Question4 No FP FP Question3->FP Yes CETSA CETSA Question4->CETSA Yes

References

Navigating the Specificity of Protein Degradation: A Comparative Guide to PROTACs Utilizing the Boc-12-Ado-OH Linker

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the promise of Proteolysis Targeting Chimeras (PROTACs) in selectively eliminating disease-causing proteins is immense. However, the potential for off-target effects remains a critical hurdle in their clinical translation. This guide provides a comprehensive comparison of PROTACs featuring the Boc-12-Ado-OH linker, offering insights into their potential off-target profiles and benchmarking them against alternative linker technologies. By presenting key experimental data and detailed protocols, this document serves as a vital resource for the rational design and evaluation of next-generation protein degraders.

At the heart of a PROTAC's function is its linker, a chemical bridge connecting a warhead that binds the target protein and a ligand that recruits an E3 ubiquitin ligase. The nature of this linker profoundly influences the PROTAC's efficacy, selectivity, and potential for unintended interactions. The this compound linker, a 12-carbon aliphatic chain, offers a flexible scaffold for PROTAC assembly. Understanding its characteristics in the context of off-target effects is paramount for advancing safer and more effective therapeutics.

The Landscape of PROTAC Off-Target Effects

Off-target effects in PROTACs can arise from several sources: the warhead binding to unintended proteins, the E3 ligase ligand having intrinsic activity, or the entire PROTAC molecule inducing the degradation of proteins other than the intended target.[1][2] The latter is often a consequence of the formation of non-productive or alternative ternary complexes, where the PROTAC brings the E3 ligase into proximity with an unintended protein. The linker's length, rigidity, and chemical composition are critical determinants in the geometry and stability of these ternary complexes.[3][4]

For instance, PROTACs utilizing pomalidomide or related molecules as E3 ligase recruiters have been associated with the off-target degradation of zinc-finger (ZF) proteins.[2][5] This underscores the importance of comprehensive proteomic analyses to identify such unintended degradation events. While specific off-target data for the this compound linker is not extensively published, its nature as a flexible alkyl linker provides a basis for comparison with other linker classes.

Comparative Analysis of PROTAC Linkers

The choice of linker is a key variable in PROTAC design, influencing not only the potential for off-target effects but also crucial physicochemical properties like solubility and cell permeability.[3] Below is a comparative overview of common linker types.

Linker TypeKey CharacteristicsAdvantagesPotential for Off-Target Effects
Alkyl (e.g., this compound) Flexible, hydrophobic, synthetically accessible.Straightforward synthesis; can facilitate productive ternary complex formation.Flexibility may allow for the formation of multiple, potentially off-target, ternary complexes. Hydrophobicity can lead to non-specific binding.
Polyethylene Glycol (PEG) Flexible, hydrophilic.Improves solubility and cell permeability.[]Similar to alkyl linkers, high flexibility can contribute to off-target complex formation.
Rigid (e.g., containing cyclic structures) Conformational constraint.Can pre-organize the PROTAC for optimal on-target ternary complex formation, potentially increasing potency and selectivity.[3][]May be more challenging to synthesize. A suboptimal rigid conformation can prevent effective on-target degradation.

Experimental Assessment of Off-Target Effects

A robust evaluation of off-target effects requires a multi-pronged experimental approach. Global proteomics stands out as an unbiased method to identify unintended protein degradation.[2][7]

Key Experimental Protocols:

1. Global Proteomics by Mass Spectrometry (LC-MS/MS):

  • Objective: To identify and quantify changes in the entire proteome of cells upon treatment with a PROTAC.

  • Methodology:

    • Cell Culture and Treatment: Treat cells (e.g., a relevant cancer cell line) with the PROTAC of interest (e.g., one containing the this compound linker), a negative control (e.g., an inactive epimer of the E3 ligase ligand), and a vehicle control.

    • Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides.

    • Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from each condition with unique isobaric tags for multiplexed analysis.[1]

    • LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

    • Data Analysis: Identify and quantify thousands of proteins. Proteins that show a statistically significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to controls are considered potential off-targets.[1][2]

2. Targeted Protein Degradation Assays (Western Blotting):

  • Objective: To validate the degradation of potential off-target proteins identified through global proteomics.

  • Methodology:

    • Cell Treatment: Treat cells with the PROTAC at various concentrations and time points.

    • Protein Extraction and Quantification: Lyse the cells and determine the total protein concentration.

    • SDS-PAGE and Western Blotting: Separate proteins by size using SDS-PAGE, transfer them to a membrane, and probe with specific antibodies against the potential off-target proteins and the intended target.[1]

3. Cellular Thermal Shift Assay (CETSA):

  • Objective: To assess the engagement of the PROTAC with its on-target and potential off-target proteins in a cellular context.

  • Methodology:

    • Cell Treatment: Treat intact cells with the PROTAC.

    • Heating: Heat the cells across a range of temperatures.

    • Lysis and Quantification: Lyse the cells and separate the soluble protein fraction from the precipitated proteins. The binding of the PROTAC can stabilize a protein, leading to a higher melting temperature.[1]

Visualizing PROTAC Mechanisms and Workflows

To better understand the underlying processes, the following diagrams illustrate the key concepts in PROTAC action and evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_complex Ternary Complex PROTAC PROTAC (this compound Linker) Target_in_complex Target PROTAC->Target_in_complex Target Target Protein Target->Target_in_complex E3_Ligase E3 Ubiquitin Ligase E3_in_complex E3 Ligase E3_Ligase->E3_in_complex PROTAC_in_complex PROTAC Target_in_complex->PROTAC_in_complex E3_in_complex->PROTAC_in_complex Ub_Target Ubiquitinated Target Protein E3_in_complex->Ub_Target Ubiquitination Ubiquitin Ubiquitin Ubiquitin->E3_in_complex Proteasome Proteasome Ub_Target->Proteasome Degradation Degradation Products Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a this compound linker.

Off_Target_Mechanism cluster_cell Potential Off-Target Scenario cluster_complex Off-Target Ternary Complex PROTAC PROTAC (Flexible Linker) Off_Target_in_complex Off-Target PROTAC->Off_Target_in_complex Off_Target Off-Target Protein Off_Target->Off_Target_in_complex E3_Ligase E3 Ubiquitin Ligase E3_in_complex E3 Ligase E3_Ligase->E3_in_complex PROTAC_in_complex PROTAC Off_Target_in_complex->PROTAC_in_complex E3_in_complex->PROTAC_in_complex Ub_Off_Target Ubiquitinated Off-Target Protein E3_in_complex->Ub_Off_Target Ubiquitination Proteasome Proteasome Ub_Off_Target->Proteasome Degradation Degradation Proteasome->Degradation

Caption: Formation of an off-target ternary complex leading to unintended degradation.

Experimental_Workflow start PROTAC Synthesis (with this compound linker) proteomics Global Proteomics (LC-MS/MS) - Identify potential off-targets start->proteomics validation Targeted Validation - Western Blot - In-Cell Western/ELISA proteomics->validation engagement Target Engagement - CETSA proteomics->engagement conclusion Comprehensive Off-Target Profile validation->conclusion engagement->conclusion

Caption: Experimental workflow for comprehensive off-target assessment of PROTACs.

Conclusion: A Path Towards Safer Protein Degraders

The rational design of PROTACs requires a delicate balance between achieving potent on-target degradation and minimizing off-target effects. While the this compound linker offers synthetic tractability and flexibility, its impact on off-target profiles must be rigorously evaluated. The lack of extensive public data specifically on this linker necessitates a thorough, case-by-case assessment using the experimental framework outlined in this guide. By employing a combination of global proteomics for discovery and targeted assays for validation, researchers can build a comprehensive understanding of a PROTAC's specificity.[1] Comparing the performance of PROTACs with flexible linkers like this compound against those with more rigid or hydrophilic linkers will be crucial in developing structure-activity relationships that guide the design of safer and more effective protein-degrading therapeutics. The path forward lies in a synergistic approach of thoughtful linker design and meticulous experimental validation.

References

Stability Showdown: A Comparative Guide to PROTAC Linker Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stability of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic potential. The linker, the bridge connecting the target-binding warhead and the E3 ligase-recruiting moiety, plays a pivotal role in the overall stability and, consequently, the efficacy and pharmacokinetic profile of these novel drug candidates. This guide provides an objective comparison of the stability of PROTACs synthesized with different linker types, supported by experimental data, to inform the rational design of next-generation protein degraders.

While specific stability data for PROTACs synthesized with the Boc-12-Ado-OH linker is not extensively available in the public domain, this guide will focus on a comparative analysis of commonly employed linker classes: flexible alkyl and polyethylene glycol (PEG) linkers, and the increasingly popular rigid linkers. Understanding the intrinsic stability characteristics of these linker types is paramount for optimizing PROTAC design.

The Ubiquitin-Proteasome System: The Engine of PROTAC Action

PROTACs leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to achieve targeted protein degradation. The following diagram illustrates the catalytic cycle of a PROTAC.

PROTAC_Mechanism cluster_0 cluster_1 POI Protein of Interest (POI) Ternary_Complex POI-PROTAC-E3 Ternary Complex POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Ub_POI->PROTAC Release & Recycling Ub_POI->E3 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation Stability_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Sampling & Quenching cluster_3 Analysis Prep_PROTAC Prepare PROTAC Stock Solution Pre_Incubate Pre-warm HLM Mixture at 37°C Prep_PROTAC->Pre_Incubate Prep_HLM Prepare HLM and Buffer Prep_HLM->Pre_Incubate Initiate_Reaction Add NADPH to Initiate Reaction Pre_Incubate->Initiate_Reaction Time_Points Collect Aliquots at Time Points Initiate_Reaction->Time_Points Quench Quench with Cold Acetonitrile + IS Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate Half-life (t½) LCMS->Data_Analysis

A Head-to-Head Comparison: HiBiT and NanoBRET Assays for Quantifying Target Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation (TPD), the precise quantification of target protein knockdown is paramount. This guide provides an objective comparison of two leading bioluminescence-based technologies, the HiBiT and NanoBRET assays, alongside other common methodologies, to empower informed decisions in selecting the optimal assay for your research needs.

The advent of novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs) and molecular glues has necessitated the development of robust and high-throughput methods to accurately measure the degradation of specific target proteins. While traditional methods like Western blotting have long been the standard, they often fall short in providing the sensitivity, dynamic range, and real-time kinetic data required for modern drug discovery campaigns. Here, we delve into the principles, protocols, and performance of HiBiT and NanoBRET assays, offering a clear perspective on their advantages and limitations compared to alternative techniques.

Principles of HiBiT and NanoBRET Assays

At the core of both HiBiT and NanoBRET assays is the ultra-sensitive NanoLuc® luciferase technology. These assays, however, employ this technology in distinct ways to monitor the different stages of the targeted protein degradation pathway.

HiBiT Assay: A Direct Measure of Protein Abundance

The HiBiT assay provides a direct and quantitative measurement of the abundance of a target protein. It utilizes a small 11-amino-acid peptide tag, termed HiBiT, which can be genetically fused to the protein of interest, often at the endogenous level using CRISPR/Cas9 gene editing.[1] This small tag has a very high affinity for a larger, complementary subunit called LgBiT. When these two components come together, they reconstitute a functional and intensely bright NanoLuc® luciferase enzyme.[1] The resulting luminescent signal is directly proportional to the amount of HiBiT-tagged protein present in the sample. As a degrader molecule induces the degradation of the target protein, the amount of HiBiT-tagged protein decreases, leading to a corresponding drop in the luminescent signal.[2] This allows for real-time, kinetic monitoring of protein degradation in living cells.[2]

NanoBRET Assay: Probing the Molecular Interactions of Degradation

The NanoBRET (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that enables the study of molecular interactions within the cell. In the context of TPD, it is instrumental in dissecting the key mechanistic steps that precede degradation, namely ternary complex formation and ubiquitination.

  • Ternary Complex Formation Assay: This assay confirms that the degrader molecule is effectively bringing the target protein and the E3 ubiquitin ligase into close proximity. Here, the target protein is typically fused to the NanoLuc® luciferase (the BRET donor), and the E3 ligase is fused to a HaloTag® protein, which is labeled with a fluorescent acceptor.[3] When the degrader facilitates the formation of this ternary complex, the donor and acceptor are brought close enough for energy transfer to occur, resulting in a detectable BRET signal.[3]

  • Ubiquitination Assay: To monitor the subsequent step of target ubiquitination, the target protein is again fused to NanoLuc®, while ubiquitin itself is fused to the HaloTag® acceptor.[4][5] An increase in the BRET signal indicates that the ubiquitination machinery is successfully tagging the target protein for degradation.[4][5]

Quantitative Performance Comparison

A key consideration for researchers is the quantitative performance of these assays. The following table summarizes key performance metrics for HiBiT, NanoBRET, and other common protein quantification methods, compiled from various sources.

AssayPrincipleThroughputSensitivityDynamic RangeLive-Cell Kinetic AnalysisKey AdvantagesKey Limitations
HiBiT Bioluminescent protein tagging and complementationHighHigh (femtogram to picogram range)> 7 logsYesDirect quantification of endogenous protein, high sensitivity, wide dynamic range, suitable for HTSRequires genetic modification (CRISPR/Cas9 knock-in)
NanoBRET Bioluminescence Resonance Energy Transfer (BRET)HighHighGoodYesMechanistic insights into ternary complex formation and ubiquitination, suitable for HTSIndirect measure of degradation, requires expression of fusion proteins
Western Blot Immunodetection of proteins after gel electrophoresisLowModerateLimitedNoWidely accessible, no genetic modification required for endogenous protein detectionLow throughput, semi-quantitative, limited dynamic range, not suitable for kinetic studies[6]
ELISA Enzyme-linked immunosorbent assayMedium to HighHighModerateNoQuantitative, higher throughput than Western blotRequires specific antibody pairs, prone to matrix effects
Mass Spectrometry Mass-to-charge ratio analysis of peptidesLow to MediumVery HighWideNoUnbiased, can identify and quantify multiple proteins simultaneously, no antibody requiredComplex workflow, expensive instrumentation, lower throughput
Fluorescent Reporters (e.g., GFP fusions) Fusion of a fluorescent protein to the targetMediumModerateModerateYesLive-cell imaging capabilitiesOverexpression artifacts, potential for tag to interfere with protein function/degradation
CETSA (Cellular Thermal Shift Assay) Ligand-induced thermal stabilization of the target proteinMediumModerateModerateNoLabel-free, measures target engagement in a cellular context[7]Indirect measure of degradation, not suitable for all proteins, can be technically challenging

Note: HTS refers to High-Throughput Screening. Performance metrics can vary depending on the specific protein target, cell type, and experimental conditions.

Experimental Protocols

Detailed and optimized protocols are crucial for obtaining reliable and reproducible data. Below are summarized methodologies for the key experiments described.

HiBiT Protein Degradation Assay (Live-Cell Kinetic)

This protocol outlines the steps for monitoring the degradation of an endogenously HiBiT-tagged protein in real-time.[2]

  • Cell Preparation: Plate cells CRISPR-edited to express the HiBiT-tagged target protein in a white, clear-bottom 96- or 384-well plate.

  • LgBiT Delivery: If not using a stable LgBiT-expressing cell line, deliver LgBiT protein into the cells.

  • Substrate Addition: Add a live-cell compatible NanoLuc® substrate (e.g., Endurazine™) to the wells and incubate to allow for substrate equilibration.

  • Compound Treatment: Add the degrader compound at various concentrations to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Kinetic Measurement: Immediately begin measuring luminescence at regular intervals over a desired time course (e.g., 24 hours) using a plate reader with kinetic read capabilities.

  • Data Analysis: Normalize the luminescence readings to the vehicle control at each time point. Calculate degradation parameters such as the rate of degradation, maximum degradation (Dmax), and the concentration required for half-maximal degradation (DC50).[8]

NanoBRET Ternary Complex Formation Assay

This protocol describes how to measure the formation of the ternary complex between the target protein, degrader, and E3 ligase in living cells.[3][9]

  • Cell Transfection: Co-transfect cells with expression vectors for the NanoLuc®-tagged target protein and the HaloTag®-tagged E3 ligase component (e.g., VHL or CRBN).

  • Cell Plating: Plate the transfected cells into a white 96- or 384-well plate.

  • HaloTag® Labeling: Add the cell-permeable HaloTag® fluorescent ligand to the wells and incubate to allow for labeling of the E3 ligase fusion protein.

  • Compound Addition: Add the degrader compound at various concentrations.

  • Substrate Addition: Add the NanoLuc® substrate.

  • BRET Measurement: Measure both the donor (NanoLuc®, ~460 nm) and acceptor (fluorescent ligand, ~618 nm) emission signals using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). An increase in the BRET ratio indicates ternary complex formation.

NanoBRET Ubiquitination Assay

This protocol details the measurement of target protein ubiquitination in live cells.[4][5]

  • Cell Transfection: Co-transfect cells with expression vectors for the NanoLuc®-tagged target protein and a HaloTag®-ubiquitin fusion.

  • Cell Plating: Plate the transfected cells into a white 96- or 384-well plate.

  • HaloTag® Labeling: Add the cell-permeable HaloTag® fluorescent ligand to label the ubiquitin fusion protein.

  • Compound Treatment: Treat cells with the degrader compound.

  • Substrate Addition: Add the NanoLuc® substrate.

  • BRET Measurement: Measure the donor and acceptor emission signals.

  • Data Analysis: Calculate the BRET ratio. An increase in the BRET ratio signifies an increase in the ubiquitination of the target protein.

Visualizing the Pathways and Workflows

To further clarify the concepts and experimental procedures, the following diagrams illustrate the key signaling pathway and workflows.

Targeted_Protein_Degradation_Pathway cluster_0 Targeted Protein Degradation Degrader PROTAC / Molecular Glue Ternary_Complex Ternary Complex (Target-Degrader-E3) Degrader->Ternary_Complex Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Polyubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degradation Proteasome->Degradation Proteolysis Ub Ubiquitin Ub->Ubiquitination

Caption: Targeted Protein Degradation Pathway.

HiBiT_Assay_Workflow cluster_1 HiBiT Assay Workflow Start Start: HiBiT-tagged Target Protein Add_Degrader Add Degrader Compound Start->Add_Degrader Incubate Incubate (Time Course) Add_Degrader->Incubate Add_LgBiT_Substrate Add LgBiT & Substrate (or use stable LgBiT cells) Incubate->Add_LgBiT_Substrate Measure_Luminescence Measure Luminescence Add_LgBiT_Substrate->Measure_Luminescence Analyze_Data Analyze Data (Degradation Kinetics) Measure_Luminescence->Analyze_Data

Caption: HiBiT Assay Experimental Workflow.

NanoBRET_Assay_Workflow cluster_2 NanoBRET Assay Workflow Start Start: Co-express NanoLuc-Target & HaloTag-Partner Label_HaloTag Add HaloTag Fluorescent Ligand Start->Label_HaloTag Add_Degrader Add Degrader Compound Label_HaloTag->Add_Degrader Add_Substrate Add NanoLuc Substrate Add_Degrader->Add_Substrate Measure_BRET Measure Donor & Acceptor Emission Add_Substrate->Measure_BRET Analyze_Data Calculate BRET Ratio (Interaction Strength) Measure_BRET->Analyze_Data

References

Safety Operating Guide

Proper Disposal of Boc-12-Ado-OH: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and environmentally responsible disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of Boc-12-Ado-OH (12-(tert-butoxycarbonylamino)dodecanoic acid), a commonly used reagent in peptide synthesis and as a PROTAC linker. Adherence to these guidelines is vital to protect personnel and the environment from potential hazards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This compound is a combustible solid and may cause skin, eye, and respiratory irritation.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye/Face Protection Wear tightly fitting safety goggles or glasses with side-shields.
Skin Protection Wear impervious, chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
Respiratory Protection If handling the compound as a powder and dust generation is likely, use a NIOSH-approved N95 dust mask or a respirator with a particulate filter.
Hand Washing Always wash hands thoroughly with soap and water after handling the chemical.

Quantitative Data for this compound

PropertyValue
Chemical Formula C₁₇H₃₃NO₄
Molecular Weight 315.45 g/mol
Appearance Colorless to white powder
Melting Point 78-83 °C
Boiling Point 454.5 ± 18.0 °C (Predicted)
Density 0.997 ± 0.06 g/cm³ (Predicted)
Storage Class 11 (Combustible Solids)
GHS Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)

Experimental Protocol for Waste Collection and Disposal

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service. Do not dispose of this chemical into drains or general waste streams.

Step-by-Step Disposal Protocol:

  • Containerization:

    • Place all waste this compound, whether in solid form or dissolved in a solvent, into a designated and clearly labeled hazardous waste container.

    • Use separate containers for solid and liquid waste.

  • Labeling:

    • Clearly label the waste container with the full chemical name: "this compound" or "12-(tert-butoxycarbonylamino)dodecanoic acid" and the CAS number: "18934-81-1".

    • Indicate the approximate quantity of the waste material.

    • List any solvents used to dissolve the compound.

    • Attach appropriate hazard symbols (e.g., irritant) as per your institution's guidelines.

  • Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure chemical waste storage area.

    • Store away from incompatible materials, particularly strong oxidizing agents and strong acids. The Boc protecting group is labile to strong acids.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.

Spill Cleanup Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: Don the recommended personal protective equipment.

  • Contain the Spill:

    • For solid spills: Gently sweep up the powder, avoiding dust generation. Use a dustpan and brush designated for chemical spills.

    • For liquid spills (if dissolved): Use an inert absorbent material (e.g., vermiculite, sand, or earth) to contain the spill.

  • Collect Cleanup Materials: Scoop the swept powder or absorbed material into a designated hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water. Place all contaminated cleaning materials (e.g., absorbent pads, gloves, wipes) into the labeled hazardous waste container.

  • Dispose of Cleanup Waste: Arrange for the disposal of the hazardous waste container through your institution's EHS department or a licensed contractor.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation & Initial Assessment cluster_1 Containerization cluster_2 Labeling & Storage cluster_3 Final Disposal start This compound Waste Generated assess_form Is the waste solid or liquid? start->assess_form solid_container Place in labeled 'Solid Organic Waste' container assess_form->solid_container Solid liquid_container Place in labeled 'Liquid Organic Waste' container assess_form->liquid_container Liquid label_waste Label with full chemical name, CAS number, and hazards solid_container->label_waste liquid_container->label_waste store_waste Store in a designated, secure waste area label_waste->store_waste contact_ehs Contact EHS or licensed waste disposal service for pickup store_waste->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: A flowchart outlining the step-by-step process for the safe disposal of this compound.

Essential Safety and Operational Guide for Handling Boc-12-Ado-OH

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals working with Boc-12-Ado-OH. The following procedures for handling, storage, and disposal are based on available safety data and established laboratory best practices.

Chemical Identifier:

  • Name: this compound

  • Synonym: 12-(Boc-amino)dodecanoic acid[1]

  • CAS Number: 18934-81-1[2]

  • Molecular Formula: C₁₇H₃₃NO₄[2]

  • Molecular Weight: 315.45 g/mol

Hazard Identification and Personal Protective Equipment

This compound is a combustible solid in powder form. Appropriate personal protective equipment (PPE) is crucial to ensure safety during handling.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles or eyeshields.Protects eyes from dust particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact with the chemical.
Respiratory Protection N95 dust mask or equivalent.Prevents inhalation of the powder.
Skin and Body Protection Laboratory coat.Protects skin and clothing from contamination.

Operational Plan: Step-by-Step Handling Procedures

Adherence to the following procedural steps will minimize exposure and ensure safe handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation risk.

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Before handling, confirm that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Don the appropriate PPE as specified in the table above.

  • Carefully weigh the desired amount of this compound powder on a calibrated analytical balance. Avoid generating dust.

  • If creating a solution, add the powder to the solvent slowly to prevent splashing.

  • This compound is used as a PROTAC linker in synthesis and can react with primary amines in the presence of activators.[3][4][5]

3. Storage:

  • Store this compound in a tightly sealed container.

  • Keep in a cool, dry place away from heat and open flames, as it is a combustible solid.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Collect all waste material (excess solid, contaminated consumables) in a designated, clearly labeled hazardous waste container.

  • Do not mix with other waste streams unless compatible.

2. Disposal Procedure:

  • Arrange for disposal through a licensed professional waste disposal service.

  • Follow all local, state, and federal regulations for chemical waste disposal.

  • Do not dispose of this compound down the drain or in regular trash.

Workflow for Safe Handling and Disposal of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_area Work in Fume Hood don_ppe Don PPE: Goggles, Gloves, Lab Coat, N95 Mask prep_area->don_ppe weigh Weigh Compound don_ppe->weigh dissolve Prepare Solution (if applicable) weigh->dissolve react Perform Synthesis dissolve->react clean_area Clean Work Area react->clean_area collect_waste Collect Waste in Labeled Container react->collect_waste store Store in Cool, Dry Place clean_area->store dispose Dispose via Licensed Service collect_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-12-Ado-OH
Reactant of Route 2
Reactant of Route 2
Boc-12-Ado-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。